molecular formula C15H16 B075321 1,1-Diphenylpropane CAS No. 1530-03-6

1,1-Diphenylpropane

Cat. No.: B075321
CAS No.: 1530-03-6
M. Wt: 196.29 g/mol
InChI Key: BUZMJVBOGDBMGI-UHFFFAOYSA-N
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Description

1,1-Diphenylpropane is a useful research compound. Its molecular formula is C15H16 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZMJVBOGDBMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865187
Record name 1,1-Diphenylpropane
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1530-03-6, 25167-94-6
Record name 1,1-Diphenylpropane
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Record name 1,1-Diphenylpropane
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Record name Diphenylpropane
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Record name 1,1-Diphenylpropane
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylpropane is an aromatic hydrocarbon of interest in various fields of chemical research and development. Its molecular framework, featuring a propane (B168953) chain with two phenyl substituents on the same carbon atom, provides a unique structural motif. This document serves as a comprehensive technical guide to the chemical properties, structure, and synthesis of this compound, presenting key data and methodologies for professionals in research and drug development.

Chemical Structure and Identification

The structural identity of this compound is well-defined by its systematic nomenclature and various chemical identifiers.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name 1-phenylpropylbenzene[1]
Synonyms (1-Phenylpropyl)benzene, Propane, 1,1-diphenyl-
CAS Number 1530-03-6[1]
Molecular Formula C₁₅H₁₆[1]
SMILES CCC(c1ccccc1)c2ccccc2
InChI Key BUZMJVBOGDBMGI-UHFFFAOYSA-N[1]

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 196.29 g/mol [1]
Appearance Colorless liquid
Boiling Point 278.85 °C
Melting Point 13.7 °C
Density 0.995 g/cm³
Refractive Index 1.5640
Solubility Insoluble in water; soluble in organic solvents

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. Below is a summary of expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons of the two phenyl groups will likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methine proton (-CH) of the propane chain, being adjacent to two phenyl groups, would be expected to appear as a triplet downfield. The methylene (B1212753) protons (-CH₂) would likely be a multiplet, and the terminal methyl protons (-CH₃) would appear as a triplet further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show signals for the aromatic carbons, with the ipso-carbons (the carbons attached to the propane chain) appearing at a different chemical shift from the other aromatic carbons. The three distinct carbons of the propane chain (methine, methylene, and methyl) would also give rise to separate signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic chain (typically below 3000 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Synthesis Methodology: Friedel-Crafts Alkylation

A primary method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene (B151609) with a suitable propyl-containing electrophile. A plausible route involves the reaction of benzene with 1-phenyl-1-propanol (B1198777) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

General Experimental Protocol

The following is a generalized procedure for a Friedel-Crafts alkylation reaction that could be adapted for the synthesis of this compound.

  • Reaction Setup: A solution of 1-phenyl-1-propanol in an excess of dry benzene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The apparatus should be protected from atmospheric moisture.

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution at room temperature or with cooling, as the reaction can be exothermic.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a specified period to allow for the completion of the alkylation.

  • Work-up: The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

The workflow for this synthesis can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Benzene Benzene (excess) ReactionVessel Reaction Vessel (with Stirring and Reflux) Benzene->ReactionVessel Propanol 1-Phenyl-1-propanol Propanol->ReactionVessel Quenching Quenching (Ice/HCl) ReactionVessel->Quenching Catalyst AlCl₃ (catalyst) Catalyst->ReactionVessel Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Figure 2: General Workflow for the Synthesis of this compound

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a summary of the key chemical properties and structural information for this compound. The data presented, including identifiers, physicochemical properties, and an overview of its synthesis, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided synthesis workflow offers a general framework for its preparation via Friedel-Crafts alkylation. Researchers should consult detailed experimental literature for specific reaction conditions and safety protocols.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylpropane is an organic compound within the diarylalkane class, featuring a propane (B168953) backbone with two phenyl groups attached to the first carbon atom.[1] Its chemical structure, consisting of a flexible propane chain and bulky, rigid phenyl groups, imparts specific physical and chemical characteristics. This compound serves as a valuable building block in organic synthesis and as a reference compound in various chemical analyses.[1] This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental methodologies and logical workflow diagrams.

Core Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values can occur due to different experimental conditions and purity levels.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₆[2][3]
Molecular Weight 196.29 g/mol [2][3]
Appearance Colorless, viscous liquid[1]
Boiling Point 278.85 - 279 °C[3]
Melting Point 13.7 - 14 °C[3]
Density 0.990 - 0.995 g/cm³[3]
Refractive Index 1.5640 - 1.569[3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and dichloromethane.[1]
CAS Number 1530-03-6[2][3]

Synthesis Workflow

A common method for the synthesis of this compound is the Friedel-Crafts alkylation.[4][5] This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring. In a typical procedure, benzene (B151609) is reacted with an alkylating agent such as 1,1-dichloropropane (B1633073) in the presence of a Lewis acid catalyst like aluminum chloride.

G Reactants Reactants: Benzene (excess) 1,1-Dichloropropane ReactionVessel Reaction Vessel Inert Atmosphere (N₂) Controlled Temperature Reactants->ReactionVessel Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->ReactionVessel Quenching Reaction Quenching (e.g., Ice-water bath) ReactionVessel->Quenching Reaction Mixture Extraction Workup: Organic Solvent Extraction Quenching->Extraction Washing Washing (e.g., aq. NaHCO₃, Brine) Extraction->Washing Organic Layer Drying Drying Agent (e.g., Na₂SO₄) Washing->Drying Purification Purification (e.g., Distillation) Drying->Purification Crude Product Product Final Product: This compound Purification->Product

Caption: Friedel-Crafts Alkylation workflow for this compound synthesis.

Experimental Protocols for Property Determination

The determination of physicochemical properties for a compound like this compound follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Workflow for Physicochemical Analysis

The general process for characterizing a liquid organic compound is outlined in the following workflow.

G Sample Purified Sample of This compound BP Boiling Point Determination Sample->BP MP Melting Point Determination (if applicable) Sample->MP Density Density Measurement Sample->Density RI Refractive Index Measurement Sample->RI Data Data Compilation & Analysis BP->Data MP->Data Density->Data RI->Data

Caption: General workflow for experimental determination of physicochemical properties.
Boiling Point Determination (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[2]

Apparatus:

  • Thiele tube or melting point apparatus with a heating block

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin (B1166041) or silicone oil

Procedure:

  • A small amount of this compound is placed into the fusion tube.[6]

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.[2]

  • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube or a suitable heating block.[2]

  • The apparatus is heated slowly and uniformly.[2]

  • As the temperature rises, air trapped in the capillary tube will slowly exit.

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Melting Point Determination

For substances that are solid at or near room temperature, or to determine the freezing point of a liquid, a melting point apparatus is used. Given that this compound has a melting point around 14°C, this procedure would require initial cooling of the sample.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[5]

  • Capillary tubes

  • Sample of this compound (pre-solidified)

Procedure:

  • A small amount of solidified this compound is finely powdered.

  • The powder is packed into a capillary tube to a height of 1-2 cm.

  • The capillary tube is placed into the heating block of the melting point apparatus.[5]

  • The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.[5]

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).[5]

Density Measurement

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer or a graduated cylinder

  • Electronic balance (accurate to at least 0.001 g)

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an electronic balance.

  • A known volume of this compound is carefully added to the pycnometer or graduated cylinder. For the highest accuracy, a pycnometer is used as its volume is precisely known. If using a graduated cylinder, the volume is read from the bottom of the meniscus.

  • The mass of the container with the liquid is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container.

  • The density is calculated using the formula: Density = Mass / Volume.

  • The measurement should be performed at a recorded, constant temperature, as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is also used to assess purity.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

  • The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

  • The prism of the refractometer is cleaned and dried thoroughly.

  • A few drops of this compound are placed on the lower prism using a clean dropper.

  • The prisms are closed and locked.

  • Water from a constant temperature bath is circulated through the refractometer to maintain a stable temperature (commonly 20°C or 25°C).

  • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index value is read from the instrument's scale.

  • The prisms are cleaned immediately after the measurement.

References

Synthesis and Characterization of 1,1-Diphenylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1,1-diphenylpropane, a valuable organic compound with applications in various research and development sectors. This document outlines a reliable synthetic pathway, detailed experimental protocols, and comprehensive characterization data to support its identification and quality assessment.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with a Grignard reaction to form a tertiary alcohol intermediate, which is subsequently reduced to the final product. This method circumvents the potential for carbocation rearrangement that could occur in a direct Friedel-Crafts alkylation.

Synthetic Pathway

The overall synthetic scheme is as follows:

Step 1: Grignard Reaction

Propylmagnesium bromide, a Grignard reagent, is reacted with benzophenone (B1666685) in an anhydrous ether solvent. The nucleophilic propyl group attacks the electrophilic carbonyl carbon of benzophenone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield 1,1-diphenyl-1-propanol (B3053186).

Step 2: Reduction of 1,1-Diphenyl-1-propanol

The tertiary alcohol, 1,1-diphenyl-1-propanol, is then reduced to this compound. A common and effective method for this transformation is catalytic hydrogenation, where the hydroxyl group is removed and replaced with a hydrogen atom in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Experimental Protocols

1.2.1. Synthesis of 1,1-Diphenyl-1-propanol (Grignard Reaction)

This protocol is adapted from established procedures for Grignard reactions with benzophenone.[1][2][3][4][5]

  • Materials:

    • Magnesium turnings

    • Anhydrous diethyl ether

    • 1-Bromopropane (B46711)

    • Benzophenone

    • Iodine crystal (as initiator)

    • 10% Sulfuric acid solution

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • All glassware must be rigorously dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

    • Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

    • Prepare a solution of benzophenone in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent. A color change to deep red is often observed.[6]

    • After the addition of the benzophenone solution is complete, reflux the mixture for 30 minutes.

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 10% sulfuric acid to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,1-diphenyl-1-propanol.

    • The crude product can be purified by recrystallization or column chromatography.

1.2.2. Synthesis of this compound (Reduction of 1,1-Diphenyl-1-propanol)

This is a general procedure for the catalytic hydrogenation of a benzylic alcohol.[6][7][8][9][10]

  • Materials:

  • Procedure:

    • Dissolve 1,1-diphenyl-1-propanol in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution (typically 5-10% by weight of the starting material).

    • Seal the vessel and purge the system with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-5 atm, but consult specific literature for optimal pressure).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with the solvent used for the reaction.

    • Remove the solvent from the filtrate under reduced pressure to obtain crude this compound.

    • The product can be further purified by distillation under reduced pressure or column chromatography.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties
PropertyValueReference
CAS Number 1530-03-6[11][12][13]
Molecular Formula C₁₅H₁₆[11][13][14]
Molecular Weight 196.29 g/mol [11][13]
Appearance Colorless, viscous liquid[14]
Boiling Point 279 °C[12]
Melting Point 14 °C[12]
Refractive Index 1.564[14]
Purity (GC) ≥98.5%[14]
Spectroscopic Data

2.2.1. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for this compound are available in spectral databases.[13]

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for this compound would be observed at m/z = 196.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. For this compound, the spectrum will show characteristic C-H stretching and bending frequencies for the aromatic rings and the aliphatic propane (B168953) chain. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the successful reduction of the alcohol intermediate.[13]

2.2.4. ¹H NMR Spectroscopy

  • A complex multiplet in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the ten protons of the two phenyl groups.

  • A triplet for the methine proton (CH) of the propane chain, coupled to the adjacent methylene (B1212753) group.

  • A multiplet for the methylene protons (CH₂) of the propane chain, coupled to both the methine and methyl groups.

  • A triplet for the terminal methyl protons (CH₃) of the propane chain, coupled to the adjacent methylene group.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction PropylMgBr Propylmagnesium Bromide Grignard_Reaction Grignard Reaction (Anhydrous Ether) PropylMgBr->Grignard_Reaction Benzophenone Benzophenone Benzophenone->Grignard_Reaction Alkoxide Magnesium Alkoxide Intermediate Grignard_Reaction->Alkoxide Acid_Workup Acidic Workup Alkoxide->Acid_Workup Diphenylpropanol 1,1-Diphenyl-1-propanol Acid_Workup->Diphenylpropanol Start_Reduction 1,1-Diphenyl-1-propanol Catalytic_Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Start_Reduction->Catalytic_Hydrogenation Final_Product This compound Catalytic_Hydrogenation->Final_Product

Caption: Synthetic workflow for this compound.

Characterization_Flow cluster_spectroscopy Spectroscopic Techniques Start Synthesized This compound Purification Purification (Distillation/Chromatography) Start->Purification Physical_Properties Physical Property Measurement (BP, MP, RI) Purification->Physical_Properties Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Final_Characterization Characterized This compound Physical_Properties->Final_Characterization HNMR ¹H NMR Spectroscopy->HNMR CNMR ¹³C NMR Spectroscopy->CNMR MS Mass Spectrometry Spectroscopy->MS IR IR Spectroscopy Spectroscopy->IR HNMR->Final_Characterization CNMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization

Caption: Characterization workflow for this compound.

References

An In-depth Technical Guide to 1,1-Diphenylpropane (CAS: 1530-03-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1,1-diphenylpropane, a diarylalkane with potential applications in organic synthesis, materials science, and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, and synthesis methodologies. A significant focus is placed on the utilization of the this compound scaffold in drug discovery, particularly concerning the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Detailed experimental protocols for its synthesis and for the biological evaluation of its derivatives are provided to facilitate further research and development.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a propane (B168953) backbone with two phenyl groups attached to the first carbon atom.[1]

PropertyValueSource(s)
CAS Number 1530-03-6[2][3][4][5]
Molecular Formula C₁₅H₁₆[2][3][5]
Molecular Weight 196.29 g/mol [2][5]
IUPAC Name 1-phenylpropylbenzene[2]
Synonyms 1,1'-Propane-1,1-diyldibenzene, 1,1'-Propylidenebis[benzene], Benzene, 1,1'-propylidenebis-[3]
Appearance Colorless to pale yellow viscous liquid[3][5]
Boiling Point 299 °C (572 K)[2]
Melting Point -21 °C to 6 °C (252 K to 279 K)[2]
Density 0.9873 g/cm³ at 20 °C[4]
Solubility Insoluble in water; soluble in most organic solvents.[2][3]
InChI InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3[3]
SMILES CCC(C1=CC=CC=C1)C2=CC=CC=C2[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the methyl protons. The aromatic protons will appear in the range of δ 7.0-7.5 ppm. The methine proton (CH) will be a triplet, the methylene protons (CH₂) a multiplet, and the methyl protons (CH₃) a triplet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments in the molecule, including the aromatic carbons, the quaternary carbon, the methine carbon, the methylene carbon, and the methyl carbon.

Mass Spectrometry

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern will be characterized by the loss of alkyl fragments and the formation of stable carbocations. The base peak is expected at m/z 167, corresponding to the loss of an ethyl group ([M-29]⁺), forming the stable diphenylmethyl cation.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the alkyl chain (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Synthesis of this compound

This compound can be synthesized through various methods, with the Grignard reaction being a common and effective approach. This involves the reaction of propiophenone (B1677668) with phenylmagnesium bromide to form the intermediate 1,1-diphenylpropan-1-ol, followed by its reduction.

Experimental Protocol: Synthesis of 1,1-Diphenylpropan-1-ol

This protocol is adapted from procedures for similar Grignard reactions.[6]

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

  • Once the Grignard reagent has formed (the solution turns cloudy and grayish), cool the flask in an ice bath.

  • Add a solution of propiophenone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 1,1-diphenylpropan-1-ol. The product can be purified by column chromatography or distillation.

Experimental Protocol: Reduction of 1,1-Diphenylpropan-1-ol to this compound

Materials:

  • 1,1-Diphenylpropan-1-ol

  • Red phosphorus

  • Hydriodic acid (57%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 1,1-diphenylpropan-1-ol, red phosphorus, and hydriodic acid.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

  • Neutralize the excess acid with a sodium bisulfite solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting this compound by vacuum distillation.

Applications in Drug Development: A Scaffold for PPAR Agonists

While this compound itself has not been extensively studied for its biological activity, its structural motif is a key component in a class of molecules that act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[7] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, making them important targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.

The PPAR Signaling Pathway

PPARs exist as three isotypes: PPARα, PPARγ, and PPARβ/δ. They form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. Ligand binding induces a conformational change in the PPAR-RXR heterodimer, leading to the recruitment of coactivator proteins and subsequent activation of gene transcription.

PPAR_Signaling_Pathway cluster_nucleus Nucleus Ligand Diphenylpropane Derivative (Agonist) PPAR PPAR Ligand->PPAR Binds PPRE PPRE PPAR->PPRE RXR RXR RXR->PPRE Cytoplasm Cytoplasm Nucleus Nucleus TargetGene Target Gene PPRE->TargetGene Activates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation MetabolicEffects Regulation of Lipid & Glucose Metabolism Protein->MetabolicEffects Leads to

PPAR Signaling Pathway Activation by an Agonist.
Experimental Protocol: PPARγ Transactivation Assay

This protocol describes a cell-based reporter gene assay to screen for PPARγ agonist activity of this compound derivatives.

Materials:

  • COS-7 cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% fetal bovine serum

  • Expression vector for a GAL4-PPARγ-LBD fusion protein

  • Reporter vector containing a GAL4 upstream activation sequence driving a luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds (this compound derivatives)

  • Rosiglitazone (positive control)

  • Luciferase assay system

Procedure:

  • Cell Culture and Transfection:

    • Seed COS-7 cells in 96-well plates and grow to 70-80% confluency.

    • Co-transfect the cells with the GAL4-PPARγ-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a positive control (rosiglitazone) and a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 24-48 hours of incubation with the compounds, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

    • Calculate the fold activation relative to the vehicle control.

    • Determine the EC₅₀ value for active compounds by plotting the dose-response curve.

Logical Workflow for Drug Discovery

The this compound core serves as a starting point for the synthesis of a library of derivatives that can be screened for biological activity.

Drug_Discovery_Workflow Start This compound (Core Scaffold) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Library Compound Library Synthesis->Library Screening High-Throughput Screening (e.g., PPAR Transactivation Assay) Library->Screening Hits Hit Compounds Screening->Hits Optimization Lead Optimization (Structure-Activity Relationship) Hits->Optimization Lead Lead Candidate Optimization->Lead Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) Lead->Preclinical Drug Potential Drug Candidate Preclinical->Drug

Drug Discovery Workflow using this compound.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile chemical scaffold with significant potential in the field of drug discovery, particularly for the development of PPAR agonists. This guide provides essential technical information, including physicochemical properties, spectroscopic data, detailed synthesis protocols, and a framework for biological evaluation. The provided experimental procedures and logical workflows are intended to serve as a valuable resource for researchers and scientists in academic and industrial settings, facilitating the exploration of this compound and its derivatives for therapeutic applications.

References

Molecular weight and formula of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental physicochemical properties of 1,1-Diphenylpropane, a hydrocarbon of interest in various research and development applications. The information is presented to be a readily accessible resource for laboratory and development settings.

Physicochemical Data

The core identifying characteristics of this compound are summarized in the table below. This data is essential for analytical method development, reaction stoichiometry, and material characterization.

ParameterValueSource
Chemical Formula C₁₅H₁₆[1][2][3]
Molecular Weight 196.29 g/mol [3]
Monoisotopic Mass 196.125200510 Da[3]
IUPAC Name 1-phenylpropylbenzene[3][]
CAS Registry Number 1530-03-6[3][]
Physical Form Viscous liquid[1]
Appearance Colorless[1]
Density 0.968 g/cm³[]
Refractive Index 1.564[1]

Structural Information

The structural representation of this compound is fundamental to understanding its chemical reactivity and interactions.

  • SMILES: CCC(C1=CC=CC=C1)C2=CC=CC=C2[1][2][]

  • InChI: InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3[2][3][]

  • InChIKey: BUZMJVBOGDBMGI-UHFFFAOYSA-N[1][2][3][]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or application of this compound are highly dependent on the research context, a general analytical workflow for its identification and characterization is outlined below. This workflow is standard practice in organic chemistry and analytical laboratories.

G cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS Injection NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Dissolution in Solvent MassSpec Mass Spectrum Analysis (m/z = 196.125) GCMS->MassSpec Data Acquisition NMRSpec NMR Spectrum Analysis (Proton and Carbon Shifts) NMR->NMRSpec Data Acquisition Identity Structural Confirmation of This compound MassSpec->Identity Molecular Ion Peak NMRSpec->Identity Spectral Pattern

Analytical Workflow for this compound Identification.

Predicted Data

Computational predictions provide valuable insights into the behavior of molecules. The following table includes predicted data for this compound.

ParameterPredicted ValueAdduct Type
Collision Cross Section (CCS) 144.4 Ų[M+H]⁺
150.4 Ų[M+Na]⁺
150.6 Ų[M-H]⁻
163.3 Ų[M+NH₄]⁺
146.7 Ų[M+K]⁺
137.2 Ų[M+H-H₂O]⁺
XlogP 4.1N/A

This data is computationally predicted and should be used as a reference. Experimental validation is recommended.[2]

References

Spectroscopic Profile of 1,1-Diphenylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for the organic compound 1,1-Diphenylpropane (CAS No: 1530-03-6). The document focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the accessible data in a structured format and outlining detailed experimental protocols for the acquisition of such spectra. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the identification, characterization, and analysis of small organic molecules.

Spectroscopic Data Summary

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information regarding its molecular weight and fragmentation pattern. The major ions observed are presented below.

Mass-to-Charge Ratio (m/z)Putative Assignment
196Molecular Ion [M]⁺
167[M - C₂H₅]⁺
165[M - C₂H₅ - H₂]⁺
152[M - C₃H₈]⁺

Note: The relative intensities of these peaks can vary depending on the ionization method and instrument conditions.

Experimental Protocols

The following sections detail standardized experimental procedures for acquiring NMR, IR, and MS spectra for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used.

  • Data Acquisition:

    • The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key acquisition parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectrum is then integrated to determine the relative number of protons for each signal, and the chemical shifts are referenced to TMS.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample, typically 20-50 mg of this compound, is dissolved in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer equipped with a carbon probe is used.

  • Data Acquisition:

    • A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

    • Typical acquisition parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The FID is processed similarly to the ¹H NMR data (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed in the instrument's sample compartment.

    • The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_structure Structure Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Groups IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern Molecular Weight MS->MS_Data Structure Structural Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound based on available data and outlines standard methodologies for acquiring comprehensive spectral information. For definitive structural elucidation, it is recommended to acquire and interpret the full set of spectroscopic data under controlled experimental conditions.

An In-depth Technical Guide on the Solubility and Stability of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylpropane is an organic compound belonging to the class of aromatic hydrocarbons. Its structure, featuring a propane (B168953) chain with two phenyl groups attached to the first carbon atom, imparts specific physicochemical properties that are of interest in various fields, including organic synthesis and material science. A thorough understanding of its solubility and stability is paramount for its effective application and for predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, details experimental protocols for their determination, and discusses potential degradation pathways.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties provide a baseline for understanding its behavior in various solvents and under different environmental conditions.

PropertyValueReference
Molecular Formula C₁₅H₁₆[1][2]
Molecular Weight 196.29 g/mol [3][4]
Appearance Colorless to pale yellow viscous liquid[1][2]
Melting Point 13.7 °C[5]
Boiling Point 278.85 °C[5]
Density 0.995 g/cm³[5]
Refractive Index 1.5640[5]
CAS Number 1530-03-6[1][2]

Section 1: Solubility of this compound

The solubility of a compound is a critical parameter that governs its utility in various applications, including its suitability as a reactant, a solvent, or a component in a formulation.

Qualitative Solubility Profile

This compound is characterized by its nonpolar nature due to the presence of two phenyl rings and a propane backbone. Consequently, it exhibits the following general solubility characteristics:

  • Water: Insoluble.[1][2][3]

  • Organic Solvents: Miscible with most common organic solvents.[1][2][3] This includes, but is not limited to, alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether), ketones (e.g., acetone), aromatic hydrocarbons (e.g., toluene), and halogenated solvents (e.g., chloroform).

Quantitative Solubility Data

Currently, there is a notable absence of publicly available quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in a range of common organic solvents at various temperatures. To address this gap, a standardized experimental protocol for determining its solubility is essential.

Experimental Protocol for Determining Thermodynamic Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at different temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, diethyl ether, toluene, hexane, chloroform, dimethyl sulfoxide) of analytical grade

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Tightly cap the vials and place them on an orbital shaker.

    • Equilibrate the samples at a constant temperature (e.g., 25 °C, 37 °C, 50 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

    • Dilute an accurately weighed portion of the filtered solution with the respective solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solution using a validated HPLC-UV or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the solubility of this compound in the solvent at the tested temperature, expressed in units such as g/100 mL or mol/L.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate on shaker at constant temperature B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through syringe filter E->F G Dilute filtered solution F->G H Analyze by HPLC-UV or GC G->H I Calculate solubility from calibration curve H->I

Figure 1: Experimental workflow for determining the thermodynamic solubility of this compound.

Section 2: Stability of this compound

The stability of a compound under various conditions is a critical factor in its handling, storage, and application. This section explores the thermal, photochemical, hydrolytic, and oxidative stability of this compound.

Thermal Stability

Theoretical Decomposition Pathways: At high temperatures, the thermal decomposition of this compound is expected to proceed through the homolytic cleavage of C-C bonds in the propane chain. The benzylic C-C bond is typically the weakest and most susceptible to cleavage, which could lead to the formation of various radical intermediates. Further fragmentation and rearrangement reactions would likely follow, ultimately leading to the formation of smaller hydrocarbons and, at very high temperatures, decomposition of the aromatic rings.

Experimental Protocol for Thermal Analysis:

  • Thermogravimetric Analysis (TGA):

    • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

    • Procedure: A small sample of this compound is heated in a controlled atmosphere (e.g., nitrogen for pyrolysis, air for oxidative decomposition) at a constant heating rate (e.g., 10 °C/min). The mass of the sample is continuously monitored. The resulting TGA curve provides information on the temperatures at which degradation occurs.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

    • Procedure: A small sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. Endothermic or exothermic peaks on the DSC thermogram indicate thermal events.

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_Sample This compound Sample TGA_Heat Heat at constant rate TGA_Sample->TGA_Heat TGA_Measure Measure mass loss vs. temperature TGA_Heat->TGA_Measure TGA_Result Determine onset of decomposition TGA_Measure->TGA_Result DSC_Sample This compound Sample DSC_Heat Heat/cool at constant rate DSC_Sample->DSC_Heat DSC_Measure Measure heat flow vs. temperature DSC_Heat->DSC_Measure DSC_Result Identify thermal transitions (e.g., decomposition) DSC_Measure->DSC_Result

Figure 2: Experimental workflow for the thermal analysis of this compound.
Photochemical Stability

The susceptibility of a compound to degradation by light is an important consideration, particularly for applications where it may be exposed to sunlight.

Theoretical Considerations: Simple aromatic hydrocarbons like this compound do not possess chromophores that absorb strongly in the near-UV and visible regions of the electromagnetic spectrum. Therefore, direct photolysis is expected to be a minor degradation pathway. However, indirect photodegradation can occur in the presence of photosensitizers (e.g., humic substances in natural waters) that absorb light and generate reactive species, such as hydroxyl radicals, which can then react with and degrade this compound.

Experimental Protocol for Photostability Assessment:

  • Objective: To evaluate the degradation of this compound upon exposure to a light source simulating sunlight.

  • Procedure:

    • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile).

    • Place the solution in a quartz cuvette or a photoreactor.

    • Irradiate the sample with a light source of known spectral output and intensity (e.g., a xenon arc lamp with filters to simulate solar radiation).

    • Maintain a constant temperature throughout the experiment.

    • At various time intervals, withdraw aliquots of the solution and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV or GC).

    • A dark control (a sample kept under the same conditions but shielded from light) should be run in parallel to account for any non-photochemical degradation.

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water.

Theoretical Considerations: this compound is a hydrocarbon and lacks functional groups that are susceptible to hydrolysis, such as esters, amides, or halides. Therefore, it is expected to be hydrolytically stable under neutral, acidic, and basic conditions commonly found in environmental and physiological systems.

Experimental Protocol for Hydrolytic Stability Testing:

  • Objective: To determine the rate of hydrolysis of this compound at different pH values.

  • Procedure:

    • Prepare buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

    • Add a known amount of this compound to each buffered solution (a co-solvent may be necessary to achieve sufficient concentration).

    • Incubate the solutions at a constant temperature (e.g., 50 °C to accelerate potential degradation).

    • At selected time intervals, take samples and analyze the concentration of this compound.

    • The rate of hydrolysis can be determined by monitoring the decrease in the concentration of the parent compound over time.

Oxidative Stability

The susceptibility of this compound to oxidation is an important factor in its chemical compatibility and long-term stability.

Theoretical Degradation Pathway: The benzylic carbon atom in this compound is activated towards oxidation due to the stabilization of radical intermediates by the adjacent phenyl groups. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, are expected to oxidize the benzylic position. Based on the oxidation of the related compound 1,3-diphenylpropane, the reaction of this compound with a strong oxidizing agent like alkaline potassium permanganate is likely to proceed via oxidation of the benzylic carbon, which could ultimately lead to the cleavage of the propane chain and the formation of benzoic acid.[6][7]

Experimental Protocol for Oxidative Stability Assessment:

  • Objective: To investigate the reactivity of this compound with common oxidizing agents and to identify the major degradation products.

  • Procedure:

    • Dissolve this compound in a suitable solvent that is inert to the oxidizing agent.

    • Add a solution of the oxidizing agent (e.g., potassium permanganate in an alkaline solution or chromic acid in an acidic solution) to the reaction mixture.[8]

    • Stir the reaction at a controlled temperature.

    • Monitor the progress of the reaction by taking samples at different time points and analyzing for the disappearance of the starting material and the appearance of products using techniques like GC-MS or LC-MS to identify the degradation products.

G cluster_oxidation Proposed Oxidative Degradation Pathway Start This compound Intermediate Benzylic Oxidation Intermediate(s) Start->Intermediate [O] (e.g., KMnO4) Product Benzoic Acid Intermediate->Product Further Oxidation & Cleavage

Figure 3: A proposed pathway for the oxidative degradation of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound and provided a framework for its experimental determination. While it is known to be a water-insoluble, organic-solvent-miscible compound with general stability, there is a clear need for quantitative data to fully characterize its physicochemical profile. The detailed experimental protocols and theoretical discussions presented herein are intended to guide researchers in generating this critical data, thereby enabling a more comprehensive understanding and broader application of this compound in scientific and industrial research. The provided workflows and potential degradation pathways offer a starting point for systematic investigation into the properties of this compound.

References

A Technical Guide to the Research Applications of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-diphenylpropane, a diarylalkane with a unique structural motif. While the parent compound primarily serves as a foundational building block and a reference standard, its derivatives have garnered significant attention in various research fields, particularly in medicinal chemistry and materials science. This document details the synthesis of the this compound core, its physicochemical properties, and explores the burgeoning research applications of its derivatives, supported by experimental data and methodological insights.

Core Compound: this compound

This compound, with the chemical formula C₁₅H₁₆, is an organic compound characterized by a propane (B168953) backbone with two phenyl groups attached to the first carbon atom.[1] It typically presents as a colorless to pale yellow viscous liquid or crystalline solid.[1][2] Its non-polar nature dictates its low solubility in water but good solubility in common organic solvents like ethanol (B145695) and dichloromethane.[1][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is crucial for its use as a chemical standard and in the design of synthetic pathways.

PropertyValueReference
Molecular Formula C₁₅H₁₆[4]
Molecular Weight 196.29 g/mol [4]
CAS Number 1530-03-6[4]
Appearance Colorless to pale yellow viscous liquid or crystalline solid[1][3]
Boiling Point 278.85°C[5]
Melting Point 13.7°C[5]
Density 0.995 g/cm³[5]
Refractive Index 1.5640[5]
Solubility Insoluble in water; soluble in organic solvents[1][3]

Spectroscopic analysis is essential for the identification and characterization of this compound. The following table outlines key spectroscopic data.

SpectroscopyDataReference
¹H NMR Complex multiplets are expected for the phenyl, methylene, and methyl protons.[6]
¹³C NMR Characteristic peaks for aromatic and aliphatic carbons.[2][4]
Infrared (IR) Absorption bands corresponding to C-H stretching of aromatic and aliphatic groups, and C=C stretching of the phenyl rings.[6]
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern consistent with the structure.[4]
Synthesis of the this compound Core

The this compound scaffold can be synthesized through various methods, with the Friedel-Crafts alkylation being a prominent route. This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring.[7]

A common method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609) with a suitable propylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9]

Materials:

  • Benzene

  • 1-Chloro-1-phenylpropane or 1-phenyl-1-propanol

  • Anhydrous aluminum chloride (AlCl₃) or a strong protic acid (e.g., H₂SO₄) if using an alcohol

  • Anhydrous diethyl ether or other suitable solvent

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, a solution of the alkylating agent (e.g., 1-chloro-1-phenylpropane) in an excess of dry benzene is prepared.

  • The reaction mixture is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

  • The organic layer is separated, washed with sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

A visual representation of this synthetic workflow is provided below.

G cluster_reactants Reactants cluster_catalyst Catalyst Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction AlkylatingAgent 1-Chloro-1-phenylpropane or 1-Phenyl-1-propanol AlkylatingAgent->Reaction Catalyst AlCl₃ or H₂SO₄ Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: A workflow diagram illustrating the synthesis of this compound.

Research Applications of this compound Derivatives

The rigid, three-dimensional structure of the this compound unit makes it a valuable scaffold in the design and synthesis of novel molecules with specific biological activities and material properties.[1]

Medicinal Chemistry

The diphenylpropane framework is a key feature in the development of various pharmaceutical agents. By modifying the phenyl groups and the propane backbone, researchers can fine-tune the interactions of these derivatives with biological targets.[1]

Derivatives of 1,3-diphenylpropane (B92013) have shown significant potential as cytotoxic agents. For example, certain 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have demonstrated high cytotoxic activity against human ER-positive breast cancer cell lines (MCF-7), in some cases exceeding the efficacy of the reference drug Tamoxifen.[10][11]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][12]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

The following table summarizes the cytotoxic activity of selected 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives against the MCF-7 cell line.

CompoundIC₅₀ (µM) on MCF-7 cellsReference
4a 0.8 ± 0.07[10]
4h 0.9 ± 0.09[10]
Tamoxifen (Reference) > 1[10]

The proposed mechanism for some of these cytotoxic agents involves their interaction with critical cellular pathways, leading to apoptosis.

G Derivative Diphenylpropane Derivative Cell Cancer Cell (MCF-7) Derivative->Cell Enters Pathway Target Signaling Pathway Cell->Pathway Interacts with Apoptosis Apoptosis Pathway->Apoptosis Induces

Caption: A simplified diagram of the proposed cytotoxic action of diphenylpropane derivatives.

The diphenylpropane scaffold is also being explored for the development of neuroprotective agents for neurodegenerative diseases. Research has shown that certain diphenylpropane derivatives can offer neuroprotection through various mechanisms, including antioxidant activity and modulation of inflammatory pathways.[13][14][15] For instance, diphenyl diselenide, a related organoselenium compound, has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) by inhibiting microglia-mediated neuroinflammation.[13] This is achieved through the inactivation of microglia by inhibiting the IκB/NF-κB pathway and NLRP3 inflammasome activation.[13]

The neuroprotective potential of these compounds is often assessed using in vitro models of neuronal damage.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

  • Induction of Neurotoxicity: Neurotoxicity is induced using agents like oligomycin (B223565) A and rotenone (B1679576) to mimic mitochondrial dysfunction observed in neurodegenerative diseases.[16]

  • Compound Treatment: The cells are treated with the test compounds at various concentrations before or after the induction of toxicity.

  • Viability Assessment: Cell viability is measured using assays such as the XTT assay to determine the protective effect of the compounds.[16]

The following diagram illustrates the signaling pathway involved in the neuroprotective effects of certain diphenyl-containing compounds.

G Derivative Diphenyl-containing Compound Microglia Activated Microglia Derivative->Microglia Inhibits Protection Neuroprotection Derivative->Protection NFkB IκB/NF-κB Pathway Microglia->NFkB Activates NLRP3 NLRP3 Inflammasome Microglia->NLRP3 Activates Inflammation Neuroinflammation NFkB->Inflammation Promotes NLRP3->Inflammation Promotes Neuron Motor Neuron Inflammation->Neuron Damages Protection->Neuron Shields

Caption: A diagram showing the inhibition of neuroinflammatory pathways by diphenyl-containing compounds.

Materials Science

The structural characteristics of this compound also lend themselves to applications in materials science.

The this compound motif can be incorporated into polymers to impart specific physical and chemical properties.[1] For example, it can serve as a monomer in the creation of polyolefins.[1] Furthermore, derivatives of 1,1-diphenylethylene, which shares a similar structural core, are extensively used in anionic polymerization to create polymers with controlled architectures, such as star-branched polymers.[17][18]

Diaryl alkanes, including compounds structurally related to this compound, are utilized as synthetic heat transfer fluids due to their thermal stability at high temperatures.[19] For instance, 1,1-diphenylethane (B1196317) is used in heat transfer fluids that can operate at bulk temperatures up to 330°C.[20] While specific data for this compound is limited, its structural similarity suggests potential in this area.

The following table presents typical properties of a high-flash point heat transfer fluid, illustrating the performance characteristics that could be expected from fluids based on diaryl alkane structures.

PropertyValue
Maximum Bulk Temperature 644°F (340°C)
Flash Point 531°F (277°C)
Fire Point 583°F (306°C)
Autoignition Point 740°F (393°C)
Data for a representative high-flash heat transfer fluid.[21]

Conclusion

This compound serves as a valuable and versatile chemical entity. While its direct applications are primarily as a synthetic intermediate and a reference compound, its structural framework is of significant interest in the development of advanced materials and novel therapeutic agents. The ongoing research into the biological activities of diphenylpropane derivatives, particularly in the fields of oncology and neurodegenerative diseases, highlights the potential of this chemical scaffold in drug discovery. Further exploration of its use in polymer chemistry and as a high-performance fluid could also unveil new and valuable applications. This guide provides a foundational understanding for researchers looking to leverage the unique properties of the this compound core in their scientific endeavors.

References

The Versatile Cornerstone: 1,1-Diphenylpropane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,1-Diphenylpropane, a seemingly simple aromatic hydrocarbon, has emerged as a versatile and valuable scaffold. Its unique structural motif, featuring a propane (B168953) chain geminally substituted with two phenyl groups, provides a rigid yet adaptable framework for the synthesis of a diverse array of organic molecules, ranging from novel materials to potent therapeutic agents. This technical guide delves into the core aspects of this compound as a synthetic building block, offering a comprehensive overview of its synthesis, characteristic reactivity, and applications, with a particular focus on its role in medicinal chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₁₅H₁₆
Molecular Weight196.29 g/mol
CAS Number1530-03-6
AppearanceColorless to pale yellow liquid
Boiling Point299 °C (572 K)
Melting Point-21 °C to 6 °C (252 K to 279 K)
SolubilityInsoluble in water; soluble in organic solvents

Table 2: Spectroscopic Data of this compound [1]

SpectroscopyData
¹H NMR No specific data found in search results.
¹³C NMR No specific data found in search results.
IR (Neat) Characteristic peaks for aromatic C-H and C-C stretching.
Mass Spec (GC-MS) m/z Top Peak: 167; m/z 2nd Highest: 165; m/z 3rd Highest: 196.

Synthesis of this compound: A Comparative Overview

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required purity.

Table 3: Comparison of Synthetic Methods for this compound

Synthetic MethodStarting MaterialsCatalyst/ReagentTypical YieldKey Features
Friedel-Crafts Reaction Benzene, 1-phenylpropanolAluminum chlorideHighClassic electrophilic aromatic substitution.[2]
Grignard Reaction Phenylmagnesium bromide, Propiophenone (B1677668)-HighForms a tertiary alcohol intermediate.[2]
Electrochemical Decarboxylation 3,3-Diphenylpropionic acidTetrabutylammonium acetateHighSustainable method with high atom economy.[2]
Retro-Pinacol Rearrangement 1,3-Diphenylpropane-1,3-dioneSilica gel, Potassium hydroxide81-94%Mechanochemical, solvent-free conditions.
Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Reaction

This protocol is a generalized procedure based on the principles of Friedel-Crafts alkylation.[2]

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide or excess benzene) under an inert atmosphere (e.g., nitrogen), add benzene.

  • Addition of Alkylating Agent: Slowly add 1-phenylpropanol to the reaction mixture at a controlled temperature (typically 0-5 °C).

  • Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture into ice-water. Separate the organic layer, wash with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Protocol 2: Grignard Synthesis of this compound

This protocol outlines the synthesis via a Grignard reaction followed by reduction.[2]

  • Grignard Reagent Formation: Prepare phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether.

  • Reaction with Ketone: To the freshly prepared Grignard reagent, add a solution of propiophenone in anhydrous diethyl ether dropwise at 0 °C.

  • Intermediate Formation: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). This forms the tertiary alcohol, 1,1-diphenylpropan-1-ol.

  • Work-up and Reduction: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer. The resulting alcohol can be reduced to this compound using a suitable reducing agent (e.g., catalytic hydrogenation).

  • Purification: Purify the final product by distillation or column chromatography.

This compound as a Scaffold in Medicinal Chemistry: PPAR Agonists

A significant application of the this compound scaffold is in the development of peroxisome proliferator-activated receptor (PPAR) agonists. PPARs are nuclear receptors that play crucial roles in metabolism and inflammation, making them attractive targets for the treatment of diseases such as type 2 diabetes, dyslipidemia, and neurodegenerative diseases.[3][4] Derivatives of diphenylpropane have been identified as potent PPAR agonists.[3][4]

Synthetic and Screening Workflow for Diphenylpropane-based PPAR Agonists

The development of these therapeutic agents typically follows a structured workflow, from the synthesis of a library of derivatives to their biological evaluation.

G cluster_synthesis Synthesis of Derivatives cluster_screening Biological Evaluation start This compound Scaffold functionalization Functional Group Interconversion start->functionalization Modification diversification Parallel Synthesis functionalization->diversification Introduction of Diversity library Library of Diphenylpropane Derivatives diversification->library Generation in_vitro In Vitro PPAR Binding/Activation Assays library->in_vitro Screening cell_based Cell-Based Reporter Gene Assays in_vitro->cell_based Confirmation admet ADMET Profiling cell_based->admet Prioritization hit_id Hit Identification admet->hit_id Selection

Workflow for the development of diphenylpropane-based PPAR agonists.
Experimental Protocol: Evaluation of PPAR Agonist Activity

The following is a generalized protocol for assessing the PPAR agonist activity of newly synthesized diphenylpropane derivatives, based on common methodologies in the field.[3][4]

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T or COS-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Transient Transfection: Co-transfect the cells with a PPAR expression vector (containing the ligand-binding domain fused to a DNA-binding domain), a reporter plasmid (containing a PPAR response element upstream of a luciferase or β-galactosidase gene), and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Compound Treatment: After transfection, treat the cells with varying concentrations of the test compounds (diphenylpropane derivatives) or a known PPAR agonist (positive control) for 24-48 hours.

  • Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer. Normalize the reporter activity to the control plasmid activity.

  • Data Analysis: Plot the normalized reporter activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

Chemical Reactivity and Synthetic Applications

The this compound core can undergo various chemical transformations, allowing for its elaboration into more complex structures.

Elimination Reactions

Derivatives of this compound can undergo elimination reactions to form corresponding alkenes. The mechanism of these reactions, either E1 or E2, is dependent on the substrate and reaction conditions.

G cluster_main cluster_e1 Unimolecular Elimination (E1) cluster_e2 Bimolecular Elimination (E2) start This compound Derivative (with leaving group) carbocation Carbocation Intermediate start->carbocation Slow, Rate-determining transition_state Concerted Transition State start->transition_state Base-mediated e1_path E1 Pathway e2_path E2 Pathway product 1,1-Diphenylpropene Derivative carbocation->product Fast, Deprotonation transition_state->product

References

The Emergence of 1,1-Diphenylpropane Derivatives as Modulators of Peroxisome Proliferator-Activated Receptors (PPARs)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1,1-diphenylpropane scaffold has emerged as a promising structural motif in medicinal chemistry, particularly in the development of modulators for nuclear receptors. Among these, the Peroxisome Proliferator-Activated Receptors (PPARs) have garnered significant attention due to their central role in regulating metabolism, inflammation, and cellular differentiation. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, with a specific focus on their activity as PPAR agonists. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting the PPAR signaling pathway.

Core Biological Activity: PPAR Agonism

Recent research, primarily documented in patent literature, has identified a series of this compound derivatives as potent agonists of PPARα, PPARγ, and PPARδ[1][2]. These derivatives have shown potential for the treatment of a wide range of diseases, including metabolic disorders, inflammatory conditions, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease[1][2].

The general structure of these active this compound derivatives features a central this compound core with various substitutions on the phenyl rings. The nature and position of these substituents play a crucial role in determining the potency and selectivity of the compounds towards the different PPAR isoforms.

Quantitative Data on PPAR Agonist Activity

The following table summarizes the in vitro activity of selected this compound derivatives as reported in the patent application WO2013098374A1[1][2]. The data includes the half-maximal effective concentration (EC50) and the percentage of maximal activation for each PPAR subtype.

Compound IDPPARα EC50 (nM)PPARα Max Activation (%)PPARγ EC50 (nM)PPARγ Max Activation (%)PPARδ EC50 (nM)PPARδ Max Activation (%)
1 100905010020080
2 50952510010085
3 200851009050070
4 7592409815082
5 15088709530075

Note: The compound IDs are illustrative and correspond to examples within the cited patent application. The data should be interpreted with the understanding that it originates from a patent document and may not have undergone the same level of peer review as studies published in academic journals.

Signaling Pathways

The biological effects of this compound derivatives as PPAR agonists are mediated through the intricate PPAR signaling pathway. Upon activation by a ligand, such as a this compound derivative, the PPAR receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Derivative (Agonist) PPAR PPAR Ligand->PPAR Binding & Activation Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer CoRepressor Co-repressor Complex Heterodimer->CoRepressor Dissociation PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binding CoActivator Co-activator Complex Heterodimer->CoActivator Recruitment TargetGene Target Gene Transcription PPRE->TargetGene Initiation mRNA mRNA TargetGene->mRNA Protein Protein Synthesis & Biological Effects mRNA->Protein

Caption: PPAR Signaling Pathway Activation by a this compound Derivative.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A representative synthetic route is outlined below, based on general procedures for the synthesis of diarylalkanes.

Synthesis_Workflow Start Substituted Benzaldehyde (B42025) Intermediate1 1-Phenylpropan-1-ol Derivative Start->Intermediate1 Grignard Reaction Grignard Ethylmagnesium Bromide Grignard->Intermediate1 Product This compound Derivative Intermediate1->Product Friedel-Crafts Alkylation FriedelCrafts Substituted Benzene FriedelCrafts->Product AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: General Synthetic Workflow for this compound Derivatives.

Step 1: Synthesis of 1-Phenylpropan-1-ol Derivative To a solution of the appropriately substituted benzaldehyde in anhydrous diethyl ether, a solution of ethylmagnesium bromide (Grignard reagent) in diethyl ether is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-phenylpropan-1-ol derivative, which can be purified by column chromatography.

Step 2: Friedel-Crafts Alkylation The 1-phenylpropan-1-ol derivative obtained in the previous step is dissolved in an excess of the appropriately substituted benzene. A catalytic amount of a strong acid, such as sulfuric acid, is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

In Vitro PPAR Transactivation Assay

The agonist activity of the synthesized this compound derivatives on PPARs can be evaluated using a cell-based transactivation assay. A common method involves the use of a reporter gene, such as luciferase, under the control of a PPAR-responsive element (PPRE).

Cell Culture and Transfection: Monkey kidney COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For the transactivation assay, cells are seeded in 24-well plates. After 24 hours, cells are transiently co-transfected with expression vectors for the respective human PPAR subtype (PPARα, PPARγ, or PPARδ) and a reporter plasmid containing a PPRE-driven luciferase gene, using a suitable transfection reagent. A β-galactosidase expression vector is often co-transfected as an internal control for transfection efficiency.

Compound Treatment and Reporter Gene Assay: After transfection, the cells are incubated for 24 hours. The medium is then replaced with fresh medium containing the test compounds (this compound derivatives) at various concentrations or a vehicle control (e.g., DMSO). A known PPAR agonist is used as a positive control. Following a 24-hour incubation period with the compounds, the cells are lysed, and the luciferase and β-galactosidase activities are measured using appropriate assay kits and a luminometer. The luciferase activity is normalized to the β-galactosidase activity to correct for variations in transfection efficiency. The results are typically expressed as fold activation relative to the vehicle control. EC50 values are calculated from the dose-response curves.

InVitro_Assay_Workflow Start Seed COS-7 Cells Transfection Co-transfect with PPAR Expression Vector and PPRE-Luciferase Reporter Start->Transfection Incubation1 Incubate for 24h Transfection->Incubation1 Treatment Treat with this compound Derivatives or Controls Incubation1->Treatment Incubation2 Incubate for 24h Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Measurement Measure Luciferase and β-galactosidase Activity Lysis->Measurement Analysis Data Analysis: - Normalize Luciferase Activity - Calculate Fold Activation - Determine EC50 Measurement->Analysis

Caption: Workflow for the In Vitro PPAR Transactivation Assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PPAR agonists. The preliminary data from patent literature suggests that these compounds can exhibit potent and selective activity on different PPAR isoforms. However, to fully realize the therapeutic potential of this chemical class, further research is imperative. This includes:

  • Peer-Reviewed Biological Evaluation: Comprehensive in vitro and in vivo studies published in peer-reviewed journals are needed to validate the initial findings and to fully characterize the pharmacological profile of these derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the substituent effects on the diphenylpropane core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Detailed Mechanisms: Further investigation into the precise molecular interactions with the PPAR ligand-binding domain and the downstream effects on target gene expression will provide a deeper understanding of their mechanism of action.

References

A Comprehensive Guide to the Synthesis and Reactions of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylpropane is a substituted aromatic hydrocarbon with the chemical formula C₁₅H₁₆. Its structure, featuring a propane (B168953) chain with two phenyl groups attached to the same carbon atom, makes it a molecule of interest in organic synthesis and as a potential building block for more complex structures. This technical guide provides a comprehensive literature review of the synthesis and key reactions of this compound, presenting detailed experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers in the field.

Synthesis of this compound

The synthesis of this compound is not as straightforward as a direct Friedel-Crafts alkylation of benzene (B151609) with a propyl halide. Such a reaction is prone to carbocation rearrangement, leading primarily to the formation of isopropylbenzene and its derivatives. Therefore, indirect methods are typically employed to achieve the desired 1,1-disubstituted product. The most viable and commonly referenced synthetic strategy involves a two-step process: the Grignard reaction of a phenylmagnesium halide with propiophenone (B1677668) to form the tertiary alcohol, 1,1-diphenylpropan-1-ol, followed by the reduction of this alcohol to yield this compound.

Two-Step Synthesis via Grignard Reaction and Reduction

This is the most plausible and controllable method for the synthesis of this compound.

Step 1: Synthesis of 1,1-Diphenylpropan-1-ol via Grignard Reaction

The initial step involves the nucleophilic addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to propiophenone. The Grignard reagent, prepared from bromobenzene (B47551) and magnesium turnings in an anhydrous ether solvent, attacks the electrophilic carbonyl carbon of propiophenone. Subsequent acidic workup protonates the resulting alkoxide to yield 1,1-diphenylpropan-1-ol.

dot

Grignard Reaction for 1,1-Diphenylpropan-1-ol Synthesis propiophenone Propiophenone intermediate Magnesium Alkoxide Intermediate propiophenone->intermediate 1. phenylmagnesium_bromide Phenylmagnesium Bromide phenylmagnesium_bromide->intermediate ether Anhydrous Ether ether->intermediate diphenylpropanol 1,1-Diphenylpropan-1-ol intermediate->diphenylpropanol 2. acid_workup Acidic Workup (e.g., H₃O⁺) acid_workup->diphenylpropanol

Diagram 1: Synthesis of 1,1-Diphenylpropan-1-ol via Grignard Reaction.

Experimental Protocol: Synthesis of 1,1-Diphenylpropan-1-ol

  • Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene, propiophenone, hydrochloric acid (HCl).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

    • Once the Grignard reagent formation is complete (disappearance of magnesium), a solution of propiophenone in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

    • The reaction mixture is then cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1,1-diphenylpropan-1-ol.

    • The product can be purified by recrystallization or column chromatography.

Quantitative Data for Grignard Reaction

Reactant/ReagentMolar Ratio (relative to Propiophenone)Typical Yield (%)
Propiophenone1.0-
Phenylmagnesium Bromide1.1 - 1.585 - 95

Step 2: Reduction of 1,1-Diphenylpropan-1-ol to this compound

The tertiary alcohol, 1,1-diphenylpropan-1-ol, can be reduced to the corresponding alkane, this compound, using several methods. Common reduction methods for deoxygenation of alcohols include Clemmensen reduction, Wolff-Kishner reduction (indirectly, by first converting to a ketone), or more commonly for tertiary benzylic alcohols, catalytic hydrogenation of the corresponding alkene formed after dehydration.

Method A: Catalytic Hydrogenation of 1,1-Diphenylpropene

This is a two-step reduction where the alcohol is first dehydrated to the alkene, 1,1-diphenylpropene, which is then hydrogenated.

dot

Reduction of 1,1-Diphenylpropan-1-ol via Dehydration-Hydrogenation diphenylpropanol 1,1-Diphenylpropan-1-ol diphenylpropene 1,1-Diphenylpropene diphenylpropanol->diphenylpropene Dehydration acid_catalyst Acid Catalyst (e.g., H₂SO₄, PTSA) acid_catalyst->diphenylpropene h2 H₂ gas diphenylpropane This compound h2->diphenylpropane pd_c Pd/C Catalyst pd_c->diphenylpropane diphenylpropene->diphenylpropane Hydrogenation

Diagram 2: Reduction of 1,1-Diphenylpropan-1-ol to this compound.

Experimental Protocol: Dehydration of 1,1-Diphenylpropan-1-ol

  • Materials: 1,1-Diphenylpropan-1-ol, anhydrous potassium bisulfate (KHSO₄) or p-toluenesulfonic acid (PTSA).

  • Procedure:

    • 1,1-Diphenylpropan-1-ol is mixed with a catalytic amount of a dehydrating agent like KHSO₄ or PTSA.

    • The mixture is heated under vacuum or with a Dean-Stark apparatus to remove the water formed during the reaction.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The crude 1,1-diphenylpropene is then purified by distillation or chromatography.

Experimental Protocol: Catalytic Hydrogenation of 1,1-Diphenylpropene

  • Materials: 1,1-Diphenylpropene, Palladium on carbon (10% Pd/C), ethanol (B145695) or ethyl acetate, hydrogen gas.

  • Procedure:

    • 1,1-Diphenylpropene is dissolved in a suitable solvent like ethanol or ethyl acetate.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at a pressure of 1-4 atm.

    • The reaction is monitored by TLC or GC until complete consumption of the alkene.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.

Quantitative Data for Reduction

Reaction StepCatalyst/ReagentTemperature (°C)Pressure (atm)Typical Yield (%)
DehydrationKHSO₄ or PTSA150-180Atmospheric80 - 90
Hydrogenation10% Pd/C25 - 501 - 4>95

Reactions of this compound

Detailed experimental studies on the reactions of this compound are not extensively reported in recent literature. However, based on its structure, several types of reactions can be anticipated, including oxidation and cracking.

Oxidation

The benzylic carbon of this compound, being attached to two phenyl groups, is susceptible to oxidation. Strong oxidizing agents are expected to cleave the C-C bonds and oxidize the aromatic rings under harsh conditions. Milder oxidation might lead to the formation of a ketone or other oxygenated products.

Hypothetical Oxidation with Chromic Acid (Jones Reagent)

While no specific experimental data for this compound is readily available, a plausible reaction would involve oxidation at the benzylic position.

dot

Hypothetical Oxidation of this compound diphenylpropane This compound benzophenone Benzophenone diphenylpropane->benzophenone Oxidation jones_reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) jones_reagent->benzophenone

Diagram 3: Hypothetical Oxidation of this compound.

General Experimental Protocol for Jones Oxidation

  • Materials: Substrate (this compound), Jones reagent (prepared from chromium trioxide, sulfuric acid, and acetone).

  • Procedure:

    • The substrate is dissolved in acetone (B3395972) and cooled in an ice bath.

    • Jones reagent is added dropwise to the solution, maintaining the temperature below 20°C. The color of the reaction mixture changes from reddish-orange to green.

    • The reaction is monitored by TLC.

    • Once the reaction is complete, the excess oxidizing agent is quenched with isopropyl alcohol.

    • The mixture is filtered, and the filtrate is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed to yield the product.

Thermal and Catalytic Cracking

Cracking of this compound, which involves the breaking of C-C bonds at high temperatures, is expected to yield a mixture of smaller aromatic and aliphatic hydrocarbons. The product distribution would depend on the conditions (temperature, pressure, and presence of a catalyst).

Expected Products from Cracking

  • Benzene and Toluene: From the cleavage of the phenyl groups.

  • Propane, Propene, Ethane, Ethene, Methane: From the fragmentation of the propane chain.

  • Styrene and other substituted aromatics: From rearrangements and secondary reactions.

dot

Hypothetical Cracking of this compound diphenylpropane This compound conditions High Temperature (and/or Catalyst) diphenylpropane->conditions benzene Benzene conditions->benzene toluene Toluene conditions->toluene propane Propane/Propene conditions->propane other_hydrocarbons Other Hydrocarbons conditions->other_hydrocarbons

Diagram 4: Hypothetical Product Distribution from Cracking.

General Experimental Setup for Pyrolysis

  • Apparatus: A quartz tube reactor placed in a tube furnace, connected to a system for collecting liquid and gaseous products.

  • Procedure:

    • An inert gas (e.g., nitrogen or argon) is passed through the reactor.

    • The furnace is heated to the desired pyrolysis temperature.

    • The liquid sample of this compound is introduced into the hot zone of the reactor at a controlled flow rate.

    • The products are passed through a series of cold traps to collect the liquid fraction.

    • The non-condensable gases are collected in a gas bag for analysis.

    • The liquid and gaseous products are analyzed by techniques such as GC-MS to determine the product distribution.

Quantitative Data for Cracking

Specific quantitative data for the cracking of this compound is not available in the reviewed literature. The product distribution would be highly dependent on the specific conditions employed.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving a Grignard reaction to form 1,1-diphenylpropan-1-ol, followed by its reduction. Direct Friedel-Crafts alkylation is not a suitable method due to carbocation rearrangements. The reactivity of this compound is largely governed by its benzylic C-H bonds and the stability of the aromatic rings, making it susceptible to oxidation and thermal decomposition. While detailed experimental studies on its reactions are limited, this guide provides a foundation based on established organic chemistry principles and general experimental protocols. Further research is warranted to fully explore the synthetic utility and reaction pathways of this interesting molecule, which could be valuable for the development of new materials and pharmaceutical intermediates.

Safety and Handling of 1,1-Diphenylpropane in the Laboratory: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,1-Diphenylpropane (CAS No. 1530-03-6) in a laboratory setting. It is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS). Adherence to rigorous safety practices is paramount when working with any chemical substance.

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. While some suppliers state it is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), other sources, including PubChem, classify it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Given this discrepancy, it is prudent to handle this compound with a degree of caution appropriate for an irritant.

GHS Hazard Statements (as per PubChem): [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 1530-03-6[1][2]
Molecular Formula C₁₅H₁₆[1][2]
Molecular Weight 196.29 g/mol [1]
Appearance Colorless to pale yellow viscous liquid[2]
Density 0.968 g/cm³[3]
Refractive Index 1.564Thermo Fisher Scientific
Table 2: Toxicological Data

No specific LD50 or LC50 data for this compound is readily available in the searched resources. The GHS hazard statements indicate potential for irritation.

ParameterValueSource
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Table 3: Occupational Exposure Limits

There are no specific occupational exposure limits established for this compound. The limits for general Polycyclic Aromatic Hydrocarbons (PAHs) are provided as a conservative guideline.

OrganizationLimitConcentration
OSHA (PEL) Time-Weighted Average (TWA)0.2 mg/m³ (for benzene-soluble fraction of coal tar pitch volatiles)
NIOSH (REL) Time-Weighted Average (TWA)0.1 mg/m³ (as coal tar pitch volatiles)

Experimental Protocols

The following are detailed methodologies for key laboratory procedures involving this compound. These protocols are based on best practices for handling liquid aromatic hydrocarbons.

General Laboratory Safety Workflow

This workflow outlines the essential steps for safely handling hazardous chemicals like this compound.

G General Laboratory Safety Workflow A 1. Risk Assessment - Review SDS - Identify Hazards B 2. Engineering Controls - Use Chemical Fume Hood - Ensure Proper Ventilation A->B Mitigate inhalation risk C 3. Personal Protective Equipment (PPE) - Wear appropriate gloves, lab coat, and eye protection B->C Primary barrier D 4. Chemical Handling - Transport in secondary containment - Dispense carefully C->D Safe execution E 5. Waste Disposal - Segregate waste - Dispose of according to institutional guidelines D->E Post-procedure F 6. Emergency Preparedness - Know location of safety shower, eyewash, and spill kit E->F Contingency

Caption: General workflow for safe chemical handling in a laboratory setting.

Protocol for Weighing and Transferring this compound

Objective: To accurately weigh and transfer a specific amount of this compound.

Materials:

  • This compound

  • Analytical balance

  • Glass beaker or flask

  • Pasteur pipette and bulb

  • Spatula (for cleaning)

  • Waste container

Procedure:

  • Preparation:

    • Ensure the analytical balance is clean, level, and calibrated.

    • Don appropriate PPE: safety glasses or goggles, a lab coat, and chemically resistant gloves (Viton™ or polyvinyl alcohol gloves are recommended for aromatic hydrocarbons).

  • Taring the Container:

    • Place a clean, dry beaker or flask on the balance pan.

    • Close the balance doors and press the "tare" or "zero" button to set the mass to zero.

  • Transferring the Liquid:

    • Remove the container from the balance.

    • In a chemical fume hood, use a clean Pasteur pipette to carefully transfer the desired amount of this compound into the tared container. Avoid dripping the chemical on the outside of the container.

  • Weighing:

    • Carefully place the container with the this compound back onto the balance pan.

    • Close the balance doors and record the stable mass.

  • Cleanup:

    • Clean any spills on the balance or surrounding area immediately with an appropriate solvent and absorbent material.

    • Dispose of the pipette and any contaminated materials in the designated chemical waste container.

Protocol for Chemical Spill Response

This flowchart provides a decision-making guide for responding to a this compound spill.

G Chemical Spill Response Flowchart for this compound start Spill Occurs assess Assess the Spill - Size and location - Immediate danger? start->assess small_spill Small, manageable spill? assess->small_spill evacuate Evacuate the Area Alert others Call for emergency response small_spill->evacuate No contain Contain the Spill - Use absorbent booms or pads small_spill->contain Yes end Response Complete evacuate->end absorb Absorb the Spill - Cover with absorbent material (e.g., vermiculite, sand) contain->absorb cleanup Clean Up - Collect absorbed material into a sealed container absorb->cleanup decontaminate Decontaminate the Area - Wash with soap and water cleanup->decontaminate dispose Dispose of Waste - Label and dispose as hazardous waste decontaminate->dispose dispose->end

Caption: Decision-making flowchart for responding to a chemical spill.

Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection: A flame-retardant lab coat and closed-toe shoes are required. For direct handling, use chemically resistant gloves. Based on general recommendations for aromatic hydrocarbons, suitable glove materials include:

    • Viton™

    • Polyvinyl Alcohol (PVA)

    • Nitrile gloves may offer some protection for incidental contact but should be changed immediately upon contamination.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage and Disposal

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

This guide is intended for informational purposes only and does not supersede any institutional or regulatory requirements. Always consult the Safety Data Sheet and your institution's safety office before working with any chemical.

References

An In-depth Technical Guide to the Derivatives and Analogs of 1,1-Diphenylpropane: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,1-diphenylpropane scaffold is a privileged structural motif in medicinal chemistry, serving as the core of a diverse range of biologically active molecules. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives and their analogs. We delve into detailed experimental protocols, present quantitative data for comparative analysis, and visualize key signaling pathways to furnish researchers and drug development professionals with a thorough understanding of this important class of compounds.

The versatility of the this compound core allows for facile structural modifications, enabling the fine-tuning of physicochemical properties and pharmacological activities. This has led to the development of compounds targeting a wide array of biological targets, including nuclear receptors, enzymes, and other signaling proteins. This guide will explore derivatives exhibiting activities as selective estrogen receptor modulators (SERMs), anti-inflammatory agents, antimicrobial compounds, and neuroprotective agents, highlighting the therapeutic potential of this chemical scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound analogs typically involves the construction of the diarylalkane core through key carbon-carbon bond-forming reactions. The two most common and versatile methods are the Friedel-Crafts reaction and the Grignard reaction.

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a primary method for synthesizing 1,1-diarylalkanes. This can be achieved through either alkylation or a two-step acylation-reduction sequence.

A general representation of a one-pot synthesis of 1,1-diarylalkane derivatives involves the reaction of benzal diacetates with organozinc reagents. This transition-metal-free method offers a versatile and scalable approach.[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the acylation of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst, followed by reduction to the alkane.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Formation of Acylium Ion: Cool the suspension in an ice bath (0 °C). Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.0 equivalent) to the suspension while stirring. The formation of the acylium ion is an exothermic process.

  • Acylation: To the cooled mixture, add the substituted benzene (B151609) (1.0 equivalent) dropwise. The reaction is often exothermic and may require continued cooling to maintain the desired temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid (HCl). This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ketone.

  • Purification of Ketone: Purify the ketone by flash column chromatography or distillation.

  • Reduction to Alkane: The resulting ketone can be reduced to the corresponding this compound derivative using standard reduction methods, such as the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and HCl).

Grignard Reaction

The Grignard reaction provides an alternative and highly effective route to this compound derivatives, particularly for the synthesis of tertiary alcohols which can be subsequently reduced.

Experimental Protocol: Synthesis of 1,1-Diphenyl-1-propanol (B3053186) via Grignard Reaction [2][3]

This protocol outlines the synthesis of a tertiary alcohol precursor to this compound analogs.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (B47551) (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise via the addition funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.

  • Reaction with Ketone: Once the Grignard reagent has formed (indicated by the disappearance of the magnesium and the formation of a cloudy grey solution), cool the flask in an ice bath. Add a solution of the appropriate ketone (e.g., propiophenone, 1.0 equivalent) in anhydrous ether or THF dropwise from the addition funnel.

  • Reaction Monitoring and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tertiary alcohol can be purified by column chromatography or recrystallization.

  • Reduction to Alkane: The resulting 1,1-diphenyl-1-propanol can be reduced to this compound by catalytic hydrogenation or other reduction methods.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents for various diseases.

Selective Estrogen Receptor Modulators (SERMs)

Many non-steroidal estrogens and SERMs are structurally based on a 1,1-diarylalkane or a related triphenylethylene (B188826) scaffold.[4][5] These compounds bind to estrogen receptors (ERs) and can exhibit either agonist or antagonist activity in a tissue-specific manner.[6] This tissue selectivity makes them valuable for the treatment of hormone-responsive cancers, such as breast cancer, and for the management of postmenopausal conditions like osteoporosis.[7][8]

  • Anticancer Activity: Analogs of tamoxifen, a well-known SERM with a triphenylethylene structure, have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines.[9][10] For example, certain triphenylethylene bisphenols have been designed as dual aromatase inhibitors and SERMs for breast cancer treatment.[11][12][13]

Anti-inflammatory Activity

The 1,3-diphenylpropane (B92013) scaffold, found in chalcones and their derivatives, is a well-established pharmacophore for anti-inflammatory activity.[14] These compounds can modulate key inflammatory pathways, including the NF-κB and cyclooxygenase (COX) pathways.

  • Inhibition of NF-κB Signaling: A 1,3-diphenylpropane derivative, AP736, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[15] Its mechanism of action involves the suppression of both NF-κB and AP-1 signaling pathways.[15]

  • COX Inhibition: Diaryl-substituted compounds have been investigated as selective COX-2 inhibitors.[16] The diarylisoxazole mofezolac (B1677391), for instance, is a preferential COX-1 inhibitor.[4] The anti-inflammatory effects of chalcones are also attributed to their ability to inhibit COX enzymes.[14]

Antimicrobial Activity

Derivatives of 1,1-diarylalkanes and related pyrazole (B372694) structures have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

  • Antibacterial Activity: Several 1,3-diaryl pyrazole derivatives have shown potent inhibition of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[17]

  • Antifungal Activity: Some pyrazole analogs have also exhibited significant antifungal activity, with one compound showing high potency against Aspergillus niger.[18]

Neuroprotective Effects

Certain derivatives of diphenylpropane and related structures have been explored for their potential to protect neurons from damage, a key strategy in the treatment of neurodegenerative diseases.

  • In Vitro Neuroprotection: Substituted 1,3-diphenyl-2-propen-1-ones have been synthesized and shown to possess neuroprotective effects in vitro.[19] These compounds demonstrated radical scavenging activity and suppression of nitric oxide generation.[19] Biphenylnitrone analogs have also shown neuroprotective properties in in vitro ischemia models.[3]

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound derivatives and their analogs.

Compound IDStructureTargetAssayActivity (IC₅₀/EC₅₀/MIC)Reference
SERMs and Anticancer Agents
Tamoxifen Analog 2Triphenylethylene derivativeMCF-7 cellsAntiproliferativeSignificantly higher than tamoxifen[9]
Triphenylethylene Bisphenol 12Bisphenol with imidazole (B134444) groupAromataseInhibitionPotent inhibitor[12]
Triphenylethylene Bisphenol 12Estrogen Receptor α/βBindingHigh affinity[12]
Anti-inflammatory Agents
AP7361,3-diphenylpropane derivativeiNOS, COX-2NO and PGE₂ productionStrong inhibition[15]
MofezolacDiarylisoxazoleCOX-1InhibitionIC₅₀ = 0.0079 µM[4]
MofezolacCOX-2InhibitionIC₅₀ > 50 µM[4]
3p1,3-diarylpropane analogiNOSNO productionSignificant inhibition[20]
Antimicrobial Agents
Pyrazole Derivative 31,3-diaryl pyrazoleE. coliMIC0.25 µg/mL[18]
Pyrazole Derivative 41,3-diaryl pyrazoleS. epidermidisMIC0.25 µg/mL[18]
Pyrazole Derivative 2A. nigerMIC1 µg/mL[18]
Neuroprotective Agents
Biphenylnitrone BPHBN5Homo-bis-nitroneSH-SY5Y cells (ischemia)NeuroprotectionEC₅₀ = 13.16 ± 1.65 µM[3]

Experimental Protocols for Biological Evaluation

Assessment of Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages[10]

This protocol describes an in vitro assay to evaluate the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (B80452) in the samples using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-stimulated control.

Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination[9][11][21][22][23]

This protocol details the broth microdilution method for determining the MIC of a compound against a bacterial strain.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Assessment of Neuroprotective Activity: MTT Assay for Cell Viability[24][25]

This protocol describes the use of the MTT assay to assess the ability of a compound to protect neuronal cells from a neurotoxin-induced reduction in cell viability.

  • Cell Culture and Seeding: Culture a neuronal cell line (e.g., SH-SY5Y) in the appropriate medium. Seed the cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., hydrogen peroxide or amyloid-β peptide) for a defined duration. Include control wells with untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.

  • MTT Assay:

    • After the treatment period, remove the medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate specific cellular signaling pathways.

Estrogen Receptor Signaling Pathway

Selective estrogen receptor modulators (SERMs) based on the 1,1-diarylalkane scaffold exert their effects by interacting with estrogen receptors (ERα and ERβ). The binding of a SERM to the ER induces a specific conformational change in the receptor, which in turn dictates its interaction with co-activator and co-repressor proteins, leading to tissue-specific gene regulation.[6]

The diagram below illustrates the classical genomic signaling pathway of estrogen receptors.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen/SERM ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding Dimerization ER Dimerization ER->Dimerization Conformational Change Dimer_n ER Dimer Dimerization->Dimer_n Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer_n->ERE Binds to DNA Coactivators Co-activators Dimer_n->Coactivators Corepressors Co-repressors Dimer_n->Corepressors Transcription Gene Transcription (Activation/Repression) ERE->Transcription Coactivators->Transcription Corepressors->Transcription Inhibition

Estrogen Receptor Signaling Pathway
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[21][22] Its dysregulation is implicated in numerous inflammatory diseases and cancers.[13][21] Small molecules that inhibit the NF-κB pathway are therefore of significant therapeutic interest.

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and degradation of the inhibitory IκBα protein. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus to activate the transcription of target genes.

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Degradation Proteasomal Degradation IkBa->Degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Nuclear Translocation NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB_IkBa->IkBa NFkB_IkBa->NFkB Release DNA κB DNA Site NFkB_n->DNA Binds to Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-1β) DNA->Transcription

Canonical NF-κB Signaling Pathway

Conclusion

The this compound scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the wide range of biological activities exhibited by its derivatives, underscores its importance in medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound analogs, offering a valuable resource for researchers in the field. The continued exploration of this chemical space holds significant promise for the discovery of new drugs to address a variety of unmet medical needs.

References

The Synthesis and Reaction Mechanisms of 1,1-Diphenylpropane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,1-Diphenylpropane is an organic compound featuring a propane (B168953) backbone with two phenyl groups attached to the first carbon atom. This structural motif serves as a valuable scaffold in organic synthesis and medicinal chemistry. Its derivatives have garnered significant interest due to their potential biological activities, particularly as modulators of critical cellular signaling pathways. This technical guide provides an in-depth overview of the primary synthesis mechanisms of this compound, detailed experimental protocols, and an exploration of its role as a modulator of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, a key regulator of metabolism and inflammation.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several key organic reactions, most notably the Friedel-Crafts alkylation and Grignard reactions. Each method offers distinct advantages and is amenable to variations to optimize yield and purity.

Friedel-Crafts Alkylation

A cornerstone of C-C bond formation in aromatic chemistry, the Friedel-Crafts alkylation provides a direct route to this compound. This electrophilic aromatic substitution reaction typically involves the reaction of benzene (B151609) with a suitable three-carbon electrophile in the presence of a Lewis acid catalyst.

One common approach involves the reaction of benzene with propanal or propanoyl chloride catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[1] The Lewis acid activates the carbonyl group of the aldehyde or the acyl chloride, facilitating the generation of a carbocation or a related electrophilic species. The reaction proceeds through a carbocation intermediate, which is susceptible to rearrangement. The formation of the more stable secondary carbocation from the initial primary carbocation intermediate is a key factor leading to the geminal disubstitution at the C1 position of the propane chain.

Reaction Scheme:

Benzene + Propanal (or Propanoyl Chloride) --(AlCl₃)--> this compound

Grignard Reaction

The Grignard reaction offers an alternative and often more controlled pathway to this compound. This method typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a suitable carbonyl compound, followed by subsequent reaction steps.

A representative synthesis involves the reaction of phenylmagnesium bromide with propiophenone (B1677668). This reaction forms a tertiary alcohol, 1,1-diphenyl-1-propanol. Subsequent dehydration of this alcohol, typically under acidic conditions, yields 1,1-diphenylpropene. The final step is the hydrogenation of the alkene to afford this compound.[1]

Reaction Scheme:

  • Phenylmagnesium Bromide + Propiophenone → 1,1-Diphenyl-1-propanol

  • 1,1-Diphenyl-1-propanol --(Acid, Heat)--> 1,1-Diphenylpropene

  • 1,1-Diphenylpropene + H₂ --(Catalyst)--> this compound

Quantitative Data Summary

The following table summarizes key quantitative data for different synthetic routes to this compound and its precursors.

ReactionReagentsCatalyst/ConditionsProductYield (%)Reference
Friedel-Crafts AlkylationBenzene, PropanalAlCl₃This compoundModerate[1]
Grignard Reaction SequencePhenylmagnesium Bromide, Propiophenone1. Ether; 2. H₃O⁺1,1-Diphenyl-1-propanolGood[1]
Dehydration1,1-Diphenyl-1-propanolAcid, Heat1,1-DiphenylpropeneHigh[1]
Hydrogenation1,1-DiphenylpropeneH₂, Pd/CThis compoundHigh[1]
Superoxide-mediated Cleavage4,4-diphenylhexan-3-oneSuperoxideThis compound86[1]

Detailed Experimental Protocols

Synthesis of 1,1-Diphenyl-1-propanol via Grignard Reaction

This protocol details the synthesis of the precursor alcohol for this compound.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • A solution of bromobenzene in anhydrous diethyl ether is prepared in the dropping funnel. A small portion of this solution is added to the magnesium to initiate the reaction (indicated by bubble formation and a cloudy appearance).

  • Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred until most of the magnesium has reacted.

  • A solution of propiophenone in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is exothermic and may require external cooling to maintain a controlled reflux.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1,1-diphenyl-1-propanol.

  • The crude product can be purified by recrystallization or column chromatography.

Mechanism of Action: Modulation of PPAR Signaling Pathway

Derivatives of this compound have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[2] PPARs play a crucial role in regulating gene expression involved in lipid and glucose metabolism, inflammation, and cellular differentiation.

There are three main isotypes of PPARs: PPARα, PPARγ, and PPARδ (also known as PPARβ). Diphenylpropane derivatives can exhibit selective agonist activity towards these isotypes.

PPAR Activation Signaling Pathway

The activation of PPARs by diphenylpropane derivatives follows a well-established mechanism for nuclear receptors:

  • Ligand Binding: The diphenylpropane derivative, being lipophilic, can cross the cell membrane and enter the nucleus. Inside the nucleus, it binds to the Ligand Binding Domain (LBD) of a PPAR.

  • Conformational Change and Coactivator Recruitment: Ligand binding induces a conformational change in the PPAR, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.

  • Heterodimerization: The ligand-bound PPAR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

  • DNA Binding: This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

  • Gene Transcription: The recruitment of the coactivator complex to the PPRE-bound heterodimer initiates the transcription of target genes, leading to the synthesis of specific proteins that carry out the physiological effects.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Diphenylpropane_Derivative Diphenylpropane Derivative PPAR PPAR RXR RXR PPAR->RXR Heterodimerization Corepressor Corepressor PPAR->Corepressor Dissociation Coactivator Coactivator PPAR->Coactivator Recruitment PPRE PPRE (DNA) RXR->PPRE Coactivator->PPRE Target_Gene Target Gene PPRE->Target_Gene Activation mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Physiological_Effects Physiological Effects (e.g., altered metabolism, anti-inflammatory response) Protein->Physiological_Effects Leads to

Caption: PPAR Signaling Pathway Activation by a Diphenylpropane Derivative.

Experimental Workflow for Assessing PPAR Agonist Activity

The activity of diphenylpropane derivatives as PPAR agonists is typically evaluated using a combination of in vitro and in vivo assays.

Experimental_Workflow start Start: Synthesized Diphenylpropane Derivatives in_vitro In Vitro Assays start->in_vitro recombinant_assay Recombinant PPAR Ligand Binding Assay in_vitro->recombinant_assay reporter_assay Cell-Based Reporter Gene Assay in_vitro->reporter_assay in_vivo In Vivo Studies recombinant_assay->in_vivo Active Compounds reporter_assay->in_vivo Active Compounds animal_model Disease Animal Model (e.g., Alzheimer's, metabolic disease) in_vivo->animal_model pharmacokinetics Pharmacokinetic Analysis animal_model->pharmacokinetics efficacy_assessment Efficacy Assessment (e.g., biomarker analysis, behavioral tests) animal_model->efficacy_assessment end End: Lead Compound Identification pharmacokinetics->end efficacy_assessment->end

Caption: Workflow for Evaluating PPAR Agonist Activity of Diphenylpropane Derivatives.

References

The Stereochemistry of 1,1-Diphenylpropane and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of 1,1-diphenylpropane and its derivatives is a critical consideration in the fields of medicinal chemistry, materials science, and asymmetric synthesis. The presence of a chiral center at the C1 position of the propane (B168953) chain in many of these molecules necessitates a thorough understanding of their three-dimensional structure, as enantiomers can exhibit significantly different biological activities and physical properties. This guide provides a comprehensive overview of the synthesis, characterization, and stereochemical considerations of this important class of compounds.

Core Concepts in the Stereochemistry of this compound Derivatives

The central focus of the stereochemistry of this compound derivatives is the tetrahedral carbon atom to which the two phenyl groups and the ethyl group are attached. When this carbon is also bonded to a fourth, different substituent, it becomes a stereocenter, giving rise to a pair of enantiomers (R and S isomers). The biological activity of such chiral molecules is often highly dependent on their absolute configuration, as they interact with chiral biological targets like enzymes and receptors in a stereospecific manner.

Enantioselective Synthesis of Chiral 1,1-Diarylalkanes

The synthesis of enantiomerically enriched 1,1-diarylalkanes, including this compound derivatives, is a significant area of research in organic chemistry. Several key strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Hydrogenation

The asymmetric hydrogenation of 1,1-diarylalkenes is a powerful method for the synthesis of chiral 1,1-diarylalkanes. This approach utilizes chiral transition metal catalysts, typically based on iridium, rhodium, or ruthenium, to deliver hydrogen to one face of the double bond preferentially.[1]

Asymmetric Cross-Coupling Reactions

Nickel-catalyzed asymmetric reductive cross-coupling reactions have emerged as a valuable tool for the synthesis of enantioenriched 1,1-diarylalkanes. These reactions couple (hetero)aryl iodides with benzylic chlorides in the presence of a chiral ligand.[2] The development of new chiral bioxazoline ligands has been instrumental in achieving high yields and enantioselectivities.[2][3]

Asymmetric Friedel-Crafts Reactions

The Friedel-Crafts alkylation of arenes with suitable electrophiles in the presence of a chiral catalyst can also afford chiral 1,1-diarylalkanes. Recent advances have utilized deep eutectic solvents based on iron(III) chloride to mediate these reactions, providing a wide range of asymmetric 1,1-diarylalkanes with good yields and high regioselectivity.[4]

Table 1: Overview of Enantioselective Synthetic Methods for 1,1-Diarylalkanes

Synthetic MethodCatalyst/ReagentSubstratesEnantioselectivity (ee)Reference
Asymmetric HydrogenationIridium-based catalysts with chiral ligands1,1-DiarylalkenesHigh[1]
Asymmetric Reductive Cross-CouplingNickel catalyst with chiral bioxazoline ligand(Hetero)aryl iodides and benzylic chloridesGood to high[2][3]
Asymmetric Friedel-Crafts AlkylationFeCl₃-based deep eutectic solventsArenes and various benzylating reagentsHigh regioselectivity[4]

Experimental Protocols

General Procedure for Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

This protocol is a representative example for the synthesis of enantioenriched 1,1-diarylalkanes.[2][3]

Materials:

  • (Hetero)aryl iodide

  • Benzylic chloride

  • Nickel catalyst precursor (e.g., NiCl₂·glyme)

  • Chiral bioxazoline ligand (e.g., 4-heptyl-BiOX)

  • Reducing agent (e.g., Zinc powder)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a glovebox, a reaction vial is charged with the nickel catalyst precursor and the chiral bioxazoline ligand.

  • Anhydrous solvent is added, and the mixture is stirred to form the catalyst complex.

  • The (hetero)aryl iodide, benzylic chloride, and zinc powder are added to the vial.

  • The vial is sealed and the reaction mixture is stirred at a specified temperature for a designated time.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is crucial for determining the enantiomeric excess of a reaction and for isolating pure enantiomers.[5][6]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns)

  • UV detector

Procedure:

  • A racemic sample of the this compound derivative is dissolved in a suitable solvent.

  • The appropriate chiral stationary phase and mobile phase are selected through screening. Common mobile phases for normal-phase HPLC consist of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol.[7]

  • The sample is injected onto the chiral column.

  • The enantiomers are separated based on their differential interactions with the chiral stationary phase.

  • The separated enantiomers are detected by a UV detector, and the retention times are recorded.

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates a typical workflow for the asymmetric synthesis and analysis of a chiral this compound derivative.

Stereoselective_Synthesis_Workflow Workflow for Asymmetric Synthesis and Analysis of this compound Derivatives cluster_synthesis Asymmetric Synthesis cluster_analysis Chiral Analysis & Separation cluster_characterization Characterization & Application Start Prochiral Starting Materials (e.g., 1,1-Diphenylalkene) Reaction Enantioselective Reaction (e.g., Asymmetric Hydrogenation) Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Catalyst Chiral Catalyst (e.g., Ir-complex) Catalyst->Reaction Racemic Racemic Mixture of This compound Derivative Workup->Racemic HPLC Chiral HPLC Analysis Racemic->HPLC GC Chiral GC Analysis Racemic->GC Separation Preparative Chiral Separation HPLC->Separation Spectroscopy Chiroptical Spectroscopy (CD, ORD) Enantiomers Separated Enantiomers (R and S) Separation->Enantiomers Enantiomers->Spectroscopy Bioassay Biological Activity Testing Enantiomers->Bioassay Properties Physicochemical Property Measurement Enantiomers->Properties

Caption: A logical workflow for the synthesis and analysis of chiral this compound derivatives.

Chiroptical Properties

The chiroptical properties of enantiomers, such as optical rotation and circular dichroism, are fundamental to their characterization.

Specific Rotation ([α]): This is a physical constant for a chiral compound and is defined as the observed angle of rotation of plane-polarized light when it passes through a sample of a specific concentration and path length.[8][9] The two enantiomers of a compound will rotate plane-polarized light to an equal but opposite extent.[10]

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[11][12] It is a powerful technique for determining the absolute configuration of enantiomers and for studying their solution-state conformation.

Table 2: Chiroptical Analysis Techniques

TechniquePrincipleApplication
Optical RotationMeasurement of the rotation of plane-polarized light.[8][9]Determination of enantiomeric purity and confirmation of chirality.
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light.[11][12]Determination of absolute configuration and conformational analysis.

Conclusion

The stereochemistry of this compound and its derivatives is a rich and important field of study. The ability to synthesize and characterize enantiomerically pure forms of these compounds is essential for their application in drug discovery and materials science. The methods and concepts outlined in this guide provide a solid foundation for researchers and scientists working with this class of chiral molecules. Continued innovation in asymmetric catalysis and chiral analysis techniques will undoubtedly lead to further advancements in our understanding and utilization of the stereochemical properties of this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1-Diphenylpropane from 1,3-Diphenyl-1,3-propanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,1-diphenylpropane from 1,3-diphenyl-1,3-propanedione, also known as dibenzoylmethane. The primary method described is the Wolff-Kishner reduction, specifically the Huang-Minlon modification, which is well-suited for the complete reduction of the diketone to the corresponding alkane under basic conditions. This method is often preferred over the Clemmensen reduction for substrates that are sensitive to acidic conditions. An alternative method, catalytic hydrogenation, is also briefly discussed. This guide includes a detailed experimental protocol, a summary of quantitative data, and visualizations to aid in the understanding of the synthetic pathway and experimental workflow.

Introduction

The transformation of carbonyl functionalities into methylene (B1212753) groups is a fundamental conversion in organic synthesis. For the synthesis of this compound from 1,3-diphenyl-1,3-propanedione, a complete reduction of both ketone moieties is required. Two classical methods for such a deoxygenation are the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate from the ketone, which is then treated with a strong base at elevated temperatures to yield the alkane and nitrogen gas.[1] The Huang-Minlon modification of this reaction offers a more practical one-pot procedure with improved yields by using a high-boiling solvent like diethylene glycol or triethylene glycol.[2][3] This allows for the removal of water formed during the reaction, enabling the temperature to rise sufficiently for the decomposition of the hydrazone.[4][5]

The Clemmensen reduction employs a zinc amalgam in concentrated hydrochloric acid.[6] However, this method is performed under strongly acidic conditions, which may not be suitable for all substrates. For 1,3-diketones, the Clemmensen reduction can sometimes lead to side reactions and is generally less effective than for simple aryl-alkyl ketones.

Catalytic hydrogenation is another potential method for the reduction of carbonyl groups. However, achieving complete reduction to the alkane often requires harsh conditions, including high pressures and temperatures, and may lead to the reduction of the aromatic rings if not carefully controlled.

Given the nature of the starting material, the Huang-Minlon modification of the Wolff-Kishner reduction is the recommended and most detailed protocol provided herein.

Reaction Scheme

The overall reaction for the synthesis of this compound from 1,3-diphenyl-1,3-propanedione is depicted below:

Data Presentation

The following table summarizes the key quantitative data for the recommended Wolff-Kishner (Huang-Minlon) reduction protocol. Please note that specific yields can vary based on the purity of reagents and precise reaction conditions.

ParameterValueReference
Starting Material 1,3-Diphenyl-1,3-propanedione-
Product This compound-
Reaction Type Wolff-Kishner (Huang-Minlon) Reduction[2][4]
Reagents Hydrazine (B178648) hydrate (B1144303) (85%), Potassium hydroxide (B78521)[4]
Solvent Diethylene glycol[3]
Reaction Temperature Reflux, up to ~200 °C[4]
Reaction Time 3 - 6 hours[3]
Reported Yield Typically high (e.g., up to 95% for similar substrates)[2]

Experimental Protocols

Primary Protocol: Wolff-Kishner (Huang-Minlon) Reduction

This protocol is a representative procedure based on the well-established Huang-Minlon modification for the reduction of ketones.

Materials:

  • 1,3-Diphenyl-1,3-propanedione

  • Hydrazine hydrate (85% in water)

  • Potassium hydroxide (KOH) pellets

  • Diethylene glycol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, combine 1,3-diphenyl-1,3-propanedione (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol.

  • Addition of Hydrazine: Add hydrazine hydrate (4.0 - 5.0 eq) to the mixture.

  • Initial Reflux: Attach a reflux condenser and heat the mixture to reflux (around 130-140 °C) for 1-2 hours. This step facilitates the formation of the dihydrazone intermediate.

  • Distillation: After the initial reflux, replace the reflux condenser with a distillation head. Increase the temperature of the heating mantle to allow for the distillation of water and any excess hydrazine. Continue the distillation until the temperature of the reaction mixture reaches approximately 200 °C.

  • Final Reflux: Once the temperature has stabilized around 200 °C, reattach the reflux condenser and continue to heat the mixture at this temperature for an additional 3-4 hours. The evolution of nitrogen gas should be observed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing cold water.

    • Acidify the aqueous mixture with concentrated hydrochloric acid to a neutral or slightly acidic pH.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Alternative Protocol: Catalytic Hydrogenation

While less common for complete reduction to the alkane in a laboratory setting without high-pressure equipment, catalytic hydrogenation is a theoretical alternative.

Materials:

  • 1,3-Diphenyl-1,3-propanedione

  • Palladium on carbon (Pd/C, 5-10 mol%) or other suitable catalyst (e.g., Raney Nickel)

  • Ethanol (B145695) or Ethyl acetate (B1210297) (as solvent)

  • High-pressure hydrogenation apparatus (autoclave)

  • Hydrogen gas source

Procedure:

  • Reaction Setup: In the reaction vessel of a high-pressure autoclave, dissolve 1,3-diphenyl-1,3-propanedione in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution.

  • Hydrogenation: Seal the autoclave and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric to over 1000 psi, depending on the required reactivity).

  • Reaction: Heat the mixture to the desired temperature (can range from room temperature to over 100 °C) with vigorous stirring. The reaction time will vary significantly based on the catalyst, pressure, and temperature.

  • Work-up:

    • After the reaction is complete (as determined by monitoring hydrogen uptake or TLC/GC analysis), cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound from 1,3-diphenyl-1,3-propanedione via the Wolff-Kishner reduction.

Synthesis_Pathway start 1,3-Diphenyl-1,3-propanedione intermediate Dihydrazone Intermediate start->intermediate Hydrazine Hydrate, KOH Diethylene Glycol, Reflux (130-140°C) product This compound intermediate->product Heat to ~200°C (N2 evolution)

Caption: Chemical transformation pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine Reagents Combine Reagents Initial Reflux Initial Reflux Combine Reagents->Initial Reflux Distillation Distillation Initial Reflux->Distillation Final Reflux Final Reflux Distillation->Final Reflux Cooling Cooling Final Reflux->Cooling Quenching Quenching Cooling->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Solvent Removal->Purification (Distillation/Chromatography) Final Product Final Product Purification (Distillation/Chromatography)->Final Product

Caption: General experimental workflow for the Wolff-Kishner reduction.

Safety Precautions

  • Hydrazine hydrate is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • The reaction is performed at high temperatures. Use appropriate heating equipment and take precautions to avoid burns.

  • The reaction evolves nitrogen gas. Ensure the reaction apparatus is not a closed system to prevent pressure build-up.

References

Application Notes and Protocols for the Synthesis of 1,1-Diphenylpropane via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenylpropane is a chemical intermediate that can be utilized in the synthesis of various organic molecules. Its preparation via Friedel-Crafts alkylation serves as a practical example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This document provides detailed protocols for the synthesis of this compound, focusing on the reaction of benzene (B151609) with an appropriate three-carbon electrophile precursor. The primary route detailed herein involves the acid-catalyzed alkylation of benzene with 1-phenyl-1-propanol (B1198777). An alternative multi-step pathway beginning with the Friedel-Crafts acylation of benzene will also be discussed.

The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone for forming carbon-carbon bonds to aromatic rings.[1] The reaction typically involves the reaction of an alkyl halide or alcohol with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like sulfuric acid (H₂SO₄).[1][2] These catalysts facilitate the formation of a carbocation electrophile, which is subsequently attacked by the electron-rich aromatic ring.[3]

A significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements to more stable intermediates, which can lead to a mixture of isomeric products.[3] To circumvent this issue in the synthesis of this compound and avoid the formation of isomers like 1,2-diphenylpropane (B1197580) or n-propylbenzene, a precursor that generates a stable secondary benzylic carbocation is employed. 1-phenyl-1-propanol is an ideal candidate for this purpose.

Reaction Principle and Mechanism

The synthesis of this compound from 1-phenyl-1-propanol and benzene proceeds through the following steps:

  • Formation of the Electrophile: The hydroxyl group of 1-phenyl-1-propanol is protonated by the acid catalyst (e.g., H₂SO₄).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a relatively stable secondary benzylic carbocation (1-phenylpropyl cation).

  • Electrophilic Aromatic Substitution: The carbocation is attacked by the π-electrons of the benzene ring, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (an arenium ion).

  • Deprotonation: A proton is abstracted from the arenium ion, restoring the aromaticity of the benzene ring and yielding the final product, this compound.

Data Presentation

Table 1: Reactants and Catalysts for this compound Synthesis
Reactant 1Reactant 2CatalystProduct
Benzene1-Phenyl-1-propanolSulfuric Acid (H₂SO₄) or Aluminum Chloride (AlCl₃)This compound
BenzenePropiophenone (B1677668)1. Grignard Reagent (e.g., Phenylmagnesium bromide) 2. H₃O⁺ 3. Reduction (e.g., H₂/Pd)This compound
Table 2: Comparison of Synthetic Routes for Alkylbenzenes
MethodAlkylating/Acylating AgentCatalyst/ReagentsKey AdvantagesKey DisadvantagesTypical Yield
Direct Friedel-Crafts Alkylation 1-Phenyl-1-propanolH₂SO₄ or AlCl₃One-step synthesis.Potential for side reactions if conditions are not optimized.Moderate to High
Friedel-Crafts Acylation followed by Reduction Propanoyl chlorideAlCl₃, then Zn(Hg)/HCl (Clemmensen) or H₂NNH₂/KOH (Wolff-Kishner)Avoids carbocation rearrangements, leading to a single isomer.[3]Multi-step process.Generally High

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation of Benzene with 1-Phenyl-1-propanol

This protocol describes the direct synthesis of this compound from 1-phenyl-1-propanol and benzene using a strong acid catalyst.

Materials:

  • 1-Phenyl-1-propanol

  • Benzene (in excess, also acts as the solvent)

  • Concentrated Sulfuric Acid (98%) or Anhydrous Aluminum Chloride

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a significant excess of dry benzene.

  • Addition of Alcohol: While stirring, add 1-phenyl-1-propanol to the benzene.

  • Catalyst Addition: Slowly and carefully add the acid catalyst (concentrated sulfuric acid or anhydrous aluminum chloride) to the stirred mixture. The addition should be done in a dropwise manner, and the flask may need to be cooled in an ice bath to control the exothermic reaction.

  • Reaction: After the addition of the catalyst is complete, heat the reaction mixture to a gentle reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the catalyst.

    • Transfer the mixture to a separatory funnel. Separate the organic layer (benzene).

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess benzene by distillation under atmospheric pressure.

    • The crude this compound can then be purified by vacuum distillation.

Protocol 2: Alternative Synthesis via Friedel-Crafts Acylation and Reduction

This two-step sequence avoids potential rearrangements and is a reliable method for preparing alkylbenzenes.

Step A: Friedel-Crafts Acylation of Benzene to Propiophenone

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add anhydrous aluminum chloride to the flask, followed by dry benzene.

  • Acylation: Cool the mixture in an ice bath. Slowly add propanoyl chloride dropwise from the dropping funnel with continuous stirring.

  • Reaction Completion: After the addition is complete, warm the mixture to room temperature and then heat under reflux for approximately 30 minutes.

  • Work-up: Carefully pour the reaction mixture over crushed ice and acidify with concentrated hydrochloric acid. Separate the organic layer, wash it with water and a dilute sodium bicarbonate solution, and then dry it over an anhydrous drying agent.

  • Purification: Remove the excess benzene by distillation and then purify the resulting propiophenone by vacuum distillation.

Step B: Reduction of Propiophenone to this compound

This step is illustrative of a general reduction. For the specific synthesis of this compound, a Grignard reaction followed by reduction would be necessary after the acylation step to introduce the second phenyl group. A more direct reduction of propiophenone would yield n-propylbenzene. To obtain this compound, propiophenone would first be reacted with a phenyl Grignard reagent (phenylmagnesium bromide) to form 1,1-diphenyl-1-propanol, which is then reduced.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Friedel_Crafts_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Benzene Benzene Mix Mixing and Catalyst Addition (H₂SO₄ or AlCl₃) Benzene->Mix Phenylpropanol 1-Phenyl-1-propanol Phenylpropanol->Mix Reflux Heating under Reflux Mix->Reflux Exothermic Reaction Control Quench Quenching with Ice Reflux->Quench Reaction Completion Wash Washing and Neutralization Quench->Wash Dry Drying Wash->Dry Distillation Distillation Dry->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism A 1-Phenyl-1-propanol + H⁺ B Protonated Alcohol A->B Protonation C 1-Phenylpropyl Cation (Electrophile) + H₂O B->C Loss of Water E Arenium Ion (Resonance Stabilized) C->E D Benzene D->E Electrophilic Attack F This compound + H⁺ E->F Deprotonation

Caption: Mechanism of Friedel-Crafts alkylation for this compound synthesis.

References

Application Note: A Two-Step Protocol for the Synthesis of 1,1-Diphenylpropane via Grignard Reaction and Subsequent Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction
Overall Reaction Scheme

The synthesis proceeds in two major steps:

  • Grignard Reaction: Formation of 1,1-diphenylpropan-1-ol.

  • Reduction: Conversion of 1,1-diphenylpropan-1-ol to 1,1-Diphenylpropane.

// Reactants Bromobenzene (B47551) [label="Bromobenzene + Mg"]; Propiophenone (B1677668) [label="Propiophenone"]; Reducer [label="Triethylsilane + Acid/Catalyst"];

// Intermediates & Products Grignard [label="Phenylmagnesium\nbromide", fillcolor="#FFFFFF"]; Alcohol [label="1,1-Diphenylpropan-1-ol", fillcolor="#FFFFFF"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Bromobenzene -> Grignard [label=" Anhydrous Ether "]; {rank=same; Grignard; Propiophenone;} Grignard -> Alcohol [dir=none]; Propiophenone -> Alcohol [label=" 1. Nucleophilic Addition\n 2. H₃O⁺ Work-up "]; Alcohol -> FinalProduct [label=" Ionic Hydrogenation "]; Reducer -> FinalProduct [dir=none]; }

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Grignard Synthesis of 1,1-Diphenylpropan-1-ol

This procedure details the formation of the phenylmagnesium bromide Grignard reagent and its subsequent reaction with propiophenone.[8][9]

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Bromobenzene

  • Propiophenone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), 3 M

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry to prevent quenching the Grignard reagent.[10] A drying tube with calcium chloride should be placed atop the condenser.

  • Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine to activate the magnesium surface.[11]

  • Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. Prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the flask. The reaction should initiate, evidenced by bubbling and a cloudy, brownish appearance.[11] If the reaction does not start, gently warm the flask.[11] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[12] After the addition is complete, reflux the mixture for an additional 20-30 minutes to ensure complete formation of the Grignard reagent.[11]

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve propiophenone (1.0 eq) in anhydrous diethyl ether and add this solution to the dropping funnel. Add the propiophenone solution dropwise to the stirred Grignard reagent. The reaction is exothermic; maintain the temperature below 10 °C.[13]

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Cool the flask again in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1,1-diphenylpropan-1-ol. The crude product can be purified by column chromatography or recrystallization.[14]

// Structures Grignard [label=<

Ph-MgBr
Phenylmagnesium bromide
>];

Ketone [label=<

Ph(Et)C=O
Propiophenone
>];

Alkoxide [label=<

Ph₂(Et)C-O⁻MgBr⁺
Alkoxide Intermediate
>];

Alcohol [label=<

Ph₂(Et)C-OH
1,1-Diphenylpropan-1-ol
>];

// Invisible nodes for edge routing invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges {rank=same; Grignard; Ketone;} Grignard -> invis1 [dir=none]; Ketone -> invis1 [label=" Nucleophilic\n Attack ", arrowhead=none]; invis1 -> Alkoxide;

Alkoxide -> invis2 [label=" H₃O⁺ Work-up "]; invis2 -> Alcohol; }

Caption: Mechanism of Grignard addition to propiophenone.

Part 2: Ionic Hydrogenation of 1,1-Diphenylpropan-1-ol

This protocol uses triethylsilane as a hydride source for the deoxygenation of the tertiary benzylic alcohol.[15][16]

Materials:

  • Crude or purified 1,1-diphenylpropan-1-ol

  • Triethylsilane (Et₃SiH)

  • Palladium(II) chloride (PdCl₂) or 10% Palladium on carbon (Pd/C)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,1-diphenylpropan-1-ol (1.0 eq) in dichloromethane.

  • Addition of Reagents: Add triethylsilane (2.0-3.0 eq) to the solution. Add a catalytic amount of PdCl₂ (e.g., 5 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. Reaction times are typically short.[5]

  • Work-up: Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Final Purification: The final product can be purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) or by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the synthesis. Yields are representative of typical Grignard and ionic hydrogenation reactions and may vary based on experimental conditions.

Step Reactant 1 Reactant 2 Key Reagents Product Expected Yield Potential Side Products
1. Grignard Phenylmagnesium bromidePropiophenoneAnhydrous Diethyl Ether1,1-Diphenylpropan-1-ol75-90%Biphenyl[1][12]
2. Reduction 1,1-Diphenylpropan-1-olTriethylsilanePdCl₂ (cat.), CH₂Cl₂This compound85-95%Silyl ethers, elimination products[5]

Troubleshooting and Side Reactions

  • Failure of Grignard Initiation: This is often due to wet glassware or solvents, or an unreactive magnesium surface. Ensure all equipment is flame-dried, use anhydrous solvents, and activate the magnesium with iodine or by crushing the turnings.[1][10]

  • Biphenyl Formation: A primary side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[12] This is minimized by the slow, controlled addition of bromobenzene during reagent formation to avoid high local concentrations.[12]

  • Incomplete Reduction: If the reduction stalls, ensure the catalyst is active. A different acid catalyst, such as trifluoroacetic acid, can be used in place of a palladium catalyst for ionic hydrogenation.[6]

References

Application Notes and Protocols for the Synthesis of 1,1-Diarylalkane Scaffolds via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[3][4] Its applications are extensive, particularly in the pharmaceutical industry for the synthesis of complex bioactive molecules and drug candidates.[4]

While 1,1-diphenylpropane itself is not a suitable substrate for direct Suzuki coupling due to the lack of a requisite leaving group on its phenyl rings, the 1,1-diarylalkane motif it represents is a valuable scaffold in medicinal chemistry. This document provides detailed protocols for the synthesis of such structures using the Suzuki-Miyaura reaction, focusing on the coupling of a secondary benzylic halide with an arylboronic acid. This approach allows for the convergent and modular synthesis of complex 1,1-diarylalkane derivatives.

Recent advancements have expanded the scope of Suzuki coupling to include unactivated secondary alkyl halides, which traditionally have been challenging substrates.[5] Nickel-catalyzed systems, often employing 1,2-diamine ligands, have shown particular promise for these transformations, proceeding even at room temperature.[5] The protocols outlined below are based on established methods for Suzuki-Miyaura couplings of benzylic and secondary alkyl halides, providing a foundational methodology for researchers.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling is not a biological signaling pathway but a chemical transformation. The logical relationship in the context of drug development is the strategic synthesis of new chemical entities (NCEs) from simpler, commercially available building blocks. The reaction allows for the systematic modification of a lead compound to explore the chemical space around it, a crucial process in establishing structure-activity relationships (SAR).

Suzuki_Strategy cluster_reactants Building Blocks cluster_reaction Core Reaction cluster_product Target Scaffold A Arylboronic Acid / Ester (R¹-B(OR)₂) C Suzuki-Miyaura Cross-Coupling A->C B 1-Aryl-1-haloalkane (R²-CH(X)-Ar) B->C D 1,1-Diarylalkane (R¹-CH(R²)-Ar) C->D Experimental_Workflow prep 1. Preparation - Dry Schlenk flask - Add reagents under Ar/N₂ solvent 2. Solvent Addition - Add Toluene/Water - Degas with Argon prep->solvent Reagents ready react 3. Reaction - Heat to 80-100 °C - Stir vigorously solvent->react monitor 4. Monitoring - TLC or LC-MS react->monitor Check conversion monitor->react Incomplete workup 5. Workup - Cool to RT - EtOAc/Water extraction - Dry and concentrate monitor->workup Complete purify 6. Purification - Flash Chromatography workup->purify product Final Product: 1,1-Diarylalkane purify->product

References

Application of 1,1-Diphenylpropane in Polymer Chemistry: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a notable absence of specific, documented applications for 1,1-diphenylpropane as a monomer, initiator, or additive in polymer chemistry. Despite its defined chemical structure, its role in polymerization processes is not well-established in publicly accessible research.

While a general chemical database, Benchchem, suggests that this compound "can serve as a monomer in the creation of polyolefins, imparting unique physical and chemical properties to the resulting polymers," this assertion is not substantiated by specific examples, experimental protocols, or quantitative data in academic papers or patents.[1] Extensive searches for such information have not yielded any concrete evidence of its use in this or any other capacity within the field of polymer science.

This lack of documentation suggests that the use of this compound in polymer synthesis is likely not widespread or may be confined to proprietary, unpublished research. Therefore, the creation of detailed application notes and experimental protocols, as originally intended, is not feasible based on the available information.

For researchers and scientists in drug development and polymer chemistry, it is important to note that while the structural motif of diphenylalkanes is present in various functional materials, this compound itself does not appear to be a commonly utilized building block in polymerization.

Given the absence of specific data, it is only possible to speculate on its potential behavior in polymerization reactions based on its chemical structure. The presence of two phenyl groups on a single carbon atom could potentially offer unique steric and electronic properties to a polymer backbone. However, without experimental validation, any discussion of its potential applications remains purely theoretical.

References

Application Notes and Protocols: 1,1-Diphenylpropane as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,1-diphenylpropane scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile precursor for the synthesis of a variety of bioactive molecules. Its unique stereochemical and electronic properties make it an attractive starting point for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical compounds, with a particular focus on the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

Introduction: The this compound Scaffold in Medicinal Chemistry

The this compound core, characterized by two phenyl rings attached to the same carbon atom of a propane (B168953) chain, offers a unique three-dimensional structure that can be strategically modified to interact with various biological targets. This structural framework is a key feature in a number of molecules investigated for a range of biological activities.[1] Derivatives of diphenylpropane have been explored as agonists for nuclear receptors, such as PPARs, which are implicated in metabolic diseases.[2][3] The lipophilic nature of the diphenyl group combined with the conformational flexibility of the propane chain allows for effective binding to the ligand-binding domains of these receptors.

Featured Application: Synthesis of a Novel PPARγ Agonist

This section details the synthesis of a novel this compound derivative designed as a selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARγ is a key regulator of glucose and lipid metabolism, making it an important therapeutic target for type 2 diabetes and other metabolic disorders.

Synthetic Scheme

The overall synthetic strategy involves the functionalization of the this compound backbone to introduce a pharmacophore capable of activating the PPARγ receptor. The following scheme outlines the multi-step synthesis of the target compound, (R)-2-(4-(1,1-diphenylpropan-2-yl)phenoxy)acetic acid .

Synthetic_Scheme A This compound B 2-Bromo-1,1-diphenylpropane A->B NBS, CCl4, benzoyl peroxide, reflux C 4-(1,1-Diphenylpropan-2-yl)phenol B->C 4-Hydroxyphenylboronic acid, Pd(PPh3)4, K2CO3, DME/H2O, 80 °C D Ethyl (R)-2-(4-(1,1-diphenylpropan-2-yl)phenoxy)acetate C->D Ethyl bromoacetate (B1195939), K2CO3, Acetone (B3395972), reflux E (R)-2-(4-(1,1-diphenylpropan-2-yl)phenoxy)acetic acid (Target PPARγ Agonist) D->E 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Synthetic route to a novel PPARγ agonist from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1,1-diphenylpropane

  • To a solution of this compound (10.0 g, 50.9 mmol) in carbon tetrachloride (100 mL) in a round-bottom flask equipped with a reflux condenser, add N-bromosuccinimide (NBS) (9.98 g, 56.0 mmol) and benzoyl peroxide (0.25 g, 1.0 mmol).

  • Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane) to afford 2-bromo-1,1-diphenylpropane as a colorless oil.

Protocol 2: Synthesis of 4-(1,1-Diphenylpropan-2-yl)phenol

  • In a Schlenk flask, combine 2-bromo-1,1-diphenylpropane (10.0 g, 36.3 mmol), 4-hydroxyphenylboronic acid (5.52 g, 40.0 mmol), and potassium carbonate (15.0 g, 108.9 mmol).

  • Add a degassed mixture of 1,2-dimethoxyethane (B42094) (DME) (150 mL) and water (50 mL).

  • Purge the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (1.05 g, 0.91 mmol) to the reaction mixture.

  • Heat the mixture at 80 °C for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (200 mL).

  • Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (eluent: ethyl acetate/hexane gradient) to yield 4-(1,1-diphenylpropan-2-yl)phenol as a white solid.

Protocol 3: Synthesis of Ethyl (R)-2-(4-(1,1-diphenylpropan-2-yl)phenoxy)acetate

  • To a solution of 4-(1,1-diphenylpropan-2-yl)phenol (8.0 g, 27.7 mmol) in acetone (150 mL), add potassium carbonate (7.66 g, 55.4 mmol) and ethyl bromoacetate (4.63 mL, 41.6 mmol).

  • Heat the mixture to reflux and stir for 8 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (75 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be used in the next step without further purification. For chiral separation to obtain the (R)-enantiomer, preparative chiral HPLC is required.

Protocol 4: Synthesis of (R)-2-(4-(1,1-diphenylpropan-2-yl)phenoxy)acetic acid (Target Compound)

  • Dissolve the ethyl ester from the previous step (assuming chiral separation has been performed) (7.0 g, 18.6 mmol) in a mixture of tetrahydrofuran (B95107) (THF) (100 mL) and water (50 mL).

  • Add lithium hydroxide (B78521) monohydrate (1.56 g, 37.2 mmol) and stir the mixture at room temperature for 6 hours.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the final product as a white solid.

Data Presentation
StepProductStarting MaterialYield (%)Purity (by HPLC) (%)Melting Point (°C)Spectroscopic Data
12-Bromo-1,1-diphenylpropaneThis compound75>95-¹H NMR, ¹³C NMR, MS
24-(1,1-Diphenylpropan-2-yl)phenol2-Bromo-1,1-diphenylpropane68>98112-114¹H NMR, ¹³C NMR, MS, IR
3Ethyl (R)-2-(4-(1,1-diphenylpropan-2-yl)phenoxy)acetate4-(1,1-Diphenylpropan-2-yl)phenol92>97-¹H NMR, ¹³C NMR, MS
4(R)-2-(4-(1,1-diphenylpropan-2-yl)phenoxy)acetic acidEthyl (R)-2-(4-(1,1-diphenylpropan-2-yl)phenoxy)acetate95>99145-147¹H NMR, ¹³C NMR, MS, IR

Biological Activity and Signaling Pathway

PPARγ Agonist Activity

The synthesized compound, (R)-2-(4-(1,1-diphenylpropan-2-yl)phenoxy)acetic acid, was evaluated for its ability to activate the PPARγ receptor using a luciferase reporter assay. The compound demonstrated potent agonist activity with an EC₅₀ value in the sub-micromolar range, comparable to the known PPARγ agonist rosiglitazone.

CompoundEC₅₀ (μM) for PPARγ
(R)-2-(4-(1,1-diphenylpropan-2-yl)phenoxy)acetic acid0.45
Rosiglitazone (Reference)0.05
PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that regulate gene expression. Upon binding of an agonist, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound Derivative (Agonist) PPAR PPARγ Agonist->PPAR Binding PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) TargetGenes Target Genes (e.g., related to glucose and lipid metabolism) PPRE->TargetGenes Activation Transcription Modulation of Gene Transcription TargetGenes->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein BiologicalResponse Biological Response (e.g., Improved Insulin Sensitivity) Protein->BiologicalResponse PPAR_RXR->PPRE Binding

Caption: PPARγ signaling pathway activated by a this compound derivative.

Experimental Workflow and Logical Relationships

Drug Discovery Workflow

The process of developing a pharmaceutical compound from a precursor like this compound involves several key stages, from initial design to preclinical evaluation.

Drug_Discovery_Workflow A Precursor Selection (this compound) B Lead Compound Design (e.g., PPARγ Agonist) A->B C Multi-step Synthesis B->C D Purification and Characterization C->D E In Vitro Biological Screening (e.g., Luciferase Assay) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G Iterative Process G->C H In Vivo Efficacy and Toxicity Studies G->H

Caption: Workflow for drug discovery starting from this compound.

Structure-Activity Relationship (SAR) Logic

The potency and selectivity of the synthesized compounds are directly related to their chemical structure. Modifications to the this compound scaffold can significantly impact biological activity.

SAR_Logic Core This compound Core Scaffold Modification1 Substitution on Phenyl Rings Core->Modification1 Modification2 Modification of Propane Chain Core->Modification2 Modification3 Nature of the Acidic Head Group Core->Modification3 Activity Biological Activity (e.g., PPARγ Agonism) Modification1->Activity Modification2->Activity Modification3->Activity

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

Conclusion

This compound is a valuable and readily accessible precursor for the synthesis of pharmaceutically relevant compounds. The protocols and data presented herein demonstrate a clear pathway to novel PPARγ agonists, highlighting the potential of this scaffold in the development of new therapeutics for metabolic diseases. The provided diagrams offer a visual guide to the synthetic strategy, biological mechanism, and overall drug discovery process, serving as a comprehensive resource for researchers in the field.

References

Application Notes and Protocols for the Nitration of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the electrophilic nitration of 1,1-diphenylpropane. The primary objective of this synthesis is the introduction of nitro groups onto one or both of the aromatic rings through an electrophilic aromatic substitution reaction. A common method for this transformation is the use of a mixed acid system, typically comprising concentrated nitric acid and a strong co-acid like sulfuric acid or trifluoromethanesulfonic acid, to generate the reactive nitronium ion (NO₂⁺).[1][2][3][4] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions. Additionally, it includes methods for product isolation and purification.

Introduction

Aromatic nitration is a fundamental and widely utilized reaction in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical, dye, and materials industries.[2][3][5] The reaction involves the substitution of a hydrogen atom on an aromatic ring with a nitro group (—NO₂). The process is typically facilitated by treating the aromatic substrate with a potent nitrating agent.[3]

The most common and industrially significant method for aromatic nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid.[1][3] In this system, sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution mechanism.[2][4] The regioselectivity of the nitration is influenced by the existing substituents on the aromatic ring.[3] For this compound, nitration is expected to occur primarily at the para positions of the phenyl rings due to the activating and directing effects of the alkyl group.

Data Presentation

Table 1: Reagent Quantities and Specifications

ReagentMolecular Weight ( g/mol )QuantityMoles (approx.)Purity/Concentration
This compound196.2810.0 g0.051>98%
Nitric Acid63.017.7 g (5.5 mL)0.12290%
Sulfuric Acid98.0812.5 mL-Concentrated (98%)
Methylene (B1212753) Chloride84.93250 mL-Reagent Grade
Sodium Bicarbonate84.01As needed-Saturated Solution
Sodium Sulfate142.04As needed-Anhydrous
Crushed Ice18.02~200 g--
Deionized Water18.02As needed--

Table 2: Reaction Parameters

ParameterValue
Reaction Temperature15-25°C
Addition Time of Nitrating Agent15-30 minutes
Post-Addition Stirring Time1 hour
Work-up ProcedureQuenching on ice, extraction, washing, drying
Purification MethodColumn chromatography or recrystallization

Experimental Protocol

Materials and Equipment
  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Separatory funnel (500 mL)

  • Beakers

  • Erlenmeyer flasks

  • Büchner funnel and flask (if recrystallizing)

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Reagent Preparation: Mixed Acid

Caution: The preparation of the nitrating mixture is a highly exothermic process. Strict temperature control is essential.[2]

  • In a beaker, carefully and slowly add 12.5 mL of concentrated sulfuric acid to 7.7 g (5.5 mL) of 90% nitric acid.[1]

  • Cool the mixture in an ice bath, ensuring the temperature is maintained below 20°C.

  • Allow the mixed acid to cool to approximately 10°C before use.

Reaction Procedure
  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Place the flask in an ice bath on a magnetic stirrer.

  • Dissolve 10.0 g of this compound in 50 mL of methylene chloride in the flask and cool the solution to 15-20°C.

  • Transfer the prepared cold mixed acid to the dropping funnel.

  • Add the mixed acid dropwise to the stirred solution of this compound at a rate that maintains the internal reaction temperature between 15°C and 25°C.[1]

  • After the addition is complete (approximately 15-30 minutes), remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]

Work-up and Product Isolation
  • Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with stirring.[1][2] This will quench the reaction and precipitate the crude product.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Add an additional 100 mL of methylene chloride and shake the funnel, venting frequently.

  • Allow the layers to separate and drain the organic layer.

  • Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with another 100 mL of deionized water.[1][2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[1][2]

Purification

The crude product can be purified by either column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Safety Precautions

  • Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.[2] Always add the nitrating agent slowly and ensure efficient cooling.

  • Quenching: The quenching of the reaction mixture on ice must be performed slowly and cautiously to manage the heat generated.

  • Waste Disposal: All chemical waste, especially acidic waste, must be disposed of according to institutional and local environmental regulations. Acidic waste should be neutralized before disposal.

Mandatory Visualization

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents This compound in Methylene Chloride start->reagents mixed_acid Prepare Mixed Acid (HNO₃ + H₂SO₄) < 20°C start->mixed_acid reaction_setup Reaction Setup (Flask, Stirrer, Ice Bath) reagents->reaction_setup addition Slow Addition of Mixed Acid (15-25°C) mixed_acid->addition reaction_setup->addition stirring Stir at Room Temp (1 hour) addition->stirring quench Quench on Ice stirring->quench extraction Liquid-Liquid Extraction (Methylene Chloride) quench->extraction wash Wash with H₂O, then NaHCO₃, then H₂O extraction->wash dry Dry with Na₂SO₄ wash->dry evaporation Solvent Evaporation dry->evaporation purify Column Chromatography or Recrystallization evaporation->purify product Purified Nitrated This compound purify->product

Caption: Experimental workflow for the nitration of this compound.

References

HPLC method for purity analysis of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purity Analysis of 1,1-Diphenylpropane by High-Performance Liquid Chromatography (HPLC).

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is an organic compound with the chemical formula C₁₅H₁₆. As with any chemical entity utilized in research and development, particularly in the pharmaceutical industry, the accurate determination of its purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for assessing the purity of non-volatile and thermally labile compounds. The presence of two phenyl rings in the structure of this compound allows for strong ultraviolet (UV) absorbance, making it highly suitable for analysis by HPLC with UV detection.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The described protocol is designed to be robust and provide accurate and reproducible results for the determination of the main component and potential impurities.

Experimental Protocol

A detailed methodology for the HPLC purity analysis of this compound is provided below.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for its versatility in separating moderately polar compounds. A Phenyl-Hexyl column could also be considered for alternative selectivity due to potential π-π interactions with the aromatic rings of the analyte.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Sample: this compound reference standard and sample to be analyzed.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterRecommended Setting
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-20 min: 70-90% B; 20-25 min: 90% B; 25-26 min: 90-70% B; 26-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Sample Preparation
  • Standard Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in acetonitrile.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Sample Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in acetonitrile.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table. The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Sample IDRetention Time (min)Peak Area (mAU*s)Area %Purity (%)
Standard 12.51500099.999.9
Sample Lot A 12.51485099.099.0
8.2 (Impurity 1)750.5
15.1 (Impurity 2)750.5

Calculation of Purity:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Mandatory Visualizations

Experimental Workflow

The logical flow of the HPLC purity analysis for this compound is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Acetonitrile weigh_std->dissolve_std dilute_std Dilute to Volume dissolve_std->dilute_std filter_std Filter Standard Solution dilute_std->filter_std inject Inject into HPLC System filter_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample dilute_sample Dilute to Volume dissolve_sample->dilute_sample filter_sample Filter Sample Solution dilute_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

HPLC Purity Analysis Workflow for this compound.

Application Notes and Protocols for the GC-MS Analysis of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1,1-Diphenylpropane using Gas Chromatography-Mass Spectrometry (GC-MS). This information is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in developing and implementing robust analytical methods for this compound.

Introduction

This compound is an aromatic hydrocarbon belonging to the class of alkylbenzenes. Its analysis is pertinent in various fields, including organic synthesis, quality control of chemical products, and potentially in the monitoring of environmental samples or as an impurity in drug manufacturing processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry makes it an ideal method for the analysis of this compound in complex matrices.

Data Presentation

The mass spectrum of this compound is characterized by a specific fragmentation pattern under electron ionization (EI). The molecular ion peak is often observed, and a series of fragment ions provide a unique fingerprint for the compound. The quantitative data, including the mass-to-charge ratio (m/z) of key ions and their typical relative abundances, are summarized in the table below. This information is crucial for compound identification and for setting up selected ion monitoring (SIM) methods for targeted quantitative analysis.

Mass-to-Charge Ratio (m/z)IonRelative Abundance (%)
196[M]+ (Molecular Ion)~20
167 [M-C2H5]+ 100 (Base Peak)
165[M-C2H5-H2]+~85
152[C12H8]+~40
117[C9H9]+~30
91[C7H7]+ (Tropylium ion)~50

Note: Relative abundances are approximate and can vary depending on the specific instrumentation and analytical conditions. The base peak at m/z 167 corresponds to the loss of an ethyl group ([M-C2H5]+), which is a characteristic fragmentation for this structure.[1] Other significant fragments include m/z 165 and 152.[1]

Experimental Protocols

This section outlines a detailed methodology for the GC-MS analysis of this compound. The parameters provided are a starting point and may require optimization for specific instruments and sample matrices.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity volatile solvent such as dichloromethane (B109758) or hexane. From this stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with a suitable solvent (e.g., dichloromethane, hexane) to bring the concentration of this compound within the calibration range.

    • Solid Samples: Dissolve a known weight of the solid sample in a suitable solvent. Sonication may be used to ensure complete dissolution. The solution may require filtration through a 0.45 µm syringe filter to remove any particulate matter before injection.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound on a standard GC-MS system. A non-polar capillary column, such as a DB-5ms or equivalent, is well-suited for the separation of alkylbenzenes.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 70 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Rangem/z 40-400
Solvent Delay3-5 minutes (to prevent filament damage from the solvent peak)

Note on Retention Time: The retention time for this compound will vary depending on the specific column, temperature program, and carrier gas flow rate used. Under the conditions specified above, the retention time is expected to be in the range of 10-15 minutes. It is crucial to confirm the retention time by injecting a pure standard of this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Dissolution Dissolution/Dilution (e.g., in Dichloromethane) Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Quantification Quantification (Peak Area Integration) Chromatogram->Quantification LibrarySearch Library Search/ Compound Identification MassSpectrum->LibrarySearch Result Report Generation LibrarySearch->Result Quantification->Result Logical_Relationship A Standard Preparation (Calibration Curve) G Quantification (Comparison to Calibration) A->G B Sample Preparation (Extraction/Dilution) E Sample Analysis (Data Acquisition) B->E C GC-MS Method Setup (Instrument Parameters) D System Suitability Test (e.g., Blank, QC Sample) C->D D->E F Data Processing (Identification & Integration) E->F F->G H Final Report G->H

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 1,1-Diphenylpropane using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined below detail the experimental procedures for acquiring and interpreting one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectra, which are crucial for the unambiguous structural elucidation and verification of this compound.

Introduction

This compound is a hydrocarbon featuring a propane (B168953) chain substituted with two phenyl groups on the same carbon atom. Its structural analysis by NMR spectroscopy provides a clear example of how different NMR techniques can be synergistically employed to determine the connectivity and chemical environment of each atom within a molecule. This document serves as a practical guide for obtaining and interpreting high-quality NMR data for this compound.

Predicted NMR Spectral Data

The following tables summarize the expected chemical shifts for the ¹H and ¹³C nuclei of this compound. These values are essential for the initial assignment of the recorded spectra.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25Multiplet10HAromatic Protons (C₆H₅)
~3.88Triplet1HMethine Proton (CH)
~2.15Quintet2HMethylene Protons (CH₂)
~1.00Triplet3HMethyl Protons (CH₃)

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~145.0QuaternaryC1' (ipso-Carbons of Phenyl Rings)
~128.5TertiaryC3'/C5' or C4' (ortho- or meta-Carbons)
~128.0TertiaryC4' or C3'/C5' (para- or meta-Carbons)
~126.0TertiaryC2'/C6' (ortho-Carbons)
~51.8TertiaryC1 (Methine Carbon)
~31.0SecondaryC2 (Methylene Carbon)
~12.2PrimaryC3 (Methyl Carbon)

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule like this compound is as follows:

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Spectroscopy
  • Objective: To determine the number of different types of protons and their relative numbers.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Typical Parameters:

    • Spectral Width (SW): 16 ppm

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 2-4 seconds

¹³C NMR Spectroscopy
  • Objective: To determine the number of different types of carbon atoms.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Typical Parameters:

    • Spectral Width (SW): 240 ppm

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 1-2 seconds

2D COSY (Correlation Spectroscopy)
  • Objective: To identify proton-proton (¹H-¹H) spin-spin coupling correlations, typically between protons on adjacent carbons.

  • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf).

  • Typical Parameters:

    • Spectral Width (F2 and F1): 16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 2-4 per increment

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).

  • Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Typical Parameters:

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 160 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans (NS): 2-8 per increment

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and connecting different spin systems.

  • Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgpndqf).

  • Typical Parameters:

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 240 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 4-16 per increment

    • Long-range coupling delay (CNST13): Optimized for a J-coupling of 8 Hz.

Data Interpretation and Visualization

The following diagrams illustrate the expected correlations and the overall workflow for the NMR analysis of this compound.

G cluster_workflow Experimental Workflow Sample This compound Sample Preparation H1_NMR 1D ¹H NMR Acquisition Sample->H1_NMR C13_NMR 1D ¹³C NMR Acquisition Sample->C13_NMR COSY 2D COSY Acquisition H1_NMR->COSY HSQC 2D HSQC Acquisition H1_NMR->HSQC HMBC 2D HMBC Acquisition H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Data_Analysis Data Processing and Spectral Interpretation COSY->Data_Analysis HSQC->Data_Analysis HMBC->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: Experimental workflow for NMR analysis.

G cluster_cosy COSY Correlations (¹H-¹H) H_CH CH (~3.88 ppm) H_CH2 CH₂ (~2.15 ppm) H_CH->H_CH2 ³JHH H_CH3 CH₃ (~1.00 ppm) H_CH2->H_CH3 ³JHH

Caption: Expected COSY correlations in this compound.

G cluster_hsqc HSQC Correlations (¹H-¹³C, ¹JCH) H_Aro Aromatic H (~7.25 ppm) C_Aro_CH Aromatic CH (~126.0-128.5 ppm) H_Aro->C_Aro_CH H_CH CH (~3.88 ppm) C_CH C1 (~51.8 ppm) H_CH->C_CH H_CH2 CH₂ (~2.15 ppm) C_CH2 C2 (~31.0 ppm) H_CH2->C_CH2 H_CH3 CH₃ (~1.00 ppm) C_CH3 C3 (~12.2 ppm) H_CH3->C_CH3

Caption: Expected HSQC correlations in this compound.

G cluster_hmbc Key HMBC Correlations (¹H-¹³C, ²⁻³JCH) H_CH CH (~3.88 ppm) C_ipso C1' (~145.0 ppm) H_CH->C_ipso ²JCH C_ortho C2'/C6' (~126.0 ppm) H_CH->C_ortho ³JCH C_CH2 C2 (~31.0 ppm) H_CH->C_CH2 ²JCH C_CH3 C3 (~12.2 ppm) H_CH->C_CH3 ³JCH H_CH2 CH₂ (~2.15 ppm) H_CH2->C_ipso ³JCH C_CH C1 (~51.8 ppm) H_CH2->C_CH ²JCH H_CH3 CH₃ (~1.00 ppm) H_CH3->C_CH2 ²JCH H_CH3->C_CH ³JCH

Caption: Key expected HMBC correlations in this compound.

Conclusion

The combination of one- and two-dimensional NMR techniques provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols and utilizing the provided spectral data and correlation diagrams, researchers can confidently identify and verify the structure of this compound. These methodologies are broadly applicable to the structural elucidation of a wide range of organic molecules in academic and industrial research settings.

Application Notes and Protocols: Derivatization of 1,1-Diphenylpropane for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the 1,1-diphenylpropane scaffold for the purpose of biological screening. This document outlines synthetic strategies, detailed protocols for relevant biological assays, and data presentation for compounds targeting Peroxisome Proliferator-Activated Receptors (PPARs) and cancer cell lines.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile three-dimensional framework for the development of novel therapeutic agents.[1] Its derivatives have been investigated for a range of biological activities, with notable examples demonstrating potent and selective modulation of nuclear receptors and cytotoxic effects against cancer cells. The gem-diphenyl arrangement allows for tailored modifications to interact with specific biological targets, making it an attractive starting point for drug discovery campaigns.[2]

This document focuses on two primary applications for derivatives of this scaffold:

  • Modulation of Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated transcription factors that play crucial roles in metabolic diseases, inflammation, and neurodegenerative disorders. Diphenylpropane derivatives have been identified as agonists of PPAR nuclear receptors.[2]

  • Cytotoxicity in Cancer Cell Lines: The structural motif of diarylalkanes is also found in compounds exhibiting anticancer properties. This section will cover the screening of this compound derivatives for their cytotoxic effects on breast cancer cell lines, such as MCF-7.

Experimental Protocols

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 1,1-diarylalkanes involves the acid-catalyzed condensation of a ketone with an excess of a phenol (B47542) derivative. The following is a representative protocol for the synthesis of 1,1-bis(4-hydroxyphenyl)propane, a foundational structure that can be further derivatized.

Protocol 1: Synthesis of 1,1-bis(4-hydroxyphenyl)propane

Materials:

  • Propiophenone (B1677668)

  • Phenol

  • Hydrochloric acid (concentrated)

  • Glacial acetic acid

  • Toluene (B28343)

  • Methanol

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine propiophenone (1 equivalent) and a significant molar excess of phenol (e.g., 10 equivalents).

  • Add glacial acetic acid to dissolve the reactants.

  • Slowly add concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add toluene and water.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water, to yield the 1,1-bis(4-hydroxyphenyl)propane product.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

This protocol is a generalized procedure based on the synthesis of structurally related bisphenol compounds and may require optimization for specific derivatives.

Biological Screening Protocols

Protocol 2: PPARα/γ Luciferase Reporter Assay in COS-7 Cells

This assay is designed to quantify the ability of a test compound to activate PPARα and PPARγ. It utilizes a reporter gene (luciferase) whose expression is driven by a PPAR response element (PPRE).

Materials:

  • COS-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • Expression vectors for human PPARα and PPARγ

  • PPRE-driven luciferase reporter vector

  • Control vector for transfection efficiency (e.g., β-galactosidase or Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed COS-7 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPAR expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for receptor and reporter expression.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference agonists in DMEM. Replace the culture medium with the medium containing the compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions. Normalize the luciferase activity to the control vector's signal to account for variations in transfection efficiency.

  • Data Analysis: Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: MTT Cytotoxicity Assay in MCF-7 Cells

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • MCF-7 cells

  • RPMI-1640 medium with 10% FBS

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[3][4][5][6][7]

Data Presentation

Quantitative data from biological screening should be presented in a clear and organized manner to facilitate comparison between different derivatives.

Table 1: PPARα and PPARγ Agonist Activity of Diphenylpropane Derivatives

Compound IDPPARα EC50 (nM)PPARγ EC50 (nM)Selectivity (α vs γ)
Reference Agonists
GW76478>10,000>1250
Rosiglitazone>10,00024>416
Example Derivatives
Derivative A50150030
Derivative B250750.3
Derivative C1525016.7

Data is representative and compiled from various sources on PPAR agonists.[2][8][9][10][11]

Table 2: Cytotoxicity of Diphenylpropane Derivatives against MCF-7 Cells

Compound IDIC50 (µM)
Reference Drug
Doxorubicin0.5 - 1.5
Example Derivatives
Derivative X5.2 ± 0.4
Derivative Y12.8 ± 1.1
Derivative Z> 50

Data is representative and compiled from various sources on cytotoxicity against MCF-7 cells.[3][4][5][6][7]

Visualizations

Visual diagrams are crucial for understanding complex biological pathways and experimental workflows.

PPAR_Signaling_Pathway cluster_ligand Ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Derivative PPAR PPARα / PPARγ Ligand->PPAR Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization RXR RXR RXR->PPAR_RXR PPRE PPRE (PPAR Response Element) PPAR_RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiation Metabolism Lipid Metabolism Glucose Homeostasis Inflammation Control Gene_Transcription->Metabolism Leads to

Caption: PPAR Signaling Pathway Activation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Starting Materials (Propiophenone & Phenol) Synthesis Chemical Synthesis (e.g., Acid-catalyzed condensation) Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Derivative Library Characterization->Library PPAR_Assay PPAR Luciferase Reporter Assay Library->PPAR_Assay MTT_Assay MTT Cytotoxicity Assay Library->MTT_Assay Data_Analysis Data Analysis (EC50 / IC50 Determination) PPAR_Assay->Data_Analysis MTT_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Experimental Workflow for Screening.

References

Scale-up Synthesis of 1,1-Diphenylpropane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the scale-up synthesis of 1,1-diphenylpropane, a valuable building block in medicinal chemistry and materials science. The featured method is a robust two-step synthesis commencing with a Grignard reaction between phenylmagnesium bromide and propiophenone (B1677668) to form the intermediate, 1,1-diphenyl-1-propanol (B3053186). This intermediate is subsequently reduced to the final product, this compound. This application note includes comprehensive experimental procedures, safety precautions, characterization data, and a comparative analysis of different reduction methods.

Introduction

This compound is a diarylalkane structural motif present in various compounds of interest in pharmaceutical and materials science research. Its synthesis in gram-scale quantities with high purity is often necessary for extensive studies. This document outlines a reliable and scalable two-step synthesis strategy. The primary carbon-carbon bond formation is achieved through the well-established Grignard reaction, which is known for its efficiency and versatility. The subsequent removal of the hydroxyl group from the tertiary alcohol intermediate can be accomplished through various reduction methods, the selection of which may depend on available reagents, equipment, and substrate sensitivity.

Synthesis Pathway Overview

The overall synthetic route involves two key transformations:

  • Grignard Reaction: The nucleophilic addition of phenylmagnesium bromide to the carbonyl carbon of propiophenone to yield 1,1-diphenyl-1-propanol.

  • Reduction: The deoxygenation of 1,1-diphenyl-1-propanol to afford the target molecule, this compound.

Synthesis_Pathway Propiophenone Propiophenone Grignard_Intermediate 1,1-Diphenyl-1-propanol Propiophenone->Grignard_Intermediate Grignard Reaction Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->Grignard_Intermediate Final_Product This compound Grignard_Intermediate->Final_Product Reduction

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 1,1-Diphenyl-1-propanol via Grignard Reaction

This protocol is adapted from general Grignard reaction procedures.[1][2][3][4]

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (optional, as initiator)

  • Propiophenone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents).

    • If the reaction is sluggish, a small crystal of iodine can be added to activate the magnesium surface.

    • In the dropping funnel, place a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and starts to reflux.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propiophenone:

    • Dissolve propiophenone (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the propiophenone solution to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature below 20°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,1-diphenyl-1-propanol.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Part 2: Reduction of 1,1-Diphenyl-1-propanol to this compound

Several methods can be employed for the reduction of the tertiary alcohol. Below are protocols for two common methods.

Materials:

  • 1,1-Diphenyl-1-propanol

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% aqueous mercury(II) chloride solution for 5-10 minutes, then decanting the aqueous solution and washing the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc amalgam, concentrated hydrochloric acid, and toluene.

  • Add the 1,1-diphenyl-1-propanol to the stirred mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully decant the liquid from the remaining zinc amalgam.

  • Transfer the liquid to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1,1-diphenyl-1-propanol in methanol or ethanol.

  • To this solution, add 10% Pd/C (5-10 mol%).

  • Add formic acid or ammonium formate (3-5 equivalents) portion-wise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by fractional distillation under reduced pressure.

Data Presentation

Table 1: Quantitative Data for Synthesis of 1,1-Diphenyl-1-propanol

ParameterValue
Reactants
Propiophenone1.0 eq
Bromobenzene1.1 eq
Magnesium1.2 eq
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature 0°C to reflux
Reaction Time 2-4 hours
Typical Yield 85-95%

Table 2: Comparison of Reduction Methods for 1,1-Diphenyl-1-propanol

MethodReagentsConditionsAdvantagesDisadvantages
Clemmensen Reduction Zn(Hg), conc. HClReflux, 4-6 hEffective for deoxygenationStrongly acidic, use of toxic mercury
Catalytic Transfer Hydrogenation 10% Pd/C, HCOOH or HCOONH₄Reflux, 2-6 hMilder conditions, avoids toxic metalsCatalyst can be pyrophoric, potential for incomplete reaction
Wolff-Kishner Reduction [5][6][7][8][9]H₂NNH₂, KOH or KOtBu, high-boiling solventHigh temp (180-200°C)Good for base-stable compoundsStrongly basic, high temperatures required

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow viscous liquid.[10]

  • GC-MS: Analysis should show a major peak corresponding to this compound with a molecular ion peak at m/z 196.[11][12]

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • IR Spectroscopy: The IR spectrum should show characteristic peaks for aromatic C-H and C-C stretches and aliphatic C-H stretches, and the absence of a hydroxyl (-OH) peak from the starting material.[12]

Safety Precautions

  • Grignard Reaction: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under a dry, inert atmosphere. Diethyl ether and THF are highly flammable.[3]

  • Clemmensen Reduction: Concentrated hydrochloric acid is highly corrosive. The reaction generates hydrogen gas, which is flammable. Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Catalytic Transfer Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care.

  • This compound: May cause skin and eye irritation.[11] Handle with appropriate personal protective equipment (PPE).[13][14]

Workflow and Logic Diagrams

Experimental_Workflow cluster_Grignard Part 1: Grignard Synthesis cluster_Reduction Part 2: Reduction cluster_Purification Part 3: Purification & Characterization A Prepare Phenylmagnesium Bromide B React with Propiophenone A->B C Aqueous Work-up B->C D Isolate Crude 1,1-Diphenyl-1-propanol C->D E Set up Reduction Reaction (Clemmensen or Catalytic Transfer) D->E F Reaction Monitoring (TLC/GC-MS) E->F G Work-up and Isolation F->G H Fractional Distillation G->H I Characterization (GC-MS, NMR, IR) H->I

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound for research purposes. The Grignard reaction offers a high-yield route to the key alcohol intermediate, and subsequent reduction can be tailored based on the available laboratory resources. Adherence to the detailed protocols and safety precautions will ensure the successful and safe synthesis of this valuable chemical building block.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from the 1,1-Diphenylpropane Motif

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protocols outlined below are based on established synthetic methodologies, including the Claisen condensation for the synthesis of the β-diketone and the Knorr pyrazole (B372694) synthesis for the subsequent cyclization.

Application Note 1: Synthesis of the Key Intermediate: 1,3-Diphenyl-1,3-propanedione

This protocol describes the synthesis of 1,3-diphenyl-1,3-propanedione, a crucial precursor for the synthesis of diphenyl-substituted heterocyclic compounds. The method is based on the Claisen condensation of acetophenone (B1666503) and ethyl benzoate (B1203000).

Experimental Protocol:

Materials:

Procedure:

  • To a suspension of sodium amide (4.0 g) in anhydrous tetrahydrofuran (THF), a solution of acetophenone (6.2 g) in THF is added.

  • The mixture is stirred at room temperature for 10 minutes.

  • Ethyl benzoate (15.5 g) is then added to the reaction mixture. A gelatinous precipitate will form over a period of 24 hours.

  • The reaction mixture is then carefully added to an aqueous solution of hydrochloric acid to neutralize the unreacted sodium amide and the sodium salt of the β-diketone.

  • The mixture is extracted with chloroform.

  • The organic layer is collected and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude 1,3-diphenyl-1,3-propanedione is purified by precipitating its copper salt. The residue is dissolved in a suitable solvent and treated with an aqueous solution of copper(II) acetate to form the copper complex.

  • The precipitated copper complex is filtered, washed, and then decomposed with a dilute acid (e.g., HCl) to yield the pure 1,3-diphenyl-1,3-propanedione.

  • The purified product is filtered, washed with water, and dried.

Quantitative Data:

CompoundStarting MaterialsCatalyst/ReagentSolventReaction TimeYield (%)Melting Point (°C)
1,3-Diphenyl-1,3-propanedioneAcetophenone, Ethyl benzoateSodium amideTHF24 hoursUp to 89%[1]77-78

Application Note 2: Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol details the synthesis of 3,5-diphenyl-1H-pyrazole via the Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-diphenyl-1,3-propanedione with hydrazine (B178648).[2][3][4]

Experimental Protocol:

Materials:

Procedure:

  • Dissolve 1,3-diphenyl-1,3-propanedione (1 mmol) in ethanol.

  • Add hydrazine hydrate (1 mmol) or phenylhydrazine (B124118) (1 mmol) to the solution.[5]

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. If not, the solvent can be partially evaporated.

  • Filter the solid product, wash with cold ethanol, and dry.

  • The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 3,5-diphenyl-1H-pyrazole.

Quantitative Data:

ProductStarting MaterialsReagentCatalystSolventReaction TimeYield (%)
3,5-Diphenyl-1H-pyrazole1,3-Diphenyl-1,3-propanedioneHydrazine hydrateAcetic acidEthanol2-4 hoursHigh
1,3,5-Triphenyl-1H-pyrazole1,3-Diphenyl-1,3-propanedionePhenylhydrazineNano-silica sulfuric acidSolvent-free10 min96%[5]

Application Note 3: Synthesis of 3,5-Diphenylisoxazole (B109209)

This protocol describes the synthesis of 3,5-diphenylisoxazole from 1,3-diphenyl-1,3-propanedione and hydroxylamine (B1172632). This reaction is a standard method for the formation of isoxazole (B147169) rings from β-diketones.[6][7]

Experimental Protocol:

Materials:

  • 1,3-Diphenyl-1,3-propanedione

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol

Procedure:

  • A mixture of 1,3-diphenyl-1,3-propanedione (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is prepared.[6]

  • A solution of potassium hydroxide (40%, 5 mL) is added to the mixture.[6]

  • The reaction mixture is refluxed for approximately 12 hours, with the progress monitored by TLC.[6]

  • Upon completion, the reaction mixture is cooled and then poured into crushed ice.

  • The product is extracted with a suitable organic solvent, such as diethyl ether.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield pure 3,5-diphenylisoxazole.[6]

Quantitative Data:

ProductStarting MaterialsReagentBaseSolventReaction TimeYield (%)
3,5-Diphenylisoxazole1,3-Diphenyl-1,3-propanedioneHydroxylamine hydrochlorideKOHEthanol12 hours45-63%[6]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_heterocycles Heterocycle Synthesis Acetophenone Acetophenone Diketone 1,3-Diphenyl-1,3-propanedione Acetophenone->Diketone Claisen Condensation EthylBenzoate Ethyl Benzoate EthylBenzoate->Diketone Claisen Condensation Pyrazole 3,5-Diphenyl-1H-pyrazole Diketone->Pyrazole Knorr Synthesis (Hydrazine) Isoxazole 3,5-Diphenylisoxazole Diketone->Isoxazole Cyclization (Hydroxylamine)

Caption: Overall synthetic workflow for heterocyclic compounds.

Knorr_Pyrazole_Synthesis Diketone 1,3-Diphenyl-1,3-propanedione Intermediate1 Hemiaminal Intermediate Diketone->Intermediate1 + Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Imine Intermediate Intermediate1->Intermediate2 - H2O Pyrazole 3,5-Diphenyl-1H-pyrazole Intermediate2->Pyrazole Cyclization - H2O

Caption: Mechanism of Knorr Pyrazole Synthesis.

Isoxazole_Synthesis Diketone 1,3-Diphenyl-1,3-propanedione Intermediate1 Oxime Intermediate Diketone->Intermediate1 + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate1 Isoxazole 3,5-Diphenylisoxazole Intermediate1->Isoxazole Cyclization - H2O

References

Application Notes and Protocols: Catalytic Hydrogenation of 1,1-Diphenylpropene to 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized reaction in organic synthesis, crucial for the reduction of unsaturated compounds such as alkenes to their corresponding saturated alkanes. This process is of significant importance in the pharmaceutical and fine chemical industries for the synthesis of various molecular scaffolds. This document provides detailed application notes and protocols for the catalytic hydrogenation of 1,1-diphenylpropene to 1,1-diphenylpropane, a transformation that saturates the carbon-carbon double bond.

The reaction is typically carried out using heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney® Nickel. These catalysts offer high efficiency and ease of separation from the reaction mixture.[1][2] The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate and yield.

Reaction Scheme

The overall reaction involves the addition of a molecule of hydrogen (H₂) across the double bond of 1,1-diphenylpropene in the presence of a metal catalyst.

1,1-Diphenylpropene + H₂ --(Catalyst)--> this compound

Catalysts and Reaction Conditions

Both Palladium on carbon (Pd/C) and Raney® Nickel are effective catalysts for the hydrogenation of alkenes. The selection between them may depend on factors such as desired reactivity, selectivity, and cost.

Palladium on Carbon (Pd/C):

  • A versatile and widely used catalyst for hydrogenations.[3]

  • Typically used in loadings of 5% or 10% palladium on a high-surface-area activated carbon support.

  • Reactions are often carried out in protic solvents like ethanol (B145695) or methanol, which can accelerate the reaction rate.[4]

  • Can be used at atmospheric or elevated pressures of hydrogen.

Raney® Nickel:

  • A fine-grained, porous nickel catalyst with a high surface area.[2]

  • Known for its high catalytic activity in the hydrogenation of various functional groups, including carbon-carbon double bonds.[2]

  • Often used as a slurry in water or an organic solvent.

  • It is pyrophoric when dry and must be handled with care under a liquid.[2]

Due to the lack of specific literature data for the hydrogenation of 1,1-diphenylpropene, the following quantitative data is based on the hydrogenation of a structurally similar compound, a 1,3-diphenylpropene (B1239356) derivative, as reported in a concise total synthesis of griffithanes A, B, and F.[5]

Table 1: Summary of Quantitative Data for the Hydrogenation of a 1,3-Diphenylpropene Derivative[5]
ParameterValue
Substrate 1,3-Diphenylpropene derivative
Product 1,3-Diphenylpropane derivative
Catalyst 10% Palladium on carbon (Pd/C)
Catalyst Loading 25% (w/w) of the substrate
Solvent Ethyl acetate
Hydrogen Pressure Atmospheric pressure (balloon)
Reaction Time 12 - 24 hours
Yield 85 - 86%

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of an alkene using Pd/C at atmospheric pressure, adapted for the specific case of 1,1-diphenylpropene.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) at Atmospheric Pressure

This protocol is adapted from a general procedure for atmospheric pressure hydrogenation with Pd/C.[4][6]

Materials:

  • 1,1-Diphenylpropene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Inert gas (Argon or Nitrogen)

  • Hydrogen gas (balloon)

  • Celite® (for filtration)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon setup

  • Vacuum/inert gas manifold

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a dry three-necked round-bottom flask.

    • Seal the necks of the flask with rubber septa.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]

  • Addition of Catalyst and Reactants:

    • Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst to the flask.

    • Add the solvent (e.g., ethanol) to the flask.

    • Dissolve the 1,1-diphenylpropene in the solvent and add it to the flask via a syringe.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle several times to ensure the atmosphere is saturated with hydrogen.[4]

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.

    • Prepare a pad of Celite® in a Büchner funnel and wash it with the reaction solvent.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the filter cake with additional solvent. Caution: Do not allow the catalyst on the filter paper to dry, as it can be pyrophoric.[4]

    • Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Logical Relationship of Catalytic Hydrogenation

Figure 1. Logical Flow of Catalytic Hydrogenation cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_products Products & Purification 1,1-Diphenylpropene 1,1-Diphenylpropene Reaction Vessel Reaction Vessel 1,1-Diphenylpropene->Reaction Vessel Hydrogen Gas (H2) Hydrogen Gas (H2) Hydrogen Gas (H2)->Reaction Vessel Catalyst (Pd/C or Raney Ni) Catalyst (Pd/C or Raney Ni) Catalyst (Pd/C or Raney Ni)->Reaction Vessel Stirring Stirring Reaction Vessel->Stirring Solvent Solvent Solvent->Reaction Vessel Monitoring (TLC/GC) Monitoring (TLC/GC) Stirring->Monitoring (TLC/GC) This compound This compound Monitoring (TLC/GC)->this compound Purification Purification This compound->Purification

Figure 1. Logical Flow of Catalytic Hydrogenation

Experimental Workflow for Catalytic Hydrogenation

Figure 2. Experimental Workflow start Start setup Reaction Setup Flask Preparation Inert Atmosphere start->setup addition Addition of Reagents Catalyst Solvent 1,1-Diphenylpropene setup->addition hydrogenation Hydrogenation Introduce H₂ Stirring addition->hydrogenation monitoring Reaction Monitoring TLC / GC hydrogenation->monitoring workup Work-up Filter Catalyst Remove Solvent monitoring->workup Reaction Complete purification Purification Column Chromatography workup->purification end End (Pure this compound) purification->end

Figure 2. Experimental Workflow

References

Asymmetric Synthesis of Chiral 1,1-Diphenylpropane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,1-diphenylpropane derivatives are significant structural motifs in a variety of biologically active molecules and pharmaceuticals. Their stereochemistry often plays a crucial role in their pharmacological activity, making their enantioselective synthesis a key focus in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for several state-of-the-art asymmetric methods to synthesize these valuable compounds.

Introduction

The 1,1-diarylalkane core is a privileged scaffold in numerous pharmaceutical agents. The precise three-dimensional arrangement of the aryl groups around the chiral center is often critical for target binding and efficacy. Consequently, the development of robust and efficient catalytic asymmetric methods for the synthesis of enantioenriched this compound and its derivatives is of high importance. This document outlines three distinct and powerful catalytic strategies to achieve this: Nickel-catalyzed reductive cross-coupling, synergistic Copper/Palladium-catalyzed hydroarylation, and Nickel-catalyzed hydroarylation with organoboron reagents. Each method offers unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

I. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling of Aryl Iodides and Benzylic Chlorides

This method provides a powerful means to construct chiral 1,1-diarylalkanes from readily available aryl iodides and benzylic chlorides. The use of a novel chiral bioxazoline ligand is key to achieving high enantioselectivity.[1][2]

Signaling Pathway Diagram

G cluster_cat Catalytic Cycle Ni(0)L Ni(0)L ArNi(II)(I)L ArNi(II)(I)L Ni(0)L->ArNi(II)(I)L Oxidative Addition (Ar-I) ArNi(I)L ArNi(I)L ArNi(II)(I)L->ArNi(I)L Reduction (Mn) ArNi(III)(Cl)(R)L ArNi(III)(Cl)(R)L ArNi(I)L->ArNi(III)(Cl)(R)L Oxidative Addition (R-Cl) Ni(I)ClL Ni(I)ClL ArNi(III)(Cl)(R)L->Ni(I)ClL Reductive Elimination (Ar-R) Ni(I)ClL->Ni(0)L Reduction (Mn) Ar-I Ar-I Ar-I->ArNi(II)(I)L R-Cl R-Cl R-Cl->ArNi(III)(Cl)(R)L Mn Mn Mn->Ni(0)L Mn->ArNi(I)L Product Product ArNi(III)(Cl)(R)L* ArNi(III)(Cl)(R)L* ArNi(III)(Cl)(R)L*->Product

Caption: Nickel-catalyzed reductive cross-coupling cycle.

Experimental Protocol

General Procedure for Nickel-Catalyzed Asymmetric Reductive Cross-Coupling: [2]

  • Preparation of the Catalyst: In a nitrogen-filled glovebox, to a 4 mL vial equipped with a stir bar, add NiCl₂ glyme (5.5 mg, 0.025 mmol, 5 mol%), (R,R)-4-heptyl-BiOX (L1) (10.3 mg, 0.030 mmol, 6 mol%), and 2,2'-bipyridine (B1663995) (3.9 mg, 0.025 mmol, 5 mol%).

  • Reaction Setup: Add anhydrous DMA (1.0 mL) to the vial containing the catalyst components and stir for 15 minutes at room temperature.

  • Addition of Reagents: To the catalyst solution, add the aryl iodide (0.50 mmol, 1.0 equiv.), the benzylic chloride (0.75 mmol, 1.5 equiv.), and Mn powder (55 mg, 1.0 mmol, 2.0 equiv.).

  • Reaction Conditions: Seal the vial with a Teflon-lined cap and stir the reaction mixture at room temperature for the specified time (typically 12-24 h).

  • Work-up and Purification: Upon completion, quench the reaction with 1 M HCl (2 mL). Extract the mixture with EtOAc (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determination of Enantiomeric Excess: Analyze the enantiomeric excess of the purified product by chiral HPLC or SFC.

Quantitative Data Summary
EntryAryl IodideBenzylic ChlorideYield (%)ee (%)
14-Iodoanisole1-Chloro-1-phenylethane8592
21-Iodonaphthalene1-Chloro-1-phenylethane7890
34-Iodotoluene1-Chloro-1-(p-tolyl)ethane8294
43-Iodopyridine1-Chloro-1-phenylethane6588
5Methyl 4-iodobenzoate1-Chloro-1-phenylethane9091

II. Synergistic CuH/Pd-Catalyzed Asymmetric Hydroarylation of Vinylarenes

This methodology utilizes a cooperative catalytic system of copper(I) hydride and palladium to achieve the enantioselective hydroarylation of vinylarenes with aryl bromides. This approach is highly modular and tolerates a wide range of functional groups.[3][4][5]

Experimental Workflow Diagram

G cluster_cu CuH Catalytic Cycle cluster_pd Pd Catalytic Cycle Cu(I) Cu(I) CuH CuH Cu(I)->CuH Silane R-Cu R-Cu CuH->R-Cu Vinylarene ArPd(II)R ArPd(II)R R-Cu->ArPd(II)R Transmetalation Pd(0) Pd(0) ArPd(II)Br ArPd(II)Br Pd(0)->ArPd(II)Br Aryl Bromide ArPd(II)Br->ArPd(II)R Transmetalation ArPd(II)R->Pd(0) Reductive Elimination Product Product ArPd(II)R->Product

Caption: Synergistic CuH/Pd-catalyzed hydroarylation.

Experimental Protocol

General Procedure for Synergistic CuH/Pd-Catalyzed Asymmetric Hydroarylation: [5]

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, add CuOAc (2.5 mg, 0.020 mmol, 4.0 mol%), (R)-DTBM-SEGPHOS (14.3 mg, 0.012 mmol, 2.4 mol%), [Pd(cinnamyl)Cl]₂ (2.6 mg, 0.005 mmol, 1.0 mol%), and BrettPhos (5.4 mg, 0.010 mmol, 2.0 mol%) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add the aryl bromide (0.50 mmol, 1.0 equiv.), the vinylarene (0.75 mmol, 1.5 equiv.), and anhydrous THF (1.0 mL).

  • Initiation: Add NaOtBu (14.4 mg, 0.15 mmol, 30 mol%) and dimethylphenylsilane (B1631080) (102 µL, 0.65 mmol, 1.3 equiv.).

  • Reaction Conditions: Seal the vial and stir the mixture at room temperature for the specified time (typically 18-36 h).

  • Work-up and Purification: After the reaction is complete, remove the vial from the glovebox and quench with 1 mL of H₂O. Dilute with EtOAc (5 mL) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.

Quantitative Data Summary
EntryAryl BromideVinylareneYield (%)ee (%)
14-BromoanisoleStyrene (B11656)8895
21-BromonaphthaleneStyrene8292
34-Bromotoluene4-Methylstyrene8596
43-BromopyridineStyrene7190
5Methyl 4-bromobenzoateStyrene9294

III. Nickel-Catalyzed Enantioselective Hydroarylation of Styrenes with Arylboronic Acids

This method provides an efficient and mild route to chiral 1,1-diarylalkanes through the nickel-catalyzed hydroarylation of styrenes using readily available arylboronic acids. A chiral spiro aminophosphine (B1255530) ligand is employed to induce high enantioselectivity.

Logical Relationship Diagram

G Styrene Styrene Reaction Reaction Styrene->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Ni(COD)2 Ni(COD)2 Ni(COD)2->Reaction Chiral Ligand Chiral Ligand Chiral Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Product Reaction->Product

Caption: Key components for Ni-catalyzed hydroarylation.

Experimental Protocol

General procedure for Ni-catalyzed enantioselective hydroarylation:

  • Glovebox Setup: In an argon-filled glovebox, add Ni(COD)₂ (1.4 mg, 0.005 mmol), (S)-SpiroAP ligand (3.0 mg, 0.006 mmol), and tBuOK (1.1 mg, 0.01 mmol) to an oven-dried sealed tube equipped with a stir bar.

  • Addition of Reagents: Add the arylboronic acid (0.3 mmol), the styrene derivative (0.2 mmol), and n-propanol (1.0 mL).

  • Reaction Conditions: Seal the tube, remove it from the glovebox, and stir the reaction mixture at 40 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluting with petroleum ether and ethyl acetate).

  • Determination of Enantiomeric Excess: The enantiomeric excess is determined by chiral HPLC analysis.

Quantitative Data Summary
EntryStyrene DerivativeArylboronic AcidYield (%)ee (%)
1Styrene4-Methoxyphenylboronic acid9592
24-Methylstyrene4-Methoxyphenylboronic acid9393
34-Chlorostyrene4-Methoxyphenylboronic acid8991
4Styrene3,5-Dimethylphenylboronic acid9190
52-Vinylnaphthalene4-Methoxyphenylboronic acid8889

Conclusion

The methodologies presented provide a robust toolkit for the asymmetric synthesis of chiral this compound derivatives. The choice of method will depend on the specific target molecule, available starting materials, and desired functional group tolerance. The detailed protocols and comparative data herein should serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of sterically hindered 1,1-diphenylpropane.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts alkylation and Grignard reactions.

Friedel-Crafts Alkylation Troubleshooting

Q1: Low yield of this compound and formation of multiple products.

A1: This is a common issue in Friedel-Crafts alkylation. The primary reasons are often polyalkylation and carbocation rearrangements. The initial product, this compound, is more reactive than the starting benzene (B151609), leading to further alkylation. Additionally, the carbocation intermediate can rearrange to more stable forms, resulting in isomeric byproducts.

Troubleshooting Steps:

  • Excess Benzene: Use a large excess of benzene relative to the alkylating agent. This increases the probability of the electrophile reacting with a benzene molecule rather than the already substituted product, thus favoring monoalkylation.

  • Low Temperature: Running the reaction at a lower temperature can help to control the rate of reaction and minimize side reactions, including polyalkylation and rearrangements.

  • Choice of Catalyst: The strength of the Lewis acid catalyst can influence the outcome. A milder catalyst may reduce the extent of side reactions.

Q2: The major product isolated is not this compound, but an isomer like 1,2-diphenylpropane.

A2: This is likely due to a carbocation rearrangement. The initially formed secondary carbocation can undergo a hydride shift to form a more stable benzylic carbocation, leading to the formation of the rearranged product.

Troubleshooting Steps:

  • Use of a Milder Lewis Acid: Strong Lewis acids like AlCl₃ are more prone to inducing carbocation rearrangements. Consider using a milder catalyst such as FeCl₃ or ZnCl₂.

  • Alternative Synthesis Route: If rearrangements remain a significant problem, consider a Friedel-Crafts acylation followed by reduction. The acylium ion is resonance-stabilized and does not undergo rearrangement.

Grignard Reaction Troubleshooting

Q1: The Grignard reaction fails to initiate.

A1: The most common reason for a Grignard reaction failing to start is the presence of moisture or an oxide layer on the magnesium turnings. Grignard reagents are extremely sensitive to water.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried before use. Anhydrous solvents are essential.[1]

  • Magnesium Activation: The magnesium turnings can be activated to remove the passivating oxide layer. This can be achieved by:

    • Adding a small crystal of iodine.

    • Adding a few drops of 1,2-dibromoethane.

    • Gently crushing the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere).[1]

Q2: Low yield of the desired this compound, with significant amounts of biphenyl (B1667301) as a byproduct.

A2: The formation of biphenyl is a result of a Wurtz-type coupling reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene (B47551).[1]

Troubleshooting Steps:

  • Slow Addition of Alkyl Halide: Add the bromobenzene solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the self-coupling reaction.[1]

  • Maintain Moderate Temperature: Excessive heat can promote the Wurtz coupling side reaction. Maintain a gentle reflux during the formation of the Grignard reagent.[1]

Q3: The reaction with the ketone (propiophenone) is sluggish and gives a low yield.

A3: Steric hindrance from both the Grignard reagent and the ketone can slow down the reaction rate. Also, enolization of the ketone by the Grignard reagent acting as a base instead of a nucleophile can be a competing side reaction, especially with sterically hindered ketones.

Troubleshooting Steps:

  • Use of a more reactive Grignard reagent: Organolithium reagents are generally more reactive than Grignard reagents and may be more effective for additions to sterically hindered ketones.

  • Addition of Cerium(III) chloride: The use of CeCl₃ (Luche conditions) can enhance the nucleophilicity of the organometallic reagent and suppress enolization.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on specific experimental conditions and scale.

Table 1: Illustrative Yields for Friedel-Crafts Alkylation of Benzene with 1-Phenyl-1-propanol (B1198777)

CatalystBenzene:Alcohol RatioTemperature (°C)Approximate Yield of this compound (%)Major Byproducts
AlCl₃10:12540-50Polyalkylated products, Isomers (e.g., 1,2-diphenylpropane)
FeCl₃10:12550-60Polyalkylated products
H₂SO₄10:12530-40Dehydration products (e.g., 1-phenylpropene), Polymers
AlCl₃20:1060-70Minimized polyalkylation

Table 2: Illustrative Yields for Grignard Reaction of Phenylmagnesium Bromide with Propiophenone (B1677668)

SolventReaction Temperature (°C)Reaction Time (h)Approximate Yield of 1,1-Diphenylpropan-1-ol (%)Major Byproducts
Diethyl Ether0 to RT270-80Biphenyl, Unreacted starting materials
Tetrahydrofuran (B95107) (THF)0 to RT280-90Biphenyl, Unreacted starting materials
Diethyl Ether-20475-85Reduced biphenyl formation
THF with CeCl₃-78 to RT3>90Minimized enolization byproducts

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation of Benzene with 1-Phenyl-1-propanol

Materials:

  • Benzene (anhydrous)

  • 1-Phenyl-1-propanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous benzene (e.g., 100 mL).

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (e.g., 1.2 equivalents) with stirring.

  • In the dropping funnel, place a solution of 1-phenyl-1-propanol (e.g., 1 equivalent) in anhydrous benzene (e.g., 20 mL).

  • Add the 1-phenyl-1-propanol solution dropwise to the stirred benzene/AlCl₃ suspension over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient.

Protocol 2: Synthesis of this compound via Grignard Reaction and Subsequent Reduction

This is a two-step process involving the synthesis of 1,1-diphenyl-1-propanol (B3053186) followed by its reduction.

Step A: Synthesis of 1,1-Diphenyl-1-propanol

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Bromobenzene (anhydrous)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Propiophenone (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place the magnesium turnings and a small crystal of iodine.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be initiated (disappearance of iodine color, gentle reflux). If it doesn't start, gentle warming may be necessary.

  • Once initiated, continue the dropwise addition of the bromobenzene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Add a solution of propiophenone in anhydrous ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 1,1-diphenyl-1-propanol.

Step B: Reduction of 1,1-Diphenyl-1-propanol to this compound

Materials:

  • 1,1-Diphenyl-1-propanol (from Step A)

  • Ethanol (B145695)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply

Procedure:

  • Dissolve the crude 1,1-diphenyl-1-propanol in ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Hydrogenate the mixture at a suitable pressure (e.g., 50 psi) with vigorous stirring until hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Mandatory Visualization

G cluster_friedel_crafts Friedel-Crafts Alkylation Workflow cluster_grignard Grignard Reaction Workflow start_fc Start: Benzene & 1-Phenyl-1-propanol reaction_fc Reaction with Lewis Acid (e.g., AlCl₃) start_fc->reaction_fc quench_fc Quench with Acidic Water reaction_fc->quench_fc byproducts_fc Byproducts: - Polyalkylated Products - Isomers reaction_fc->byproducts_fc workup_fc Aqueous Workup & Extraction quench_fc->workup_fc purification_fc Column Chromatography workup_fc->purification_fc product_fc Product: this compound purification_fc->product_fc start_grignard Start: Bromobenzene, Mg, Propiophenone grignard_formation Formation of Phenylmagnesium Bromide start_grignard->grignard_formation reaction_grignard Reaction with Propiophenone grignard_formation->reaction_grignard byproducts_grignard Byproducts: - Biphenyl - Unreacted Starting Materials grignard_formation->byproducts_grignard quench_grignard Quench with Sat. NH₄Cl reaction_grignard->quench_grignard workup_grignard Aqueous Workup & Extraction quench_grignard->workup_grignard reduction Reduction of Alcohol workup_grignard->reduction purification_grignard Column Chromatography reduction->purification_grignard product_grignard Product: this compound purification_grignard->product_grignard

Caption: Comparative workflow for the synthesis of this compound.

G low_yield Low Yield of This compound check_method Which synthesis method? low_yield->check_method fc_branch Friedel-Crafts check_method->fc_branch Friedel-Crafts grignard_branch Grignard check_method->grignard_branch Grignard polyalkylation Polyalkylation suspected? fc_branch->polyalkylation initiation_fail Reaction did not initiate? grignard_branch->initiation_fail rearrangement Isomeric byproducts observed? polyalkylation->rearrangement No increase_benzene Increase Benzene:Alkylant Ratio polyalkylation->increase_benzene Yes lower_temp_fc Lower Reaction Temperature polyalkylation->lower_temp_fc Yes rearrangement->low_yield No, other issue milder_catalyst Use Milder Lewis Acid (e.g., FeCl₃) rearrangement->milder_catalyst Yes acylation_reduction Consider Friedel-Crafts Acylation/Reduction rearrangement->acylation_reduction Yes biphenyl_byproduct Biphenyl byproduct observed? initiation_fail->biphenyl_byproduct No anhydrous Ensure Strictly Anhydrous Conditions initiation_fail->anhydrous Yes activate_mg Activate Magnesium Turnings initiation_fail->activate_mg Yes biphenyl_byproduct->low_yield No, other issue slow_addition Slow, Dropwise Addition of Alkyl Halide biphenyl_byproduct->slow_addition Yes control_temp Control Reaction Temperature biphenyl_byproduct->control_temp Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Optimization of 1,1-Diphenylpropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,1-diphenylpropane. This resource offers detailed experimental protocols, quantitative data summaries, and visual aids to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound to avoid isomeric impurities?

A1: The most reliable method involves a three-step synthesis to prevent carbocation rearrangements that lead to isomeric impurities like isopropylbenzene. Direct Friedel-Crafts alkylation of benzene (B151609) with a propyl halide is not recommended due to the formation of a primary carbocation that rearranges to a more stable secondary carbocation. The preferred route is:

  • Friedel-Crafts Acylation: Reaction of benzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form propiophenone (B1677668). The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[1]

  • Reduction: Conversion of the carbonyl group of propiophenone to a methylene (B1212753) group to yield n-propylbenzene. This can be achieved through methods like the Clemmensen or Wolff-Kishner reduction.[1]

  • Second Friedel-Crafts Alkylation: Reaction of n-propylbenzene with a suitable electrophile to introduce the second phenyl group at the 1-position. A viable method is the reaction of benzene with 1-chloro-1-phenylpropane, which can be synthesized from n-propylbenzene.

Q2: Why is direct Friedel-Crafts alkylation of benzene with 1-chloropropane (B146392) not suitable for preparing the precursor to this compound?

A2: Direct alkylation of benzene with 1-chloropropane leads to the formation of a primary carbocation (CH₃CH₂CH₂⁺). This carbocation is highly unstable and will undergo a 1,2-hydride shift to form the more stable secondary carbocation ((CH₃)₂CH⁺). This rearranged carbocation then alkylates the benzene ring, resulting in isopropylbenzene as the major product instead of the desired n-propylbenzene.[2]

Q3: What are the key differences between the Clemmensen and Wolff-Kishner reductions for the synthesis of n-propylbenzene from propiophenone?

A3: Both reactions achieve the reduction of the ketone to an alkane. The primary difference lies in the reaction conditions. The Clemmensen reduction is performed in a strongly acidic medium (zinc amalgam and concentrated hydrochloric acid), making it unsuitable for substrates with acid-sensitive functional groups.[1][3] Conversely, the Wolff-Kishner reduction is carried out under strongly basic conditions (hydrazine and a strong base like potassium hydroxide (B78521) at high temperatures), which would affect base-sensitive substrates.[4][5]

Q4: What are common side reactions in Friedel-Crafts reactions?

A4: Common side reactions include polyalkylation, especially in Friedel-Crafts alkylation, where the alkylated product is often more reactive than the starting material.[6] Deactivation of the aromatic ring by strongly electron-withdrawing groups can inhibit the reaction.[7] Also, the Lewis acid catalyst can complex with reactants or products containing basic functional groups like amines, rendering the catalyst inactive.

Troubleshooting Guides

Problem 1: Low yield in Friedel-Crafts Acylation of Benzene with Propanoyl Chloride
Potential Cause Suggested Solution
Inactive Catalyst: Aluminum chloride (AlCl₃) is hygroscopic and will be deactivated by moisture.Use freshly opened, anhydrous AlCl₃. Handle the catalyst in a dry environment (e.g., glove box or under an inert atmosphere).
Insufficient Catalyst: The catalyst complexes with the product ketone, so a stoichiometric amount is often required.Use at least a 1:1 molar ratio of AlCl₃ to propanoyl chloride.
Deactivated Benzene Ring: Although benzene itself is not deactivated, substituted benzenes with strongly electron-withdrawing groups will give low yields.Ensure the starting aromatic compound is not strongly deactivated.
Low Reaction Temperature: The reaction may be too slow at very low temperatures.While the initial addition is often done at low temperatures to control the exothermic reaction, the reaction mixture may need to be warmed to room temperature or slightly heated to proceed to completion.
Problem 2: Incomplete Reduction of Propiophenone
Potential Cause Suggested Solution
Clemmensen Reduction: Impure zinc or insufficient acid.Use high-purity, amalgamated zinc. Ensure a sufficient excess of concentrated hydrochloric acid is used.
Wolff-Kishner Reduction: Insufficiently high temperature or premature removal of hydrazine (B178648).Ensure the reaction temperature reaches the required level (typically 180-200 °C) to drive the decomposition of the hydrazone. Use a high-boiling solvent like diethylene glycol. The Huang-Minlon modification, which involves distilling off water and excess hydrazine after hydrazone formation, can improve yields.[4]
Substrate Degradation: The substrate may not be stable under the harsh acidic or basic conditions.If the substrate has acid-sensitive groups, use the Wolff-Kishner reduction. If it has base-sensitive groups, use the Clemmensen reduction.
Problem 3: Formation of Isomeric Byproducts in the Final Alkylation Step
Potential Cause Suggested Solution
Carbocation Rearrangement: If using an alkylating agent that can form a carbocation prone to rearrangement.Use an alkylating agent that forms a stable secondary carbocation directly at the desired position, such as 1-chloro-1-phenylpropane.
Polyalkylation: The product, this compound, may undergo further alkylation.Use a large excess of the aromatic substrate (benzene) to favor the monoalkylation of the second phenyl group.
Isomerization of n-propylbenzene: Under strong Lewis acid conditions, n-propylbenzene can potentially isomerize to isopropylbenzene.Use milder reaction conditions (lower temperature, less active Lewis acid if possible) for the second alkylation step.

Experimental Protocols

Step 1: Friedel-Crafts Acylation - Synthesis of Propiophenone

This protocol describes the acylation of benzene with propanoyl chloride using aluminum chloride as a catalyst.

Materials:

  • Benzene (anhydrous)

  • Propanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • In a fume hood, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Add benzene (a large excess can be used as the solvent, or a co-solvent like DCM can be used with a stoichiometric amount of benzene).

  • Cool the mixture in an ice bath.

  • Add propanoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude propiophenone can be purified by vacuum distillation.

Step 2: Reduction - Synthesis of n-Propylbenzene (Wolff-Kishner Reduction)

This protocol describes the reduction of propiophenone to n-propylbenzene using the Huang-Minlon modification of the Wolff-Kishner reduction.

Materials:

  • Propiophenone

  • Hydrazine hydrate (B1144303) (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add propiophenone (1.0 equivalent), diethylene glycol, and hydrazine hydrate (4.0 equivalents).

  • Add potassium hydroxide pellets (2.0 equivalents) to the mixture.

  • Heat the mixture to 120 °C and reflux for 2 hours to form the hydrazone.

  • Remove the reflux condenser and replace it with a distillation head.

  • Continue heating to distill off water and excess hydrazine until the temperature of the reaction mixture reaches 160-200 °C.

  • Once the temperature has stabilized, reattach the reflux condenser and reflux for an additional 4 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Wash the combined organic extracts with dilute HCl and then with water.

  • Dry the organic layer over a suitable drying agent, filter, and remove the solvent.

  • Purify the n-propylbenzene by distillation.

Step 3: Friedel-Crafts Alkylation - Synthesis of this compound

This protocol describes the alkylation of benzene with 1-chloro-1-phenylpropane.

Materials:

  • n-Propylbenzene

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (or another suitable solvent for radical chlorination)

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

Sub-step 3a: Synthesis of 1-chloro-1-phenylpropane

  • In a round-bottom flask, dissolve n-propylbenzene in carbon tetrachloride.

  • Add N-chlorosuccinimide (1.0 equivalent) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under UV irradiation (e.g., from a sunlamp) until the reaction is complete (monitored by GC or TLC). The reaction favors chlorination at the benzylic position.[8]

  • Cool the mixture, filter off the succinimide, and wash the filtrate with sodium carbonate solution and water.

  • Dry the organic layer and remove the solvent. The crude 1-chloro-1-phenylpropane can be purified by vacuum distillation.

Sub-step 3b: Alkylation of Benzene

  • Set up a dry reaction vessel as described in Step 1.

  • Charge the flask with anhydrous benzene (in large excess) and anhydrous aluminum chloride (1.1 equivalents relative to the chloroalkane).

  • Cool the mixture in an ice bath.

  • Add the prepared 1-chloro-1-phenylpropane (1.0 equivalent) dropwise with stirring.

  • After the addition, allow the mixture to stir at room temperature for several hours.

  • Work up the reaction as described in Step 1 (quenching with ice/HCl, extraction, washing, and drying).

  • Purify the final product, this compound, by vacuum distillation.

Data Presentation

Table 1: Reaction Conditions for Friedel-Crafts Acylation of Benzene

ParameterConditionMolar Ratio (Propanoyl Chloride : AlCl₃ : Benzene)TemperatureTimeYield (%)
Typical Anhydrous1 : 1.1 : 8.550°C then 80°C2h then 4h~90

Table 2: Comparison of Reduction Methods for Propiophenone

MethodReagentsConditionsAdvantagesDisadvantagesTypical Yield (%)
Clemmensen Zn(Hg), conc. HClRefluxTolerates base-sensitive groupsHarsh acidic conditions, not suitable for acid-sensitive groups>80
Wolff-Kishner (Huang-Minlon) NH₂NH₂·H₂O, KOH, Diethylene glycol120°C then 160-200°CTolerates acid-sensitive groupsHarsh basic conditions, high temperatures~95

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Friedel-Crafts Alkylation Benzene Benzene Acylation Friedel-Crafts Acylation (AlCl₃) Benzene->Acylation PropanoylChloride Propanoyl Chloride PropanoylChloride->Acylation Propiophenone Propiophenone Acylation->Propiophenone Reduction Reduction (Clemmensen or Wolff-Kishner) Propiophenone->Reduction nPropylbenzene n-Propylbenzene Reduction->nPropylbenzene Chlorination Radical Chlorination (NCS, BPO) nPropylbenzene->Chlorination ChloroPhenylpropane 1-Chloro-1-phenylpropane Chlorination->ChloroPhenylpropane Alkylation Friedel-Crafts Alkylation (Benzene, AlCl₃) ChloroPhenylpropane->Alkylation Diphenylpropane This compound Alkylation->Diphenylpropane

Caption: Overall workflow for the multi-step synthesis of this compound.

troubleshooting_logic Start Low Yield or Incorrect Product CheckRearrangement Isomeric Product Observed? Start->CheckRearrangement CheckStartingMaterial Low Conversion? Start->CheckStartingMaterial CheckRearrangement->CheckStartingMaterial No UseAcylation Use Friedel-Crafts Acylation followed by Reduction CheckRearrangement->UseAcylation Yes CheckCatalyst Check Catalyst Activity (Anhydrous Conditions) CheckStartingMaterial->CheckCatalyst Yes CheckPurity Analyze Purity of Starting Materials CheckStartingMaterial->CheckPurity No CheckTemp Optimize Reaction Temperature CheckCatalyst->CheckTemp CheckStoichiometry Verify Stoichiometry of Reagents CheckPurity->CheckStoichiometry

Caption: Troubleshooting decision tree for Friedel-Crafts reactions in this synthesis.

References

Side reactions in the synthesis of 1,1-Diphenylpropane and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diphenylpropane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I attempted to synthesize this compound via Friedel-Crafts alkylation of benzene (B151609) with 1-chloropropane (B146392) and obtained a mixture of products. What are the likely side products and why did this happen?

A1: The direct Friedel-Crafts alkylation of benzene with a primary alkyl halide like 1-chloropropane is prone to two major side reactions: carbocation rearrangement and polyalkylation.

  • Carbocation Rearrangement: The initial electrophile formed is a primary carbocation, which is unstable. It can rearrange via a hydride shift to a more stable secondary carbocation. This rearranged carbocation then attacks the benzene ring, leading to the formation of isopropylbenzene (cumene) as a significant side product.[1][2] For instance, in a similar reaction with 1-chlorobutane, a roughly 2:1 ratio of the rearranged (sec-butyl) to the unrearranged (n-butyl) product is observed.[3]

  • Polyalkylation: The alkyl group introduced onto the benzene ring is an activating group, making the product (this compound or isopropylbenzene) more reactive than the starting benzene.[4][5] This can lead to further alkylation, resulting in di- and tri-substituted products.[6]

To avoid these side reactions, consider the following:

  • Use a large excess of benzene: This increases the probability that the electrophile will react with a benzene molecule rather than the already alkylated product, thus minimizing polyalkylation.[3]

  • Employ the Friedel-Crafts Acylation-Reduction two-step synthesis: This is the most effective method to prevent both rearrangement and polyalkylation (see Q2).

Q2: How can I synthesize this compound with high purity, avoiding the side products mentioned above?

A2: The most reliable method to produce high-purity this compound is a two-step process involving Friedel-Crafts acylation followed by reduction of the resulting ketone.[7][8]

  • Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-phenylpropan-1-one. The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[8][9] Furthermore, the acyl group is deactivating, which prevents further acylation of the product.[4][5]

  • Reduction: The resulting ketone, 1-phenylpropan-1-one, is then reduced to this compound. Two common methods for this reduction are the Clemmensen reduction and the Wolff-Kishner reduction.

Q3: What are the differences between the Clemmensen and Wolff-Kishner reductions, and which should I choose?

A3: Both reactions achieve the reduction of a ketone to an alkane, but they operate under different conditions.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[10] It is suitable for substrates that are stable in strongly acidic conditions.

  • Wolff-Kishner Reduction: This reaction employs hydrazine (B178648) (N₂H₄) and a strong base (e.g., KOH) at high temperatures.[11][12][13] It is ideal for substrates that are sensitive to acid but stable in basic conditions.

Your choice of reduction method will depend on the other functional groups present in your molecule.

Q4: I am considering a Grignard synthesis for this compound. What would be a suitable starting material and what are the potential side reactions?

A4: A plausible Grignard synthesis would involve the reaction of benzophenone (B1666685) with ethylmagnesium bromide. The primary side reaction of concern is the formation of biphenyl. This occurs through a coupling reaction between the Grignard reagent and any unreacted aryl halide.[14] The formation of this side product is favored by higher concentrations of the aryl halide and elevated reaction temperatures.[14] To minimize this, ensure a slow addition of the Grignard reagent and maintain a controlled temperature.

Data Presentation

Synthesis MethodKey ReagentsMajor Side Product(s)Typical Yield of this compoundNotes
Direct Friedel-Crafts Alkylation Benzene, 1-Chloropropane, AlCl₃Isopropylbenzene, Polyalkylated benzenesLow to Moderate (highly variable)Prone to carbocation rearrangement and polyalkylation.[3][6] Yield of the desired product is often low.
Friedel-Crafts Acylation & Clemmensen Reduction 1. Benzene, Propanoyl Chloride, AlCl₃ 2. Zn(Hg), HClMinimal if acylation is cleanGood to ExcellentAvoids rearrangement and polyalkylation.[8][10] Substrate must be stable to strong acid.
Friedel-Crafts Acylation & Wolff-Kishner Reduction 1. Benzene, Propanoyl Chloride, AlCl₃ 2. N₂H₄, KOHMinimal if acylation is cleanGood to ExcellentAvoids rearrangement and polyalkylation.[11][12][13] Suitable for acid-sensitive substrates.
Grignard Synthesis Benzophenone, Ethylmagnesium BromideBiphenylModerate to GoodRequires anhydrous conditions.[14][15] Biphenyl formation can be minimized by controlling reaction conditions.[14]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂ or another suitable drying agent).

  • Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry solvent such as dichloromethane (B109758) or carbon disulfide. Cool the mixture in an ice bath.

  • Addition: Add propanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension of AlCl₃.

  • Reaction: After the addition is complete, add anhydrous benzene (in excess) dropwise while maintaining the temperature below 10°C.

  • Completion: Once the benzene addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer successively with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude 1-phenylpropan-1-one can be purified by distillation or chromatography.

Protocol 2: Clemmensen Reduction of 1-Phenylpropan-1-one

  • Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reaction: In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene (B28343) (as a co-solvent), and the 1-phenylpropan-1-one from Protocol 1.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4-8 hours. Periodically add more concentrated HCl during the reflux.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

  • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain this compound.

Protocol 3: Wolff-Kishner Reduction of 1-Phenylpropan-1-one (Huang-Minlon Modification)

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine 1-phenylpropan-1-one, hydrazine hydrate (B1144303) (excess), and potassium hydroxide (B78521) pellets in a high-boiling solvent like diethylene glycol.[12]

  • Hydrazone Formation: Heat the mixture to reflux (around 100-130°C) for 1-2 hours to form the hydrazone.

  • Decomposition: Increase the temperature to around 190-200°C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. Continue heating until gas evolution ceases.

  • Workup: Cool the reaction mixture and dilute with water.

  • Extraction: Extract the product with a suitable organic solvent such as diethyl ether or toluene.

  • Washing and Purification: Wash the combined organic extracts with dilute HCl and then water. Dry the organic layer, remove the solvent, and purify the resulting this compound by distillation.

Visualizations

Synthesis_Pathways cluster_alkylation Direct Friedel-Crafts Alkylation cluster_acylation_reduction Friedel-Crafts Acylation-Reduction Benzene_A Benzene PrimaryCarbocation Primary Carbocation Benzene_A->PrimaryCarbocation + 1-Chloropropane / AlCl3 Chloropropane 1-Chloropropane AlCl3_A AlCl3 SecondaryCarbocation Secondary Carbocation (Rearranged) PrimaryCarbocation->SecondaryCarbocation Hydride Shift Diphenylpropane_A This compound PrimaryCarbocation->Diphenylpropane_A + Benzene Isopropylbenzene Isopropylbenzene (Side Product) SecondaryCarbocation->Isopropylbenzene + Benzene Polyalkylation Polyalkylation Products Diphenylpropane_A->Polyalkylation + Electrophile Isopropylbenzene->Polyalkylation + Electrophile Benzene_B Benzene AcyliumIon Acylium Ion (No Rearrangement) Benzene_B->AcyliumIon + Propanoyl Chloride / AlCl3 PropanoylChloride Propanoyl Chloride AlCl3_B AlCl3 Phenylpropanone 1-Phenylpropan-1-one AcyliumIon->Phenylpropanone + Benzene Diphenylpropane_B This compound Phenylpropanone->Diphenylpropane_B Reduction Reduction Reduction (Clemmensen or Wolff-Kishner)

Caption: Synthesis pathways for this compound.

Troubleshooting_Polyalkylation Start Problem: Excessive Polyalkylation CheckMethod Are you using direct Friedel-Crafts Alkylation? Start->CheckMethod UseAcylation Consider Friedel-Crafts Acylation followed by Reduction CheckMethod->UseAcylation Yes ExcessBenzene Is using a large excess of benzene feasible? CheckMethod->ExcessBenzene No, must use alkylation IncreaseRatio Increase molar ratio of benzene to alkylating agent ExcessBenzene->IncreaseRatio Yes OptimizeConditions Have you optimized reaction conditions? ExcessBenzene->OptimizeConditions No ProblemResolved Problem Minimized IncreaseRatio->ProblemResolved LowerTemp Lower reaction temperature OptimizeConditions->LowerTemp No OptimizeConditions->ProblemResolved Yes MilderCatalyst Use a milder Lewis acid catalyst LowerTemp->MilderCatalyst MilderCatalyst->ProblemResolved

Caption: Troubleshooting workflow for polyalkylation side reactions.

References

Technical Support Center: Purification of Crude 1,1-Diphenylpropane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude 1,1-Diphenylpropane using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Problem 1: Poor or No Separation of this compound from Impurities

  • Possible Cause: Incorrect Mobile Phase Polarity

    • Solution: The polarity of the eluent may be too high, causing the nonpolar this compound to travel with the solvent front along with other nonpolar impurities, or too low, resulting in broad, overlapping bands. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. A good mobile phase should provide a clear separation of spots and give the target compound an Rf value of approximately 0.3-0.4.[1][2] For this compound, start with a low polarity mixture, such as hexane (B92381) with a small percentage of ethyl acetate (B1210297) or dichloromethane (B109758).

  • Possible Cause: Column Overloading

    • Solution: Loading an excessive amount of crude material relative to the amount of stationary phase is a common cause of poor separation. This leads to broad bands that fail to resolve into distinct components. A general guideline is to use a silica (B1680970) gel-to-crude sample weight ratio of at least 30:1 to 50:1 for effective separation.[2][3]

  • Possible Cause: Improper Column Packing

    • Solution: An improperly packed column containing air bubbles, cracks, or channels will result in an uneven flow of the mobile phase, leading to band distortion and co-elution of components.[4][5] It is crucial to pack the column uniformly. The "wet packing" or slurry method is generally preferred to minimize these defects.[4][6] Ensure the column is never allowed to run dry, as this can cause the silica bed to crack.[7]

Problem 2: Product Elutes Very Slowly, or Shows Tailing/Streaking

  • Possible Cause: Mobile Phase Polarity is Too Low

    • Solution: If this compound is moving very slowly or streaking down the column, the eluent is likely not polar enough to displace it from the stationary phase. When this is observed, you can gradually increase the polarity of the mobile phase (gradient elution).[1] For instance, slowly increase the percentage of ethyl acetate in your hexane eluent.

  • Possible Cause: Strong Interaction with Silica Gel

    • Solution: Tailing peaks can occur due to undesirable interactions between the sample and the stationary phase.[4] Although this compound is nonpolar, some impurities in the crude mixture might be polar and interact strongly with the acidic silanol (B1196071) groups on the silica surface. If persistent tailing is an issue, consider using a deactivated silica gel (e.g., by flushing the column with a solvent system containing 1-3% triethylamine) or switching to a less acidic stationary phase like alumina (B75360).[1][8]

  • Possible Cause: Poor Sample Solubility

    • Solution: If the crude sample is not fully soluble in the mobile phase, it can lead to streaking as it dissolves slowly on top of the column.[1][2] Ensure the sample is completely dissolved before loading. If the sample does not dissolve well in the chosen eluent, you can use a "dry loading" technique.[7][8]

Problem 3: Column Blockage or Very Slow Flow Rate

  • Possible Cause: Particulate Matter in the Sample

    • Solution: Undissolved solids in the crude sample can clog the frit or the top of the column, restricting solvent flow.[4][9] Always ensure your sample is fully dissolved and, if necessary, filter it before loading it onto the column.[9]

  • Possible Cause: Sample Precipitation on the Column

    • Solution: If the sample is dissolved in a solvent that is significantly more polar than the mobile phase, it may precipitate upon contact with the nonpolar eluent at the top of the column.[9] To avoid this, dissolve the sample in a minimal amount of the mobile phase itself or a solvent with similar polarity.

  • Possible Cause: Air Bubbles in the System

    • Solution: Air bubbles trapped in the column can obstruct the flow of the mobile phase.[4] Degassing the solvents and careful packing of the column can help prevent the formation of air bubbles.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for purifying this compound? A1: As this compound is a nonpolar hydrocarbon, standard normal-phase chromatography is most effective.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the most common choice.[10]

  • Mobile Phase: A nonpolar solvent system is required. Typically, mixtures of hexane (or petroleum ether) and a slightly more polar solvent like ethyl acetate or dichloromethane are used.[8][11] You should start with a very low percentage of the polar component (e.g., 1-2%) and adjust based on TLC results.

Q2: How do I choose the right solvent system before running the column? A2: Thin-Layer Chromatography (TLC) is the essential preliminary step. Test various solvent mixtures to find one that separates the components of your crude mixture and places the this compound spot at an Rf value between 0.3 and 0.4.[1][2] This Rf range generally ensures good separation and a reasonable elution time on the column.

Q3: How should I load my sample onto the column? A3: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[7] Use a pipette to carefully apply the solution to the top of the silica bed, ensuring not to disturb the surface.[7]

  • Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel (about 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[7][8] This powder can then be carefully added to the top of the packed column.[7]

Q4: My compound is very nonpolar and always has a high Rf value, even in pure hexane. What should I do? A4: If your compound is extremely nonpolar, achieving a low Rf might be difficult. If separation from other nonpolar impurities is still good on the TLC plate, a high Rf may be acceptable.[1] Alternatively, you might consider using a less polar stationary phase like alumina or even reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water).[12]

Q5: How do I know which collected fractions contain my pure product? A5: You must analyze the collected fractions. The most common method is to spot each fraction (or every few fractions) onto a TLC plate and run it using the same eluent system as the column.[10][11] Fractions that show a single spot at the same Rf as your target compound can be combined.

Data Presentation

Table 1: Typical Column Chromatography Parameters for this compound Purification

ParameterRecommendationRationale
Stationary Phase Silica Gel (e.g., 230-400 mesh)Standard polar stationary phase for separating nonpolar to moderately polar compounds.[10]
Mobile Phase (Eluent) Hexane / Ethyl Acetate or Hexane / DichloromethaneProvides a nonpolar mobile phase with adjustable polarity for effective elution.[11]
Optimal Rf (TLC) 0.3 - 0.4Ensures a good balance between retention on the column and reasonable elution volume.[1][2]
Elution Mode Isocratic or GradientStart with isocratic elution. If separation is difficult or impurities are far apart in polarity, a shallow gradient (slowly increasing the polar component) is effective.[1][8]
Silica:Crude Ratio 30:1 to 50:1 (by weight)Prevents column overloading and ensures proper separation of components.[2][3]
Analysis Method Thin-Layer Chromatography (TLC)Quick and effective method to monitor the separation and identify fractions containing the pure product.[11]

Experimental Protocols

Detailed Methodology for Purification of this compound

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a volatile solvent.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 99:1, 98:2, 95:5 Hexane:Ethyl Acetate).

    • Identify the solvent system that provides the best separation and an Rf value of ~0.3-0.4 for the product spot.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 1 cm).[6]

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle. Never let the solvent level fall below the top of the silica bed.[7]

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[7]

  • Sample Loading (Dry Loading Method Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 10-20x the sample weight) to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[7]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a constant head of solvent above the silica bed.

    • If using a gradient, start with the least polar solvent mixture and gradually increase the percentage of the more polar solvent.[1]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_prep Preparation cluster_main Chromatography cluster_post Analysis & Isolation TLC 1. TLC Analysis (Determine Optimal Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample (Dry Loading) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Solvent Evaporation Combine->Evap Pure Pure this compound Evap->Pure

Caption: Experimental workflow for the purification of this compound.

G start Problem Observed During Column Chromatography poor_sep Poor or No Separation? start->poor_sep Separation Issue slow_elution Slow Elution or Tailing? start->slow_elution Elution Issue blockage Column Blockage? start->blockage Flow Issue check_eluent Solution: Optimize Eluent via TLC (Rf ~0.3-0.4) poor_sep->check_eluent Yes check_loading Solution: Reduce Sample Load (Silica:Sample > 30:1) poor_sep->check_loading No, Eluent is OK inc_polarity Solution: Increase Eluent Polarity (Gradient Elution) slow_elution->inc_polarity Yes dry_load Solution: Use Dry Loading Technique slow_elution->dry_load No, Polarity is OK filter_sample Solution: Filter Sample Before Loading blockage->filter_sample Yes repack Solution: Repack Column Carefully (Wet Slurry Method) check_loading->repack No, Load is OK

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Synthesis of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diphenylpropane. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are its main challenges?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609) with a propylating agent, such as 1-chloropropane (B146392) or 1-bromopropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The primary challenges associated with this reaction are:

  • Carbocation Rearrangement: The initially formed primary propyl carbocation is unstable and tends to rearrange to a more stable secondary carbocation, leading to the formation of the undesired isomer, isopropylbenzene (cumene), as the major product.[2][3]

  • Polyalkylation: The product, this compound, is more reactive than the starting material (benzene) due to the activating nature of the alkyl group. This can lead to the addition of multiple propyl groups to the benzene ring, resulting in di- and tri-substituted byproducts and reducing the yield of the desired mono-substituted product.[4]

  • Catalyst Inactivation: The Lewis acid catalyst is highly sensitive to moisture and can be deactivated, leading to low or no product yield.[5]

Q2: How can I minimize the formation of the isopropylbenzene isomer?

A2: Minimizing carbocation rearrangement is crucial for maximizing the yield of this compound. While completely avoiding the formation of isopropylbenzene is challenging in a standard Friedel-Crafts alkylation, you can influence the product ratio by:

  • Careful selection of reaction conditions: Lower temperatures generally favor the kinetic product (n-propylbenzene) over the thermodynamically more stable rearranged product (isopropylbenzene). However, this can also decrease the overall reaction rate.

  • Alternative Synthesis Route: A more reliable method to obtain n-propylbenzene (a related, but not identical, structure to this compound) is to perform a Friedel-Crafts acylation with propanoyl chloride, followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate in the acylation step is resonance-stabilized and does not undergo rearrangement.[2]

Q3: What are the best strategies to prevent polyalkylation?

A3: To suppress the formation of polyalkylated products, the following strategies are effective:

  • Use of Excess Benzene: Employing a large excess of benzene relative to the alkylating agent increases the probability of the electrophile reacting with a benzene molecule rather than the more reactive this compound product.[4][6]

  • Control of Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and reduce the extent of subsequent alkylations.[5]

Q4: What are the key safety precautions for this synthesis?

A4: The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols. Key precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling anhydrous aluminum chloride with care as it reacts violently with water.

  • Using a gas trap to neutralize the hydrogen chloride (HCl) gas evolved during the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (e.g., hydrated AlCl₃). 2. Insufficiently reactive alkylating agent. 3. Reaction temperature is too low. 4. Deactivated aromatic substrate.1. Use fresh, anhydrous Lewis acid catalyst. 2. Consider using a more reactive alkylating agent if applicable. 3. Gradually increase the reaction temperature while monitoring the reaction progress. 4. Ensure the benzene is pure and not contaminated with deactivating impurities.
High Yield of Isopropylbenzene Carbocation rearrangement of the propyl carbocation.1. Optimize the reaction temperature; lower temperatures may favor the unrearranged product. 2. Consider an alternative synthetic route via Friedel-Crafts acylation followed by reduction to avoid carbocation rearrangement.
Significant Polyalkylation The mono-alkylated product is more reactive than the starting material.1. Use a large excess of benzene (e.g., a 5:1 to 10:1 molar ratio of benzene to alkylating agent). 2. Perform the reaction at a lower temperature.
Charring or Darkening of the Reaction Mixture The reaction is too vigorous, leading to decomposition of starting materials or products.1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.
Difficulty in Product Purification Presence of unreacted starting materials, isomers, and polyalkylated byproducts.1. Perform a careful workup with an aqueous wash to remove the catalyst and any water-soluble impurities. 2. Use fractional distillation to separate this compound from benzene and other byproducts with different boiling points. 3. Column chromatography can be used for more precise separation if necessary.

Data Presentation

Table 1: Effect of Catalyst on Product Distribution in Friedel-Crafts Alkylation of Benzene with 1-Chloropropane

CatalystTemperature (°C)n-Propylbenzene (%)Isopropylbenzene (%)
AlCl₃2525-3565-75
FeCl₃2530-4060-70
Zeolite H-BEA15040-5050-60

Note: The synthesis of this compound is a variation of this reaction, and similar trends in isomerization are expected. The data presented is for the closely related n-propylbenzene/isopropylbenzene system and serves as an illustrative guide.

Table 2: Effect of Temperature on the Ratio of n-Propylbenzene to Isopropylbenzene in the Alkylation of Benzene with 1-Chloropropane using AlCl₃

Temperature (°C)n-Propylbenzene : Isopropylbenzene Ratio
0~ 1 : 2
25~ 1 : 3
80~ 1 : 4

Note: Lower temperatures favor the formation of the unrearranged product, although the overall reaction rate will be slower.

Experimental Protocols

Detailed Methodology for the Friedel-Crafts Synthesis of this compound

This protocol outlines the synthesis of this compound from benzene and 1-chloropropane using aluminum chloride as a catalyst.

Materials:

  • Benzene (anhydrous)

  • 1-Chloropropane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (anhydrous, as solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Gas trap (to neutralize HCl gas)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Attach a drying tube to the top of the condenser.

    • In the flask, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the flask in an ice bath.

  • Addition of Reactants:

    • In the dropping funnel, place a solution of 1-chloropropane (1 equivalent) in anhydrous benzene (a large excess, e.g., 5-10 equivalents).

    • Slowly add the benzene/1-chloropropane solution to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature of the reaction mixture below 10°C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for 1-2 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl in a beaker with stirring. This will quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the excess benzene and dichloromethane by rotary evaporation.

    • Purify the crude this compound by vacuum distillation. Collect the fraction with the appropriate boiling point (Boiling point of this compound is approximately 278-279 °C at atmospheric pressure).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup: - Flame-dried 3-neck flask - Stirrer, dropping funnel, condenser - Add AlCl₃ and DCM cool_setup 2. Cool to 0-5°C in an ice bath setup->cool_setup reactants 3. Prepare Reactant Solution: - Benzene (excess) - 1-Chloropropane cool_setup->reactants addition 4. Slow Addition of Reactants to AlCl₃ suspension reactants->addition stir 5. Stir at Room Temperature for 1-2 hours addition->stir quench 6. Quench Reaction with ice and HCl stir->quench separate 7. Separate Organic Layer quench->separate wash 8. Wash with H₂O, NaHCO₃, Brine separate->wash dry 9. Dry Organic Layer wash->dry evaporate 10. Remove Solvent (Rotary Evaporation) dry->evaporate distill 11. Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_catalyst Is the catalyst fresh and anhydrous? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use fresh, anhydrous AlCl₃. check_catalyst->solution_catalyst No check_rearrangement Is isopropylbenzene the major product? check_temp->check_rearrangement Yes solution_temp Gradually increase temperature, monitor reaction progress. check_temp->solution_temp No check_polyalkylation Are polyalkylated products observed? check_rearrangement->check_polyalkylation No solution_rearrangement Lower reaction temperature. Consider acylation-reduction route. check_rearrangement->solution_rearrangement Yes check_workup Was the work-up and purification efficient? check_polyalkylation->check_workup No solution_polyalkylation Increase excess of benzene. Lower reaction temperature. check_polyalkylation->solution_polyalkylation Yes solution_workup Review work-up and purification steps for potential product loss. check_workup->solution_workup No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in the Friedel-Crafts Synthesis of 1,1-Diphenylpropane

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of this compound via Friedel-Crafts reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: I attempted a direct Friedel-Crafts alkylation of benzene (B151609) with a propyl halide (e.g., 1-chloropropane) to synthesize this compound, but the yield is extremely low and I've isolated an isomeric byproduct. What is the likely cause?

A1: The most probable cause of low yield and isomer formation in the direct alkylation of benzene with a primary alkyl halide like 1-chloropropane (B146392) is carbocation rearrangement. The Friedel-Crafts alkylation proceeds through a carbocation intermediate. The initially formed primary carbocation is unstable and rapidly rearranges to a more stable secondary carbocation via a hydride shift. This rearranged carbocation then alkylates the benzene ring, leading to the formation of isopropylbenzene as the major product, not the desired n-propylbenzene which would be the precursor to this compound in a subsequent reaction.

Q2: How can I avoid carbocation rearrangement to obtain a straight-chain alkylbenzene?

A2: The most effective and common strategy to prevent carbocation rearrangements is to perform a two-step Friedel-Crafts acylation followed by reduction .[1]

  • Friedel-Crafts Acylation: Benzene is first reacted with an acyl halide (e.g., propanoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an aryl ketone (propiophenone). The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[2]

  • Reduction: The resulting ketone is then reduced to the corresponding alkane (this compound). Common reduction methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[1][3][4][5]

Q3: My Friedel-Crafts reaction has a low yield, and I'm recovering a significant amount of starting material. What are some potential issues?

A3: Low conversion can be attributed to several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the reactants, solvent, or glassware will deactivate the catalyst.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst often forms a complex with the product ketone, requiring a stoichiometric amount of the catalyst.[6]

  • Deactivated Aromatic Ring: If your benzene starting material is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be too deactivated for the reaction to proceed efficiently.[2]

  • Low Reaction Temperature: While lower temperatures can sometimes favor the desired product in alkylations, the reaction may not have sufficient energy to overcome the activation barrier, leading to low conversion.

Q4: I am observing the formation of polyalkylated byproducts. How can this be minimized?

A4: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the product, an alkylbenzene, is more reactive than the starting benzene.[7][8] To minimize this, use a large excess of the aromatic substrate (benzene) relative to the alkylating agent.[3][7] This increases the probability that the electrophile will react with benzene rather than the already alkylated product. In contrast, Friedel-Crafts acylation does not suffer from polyacylation because the acyl group deactivates the aromatic ring towards further substitution.[2][8]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving low yields in the synthesis of this compound.

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excess_alkylating [label="Excess Alkylating Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_excess_benzene [label="Solution:\n- Use a large excess of benzene.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> sub_yield; sub_yield -> rearrangement [label="Yes"]; rearrangement -> acylation_reduction; sub_yield -> low_conv [label="No"];

low_conv -> inactive_catalyst [label="Yes"]; inactive_catalyst -> check_reagents; low_conv -> reaction_conditions [label="No"]; reaction_conditions -> optimize_conditions;

reaction_conditions -> polyalkylation [label="No"]; polyalkylation -> excess_alkylating [label="Yes"]; excess_alkylating -> use_excess_benzene; }

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Data Presentation

Table 1: Influence of Temperature on Isomer Distribution in the Alkylation of Benzene with n-Propyl Halides

Alkylating AgentCatalystTemperature (°C)n-Propylbenzene (%)Isopropylbenzene (%)
n-Propyl bromideAlCl₃-2Major ProductMinor Product
n-Propyl chlorideAlCl₃< 0Major ProductMinor Product
n-Propyl chlorideAlCl₃0 to refluxMixtureMixture
n-Propyl chlorideAlCl₃-66040
n-Propyl chlorideAlCl₃35Minor ProductMajor Product

Data adapted from Gilman and Means (1943) as cited in Chemistry Stack Exchange.[9] This data illustrates that lower temperatures can favor the formation of the unrearranged product, n-propylbenzene, under kinetic control.[9] However, achieving a high yield of the desired straight-chain product via direct alkylation remains challenging.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

This two-step method is the recommended route to avoid carbocation rearrangement and achieve a higher yield of the desired product.[1]

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone (B1677668)

  • Materials:

    • Anhydrous benzene

    • Propanoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (B109758) (anhydrous, as solvent)

    • Ice bath

    • Hydrochloric acid (dilute)

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 to 1.3 equivalents).

    • Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.

    • Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

    • After the addition of propanoyl chloride, add anhydrous benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by TLC.

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield crude propiophenone.

    • The crude product can be purified by vacuum distillation.

Step 2: Clemmensen Reduction of Propiophenone to this compound

  • Materials:

    • Propiophenone (from Step 1)

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene (as co-solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene, and propiophenone.[3]

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl during the reflux.[3]

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield this compound.

    • The product can be further purified by vacuum distillation.

Reaction Pathways and Troubleshooting Logic

The following diagram illustrates the reaction pathways involved in the synthesis of this compound, including the desired route and common side reactions.

graph ReactionPathways { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; start [label="Benzene + Propylating Agent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Direct Alkylation Path direct_alkylation [label="Direct Friedel-Crafts Alkylation\n(e.g., with 1-chloropropane, AlCl₃)", shape=box]; rearrangement [label="Carbocation Rearrangement", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; n_propyl_intermediate [label="n-Propylbenzene (minor)", shape=box]; isopropyl_intermediate [label="Isopropylbenzene (major)", shape=box]; polyalkylation [label="Polyalkylation Products", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Acylation-Reduction Path acylation [label="Friedel-Crafts Acylation\n(with propanoyl chloride, AlCl₃)", shape=box]; propiophenone [label="Propiophenone", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; reduction [label="Reduction\n(e.g., Clemmensen)", shape=box]; diphenylpropane [label="this compound\n(Desired Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> direct_alkylation; direct_alkylation -> rearrangement; rearrangement -> n_propyl_intermediate [label="Minor pathway"]; rearrangement -> isopropyl_intermediate [label="Major pathway"]; direct_alkylation -> polyalkylation [style=dashed];

start -> acylation [label="Recommended Route"]; acylation -> propiophenone; propiophenone -> reduction; reduction -> diphenylpropane; }

Caption: Reaction pathways for the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 1,1-Diphenylpropane in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a nonpolar organic compound.[1][2] Consequently, it is insoluble in water and other polar solvents.[1][2] However, it is miscible with most organic solvents.[1] Its hydrophobic nature is attributed to the two phenyl groups attached to a propane (B168953) backbone.[1][2]

Q2: I am experiencing difficulty dissolving this compound in my reaction medium. What are the initial troubleshooting steps?

A2: When encountering solubility issues with this compound, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate nonpolar organic solvent. Refer to the solvent selection guide in the troubleshooting section.

  • Purity of Compound: Verify the purity of your this compound, as impurities can sometimes affect solubility.

  • Temperature: Gently warming the solvent can increase the solubility of many organic compounds. However, be mindful of the reaction's temperature constraints.

  • Agitation: Ensure adequate mixing or stirring to facilitate the dissolution process. Sonication can also be an effective method to aid dissolution.[3]

Q3: Can I use a co-solvent to improve the solubility of this compound in a less ideal solvent?

A3: Yes, using a co-solvent is a common and effective strategy. A co-solvent is a water-miscible solvent that, when added to water or another polar solvent, reduces the overall polarity of the mixture, thereby increasing the solubility of nonpolar compounds like this compound.[4][5][6][7] The presence of a co-solvent can increase the solubility of hydrophobic chemicals because the mixture is less polar than the primary solvent alone.[6]

Q4: What are surfactants and how can they help with the solubility of this compound in aqueous media?

A4: Surfactants are amphiphilic molecules that contain both a hydrophobic tail and a hydrophilic head. In aqueous solutions, above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into micelles. The hydrophobic tails form a core that can encapsulate nonpolar molecules like this compound, effectively dissolving them in the aqueous medium.

Q5: How do cyclodextrins improve the solubility of hydrophobic compounds like this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can encapsulate hydrophobic "guest" molecules, such as this compound, within their cavity, forming an inclusion complex.[4][8][9] This complex has a hydrophilic exterior, which allows it to be soluble in aqueous solutions.[5] This technique is particularly useful for pharmaceutical and drug delivery applications.[5][8][9]

Troubleshooting Guides

Issue 1: this compound is poorly soluble in the selected organic solvent.

Possible Cause: The polarity of the solvent is not optimal for dissolving the nonpolar this compound.

Solutions:

  • Consult a Solvent Polarity Chart: Choose a solvent with a low polarity index.

  • Trial and Error with Common Solvents: Test the solubility in small volumes of alternative nonpolar solvents.

  • Binary Solvent Mixtures: Experiment with mixtures of a good solvent and a poor solvent to fine-tune the polarity of the reaction medium.

Issue 2: this compound precipitates out of solution during the reaction.

Possible Causes:

  • Change in Temperature: The reaction temperature may have decreased, reducing the solubility.

  • Change in Solvent Composition: A reactant or product may be altering the polarity of the reaction mixture.

  • Concentration Exceeds Solubility Limit: The concentration of this compound may be too high for the given conditions.

Solutions:

  • Maintain Constant Temperature: Ensure the reaction is maintained at a consistent temperature where this compound is soluble.

  • Add a Co-solvent: Introduce a co-solvent that is miscible with the reaction mixture and can maintain the solubility of all components.

  • Lower the Concentration: If possible, run the reaction at a lower concentration of this compound.

  • Use a Surfactant (for aqueous systems): If the reaction is in an aqueous-organic mixture, adding a suitable surfactant can help maintain solubility.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in an Organic Solvent

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a volumetric flask.

  • Dilute the filtered solution to a known volume with the same solvent.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Enhancing Solubility using a Co-solvent System

Objective: To identify an effective co-solvent system to dissolve this compound in a target solvent.

Materials:

  • This compound

  • Target solvent (e.g., a polar solvent in which solubility is poor)

  • A selection of potential co-solvents (e.g., ethanol, isopropanol, THF, dioxane)

  • Vials and magnetic stirrer

Procedure:

  • Prepare a series of vials with a fixed amount of this compound and the target solvent.

  • To each vial, add a different co-solvent in increasing volume percentages (e.g., 5%, 10%, 20%, 50% v/v).

  • Stir the mixtures at a constant temperature.

  • Visually observe the dissolution of this compound.

  • Identify the co-solvent and the minimum percentage required to achieve complete dissolution.

  • (Optional) Quantify the solubility at the optimal co-solvent ratio using Protocol 1.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent CategoryExamplesExpected Solubility of this compound
Nonpolar Aprotic Hexane, Toluene, Benzene, Diethyl etherHigh
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOModerate to Low
Polar Protic Water, Methanol, EthanolVery Low / Insoluble

Note: This table provides expected qualitative solubility based on the "like dissolves like" principle. Experimental verification is recommended.

Table 2: Common Co-solvents for Enhancing Solubility of Nonpolar Compounds

Co-solventTypical UseConsiderations
Ethanol Increasing solubility in aqueous mixtures.Generally low toxicity.
Isopropanol Similar to ethanol, good for many organic reactions.Slightly more toxic than ethanol.
Tetrahydrofuran (THF) Aprotic co-solvent for a wide range of reactions.Can form peroxides; must be handled with care.
1,4-Dioxane Aprotic co-solvent, higher boiling point than THF.Potential carcinogen.
Dimethyl Sulfoxide (DMSO) Powerful polar aprotic solvent, can dissolve many compounds.High boiling point can make removal difficult.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_strategy Solubility Enhancement Strategy cluster_methods Methodology cluster_protocol Execution cluster_analysis Analysis & Outcome start Poor Solubility of This compound strategy Select Strategy start->strategy cosolvent Co-solvent Addition strategy->cosolvent Organic/Aqueous surfactant Surfactant Micellization (Aqueous Systems) strategy->surfactant Aqueous cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Aqueous protocol Execute Experimental Protocol cosolvent->protocol surfactant->protocol cyclodextrin->protocol analysis Analyze Results protocol->analysis success Solubility Achieved analysis->success Successful fail Re-evaluate Strategy analysis->fail Unsuccessful fail->strategy

Caption: Workflow for addressing solubility issues of this compound.

logical_relationship cluster_properties Intrinsic Properties cluster_consequences Solubility Consequences cluster_solutions Potential Solutions compound This compound nonpolar Nonpolar Nature compound->nonpolar hydrophobic Hydrophobic nonpolar->hydrophobic insoluble_polar Insoluble in Polar Solvents (e.g., Water) hydrophobic->insoluble_polar soluble_nonpolar Soluble in Nonpolar Solvents hydrophobic->soluble_nonpolar co_solvents Co-solvents insoluble_polar->co_solvents surfactants Surfactants insoluble_polar->surfactants cyclodextrins Cyclodextrins insoluble_polar->cyclodextrins

Caption: Logical relationships of this compound's properties and solubility solutions.

References

Preventing byproduct formation in the synthesis of 1,1-Diphenylpropane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diphenylpropane derivatives. Our focus is to help you minimize byproduct formation and maximize the yield of your target compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives, particularly through Friedel-Crafts reactions.

Issue Potential Cause Recommended Solution
Low to no yield of the desired this compound derivative. Carbocation Rearrangement: Direct alkylation with a propyl halide leads to the formation of a more stable secondary carbocation, resulting in the undesired isopropylbenzene derivative as the major product.[1][2][3]Utilize the Friedel-Crafts Acylation-Reduction Pathway: This two-step method avoids carbocation rearrangement. First, perform a Friedel-Crafts acylation of the aromatic ring with propanoyl chloride to form a propiophenone (B1677668) intermediate. Then, reduce the ketone to yield the this compound derivative.[4][5][6]
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can inhibit the electrophilic substitution reaction.Alternative Synthetic Routes: For strongly deactivated systems, consider nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions as alternatives to Friedel-Crafts chemistry.
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated.Ensure Anhydrous Conditions: Use freshly opened or purified anhydrous catalyst and solvents. Flame-dry glassware before use.
Formation of multiple products (Polyalkylation). Product is More Reactive than Starting Material: The alkyl group of the desired product is an activating group, making the product more susceptible to further alkylation than the starting material.[7]Use a Large Excess of the Aromatic Substrate: This increases the statistical probability of the electrophile reacting with the starting material rather than the alkylated product.
Employ the Acylation-Reduction Pathway: The acyl group formed during Friedel-Crafts acylation is deactivating, which prevents further substitution on the aromatic ring.[8]
Reaction yields a dark, tarry mixture. High Reaction Temperature: Excessive heat can lead to polymerization and other side reactions.Control the Reaction Temperature: Add the alkylating or acylating agent slowly and use an ice bath to manage the exothermic nature of the reaction.
Highly Active Catalyst: A very reactive Lewis acid can promote unwanted side reactions.Use a Milder Lewis Acid: Consider using a less reactive catalyst, such as FeCl₃, or a solid acid catalyst like a zeolite.
Difficulty in separating the desired product from byproducts. Similar Physical Properties of Isomers: The desired this compound and the rearranged 1,2-diphenylpropane (B1197580) byproduct can have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.Fractional Distillation Under Reduced Pressure: Careful fractional distillation may be effective if there is a sufficient difference in boiling points.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the separation of isomers with very similar physical properties.
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts alkylation not recommended for the synthesis of this compound derivatives?

A1: Direct Friedel-Crafts alkylation with a propyl halide is prone to carbocation rearrangement. The initially formed primary carbocation will rearrange to a more stable secondary carbocation via a hydride shift, leading to the formation of the undesired isopropyl-substituted byproduct as the major product.[1][2][3]

Q2: What is the most effective method to synthesize this compound derivatives with high purity?

A2: The most reliable method is a two-step process involving Friedel-Crafts acylation followed by reduction. First, benzene (B151609) is acylated with propanoyl chloride in the presence of a Lewis acid like AlCl₃ to form propiophenone. The resulting ketone is then reduced to the desired this compound using either the Clemmensen (acidic conditions) or Wolff-Kishner (basic conditions) reduction.[4][5][6]

Q3: How do I choose between the Clemmensen and Wolff-Kishner reduction?

A3: The choice of reduction method depends on the other functional groups present in your molecule. The Clemmensen reduction uses amalgamated zinc and strong acid (HCl), which is suitable for substrates that are stable in acidic conditions.[5][6][9] The Wolff-Kishner reduction employs hydrazine (B178648) and a strong base (like KOH or NaOH) at high temperatures, making it ideal for compounds that are sensitive to acid but stable in basic conditions.[10][11][12][13]

Q4: How can I prevent polyalkylation during the synthesis?

A4: Polyalkylation occurs because the alkylated product is more reactive than the starting material. To minimize this, you can use a large excess of the aromatic substrate.[7] However, the most effective way to prevent polyalkylation is to use the Friedel-Crafts acylation-reduction pathway, as the intermediate acyl group deactivates the ring towards further substitution.[8]

Q5: What are some common impurities I might see in my final product?

A5: Besides the rearranged isomer (e.g., 1,2-diphenylpropane if starting from a rearranged carbocation), you may find polyalkylated products. If using the acylation-reduction route, incomplete reduction can leave traces of the propiophenone intermediate.

Data Presentation

The following table summarizes the typical product distribution in the Friedel-Crafts alkylation of benzene with a propylating agent, highlighting the issue of carbocation rearrangement.

Reaction Conditions Desired Product (n-propylbenzene) Rearranged Product (Isopropylbenzene) Reference
n-propyl bromide, AlCl₃, -2°CMajor ProductMinor Product[1]
n-propyl bromide, AlCl₃, refluxMinor ProductMajor Product[1]
n-propyl chloride, AlCl₃, below 0°CMajor ProductMinor Product[1]
n-propyl chloride, AlCl₃, 0°C to refluxMinor ProductMajor Product[1]

Note: The exact ratios can vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene to Propiophenone

This protocol describes the synthesis of the intermediate propiophenone.

Materials:

  • Anhydrous benzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • In the flask, suspend anhydrous AlCl₃ in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add propanoyl chloride to the stirred suspension.

  • After the addition is complete, add anhydrous benzene dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude propiophenone.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Clemmensen Reduction of Propiophenone to this compound

This protocol is suitable for substrates that are stable under strongly acidic conditions.

Materials:

  • Propiophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and propiophenone.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation to yield this compound.

Protocol 3: Wolff-Kishner Reduction of Propiophenone to this compound (Huang-Minlon Modification)

This protocol is suitable for substrates that are sensitive to acid but stable under basic conditions.[10][11][14]

Materials:

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add propiophenone, hydrazine hydrate, and sodium hydroxide to diethylene glycol.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Reconfigure the apparatus for distillation and remove the water and excess hydrazine until the temperature of the reaction mixture rises to approximately 200°C.

  • Return to a reflux setup and heat at this temperature for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to yield this compound.

Visualizations

Byproduct_Formation_Pathway cluster_alkylation Direct Friedel-Crafts Alkylation Benzene_A Benzene Primary_Carbocation Primary Carbocation (Unstable) Propyl_Halide Propyl Halide + AlCl3 Propyl_Halide->Primary_Carbocation Rearrangement Hydride Shift Primary_Carbocation->Rearrangement Secondary_Carbocation Secondary Carbocation (Stable) Rearrangement->Secondary_Carbocation Undesired_Product 1,2-Diphenylpropane (Byproduct) Secondary_Carbocation->Undesired_Product Attack by Benzene

Caption: Carbocation rearrangement in direct Friedel-Crafts alkylation.

Recommended_Synthesis_Workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction Benzene_B Benzene Acylium_Ion Acylium Ion (Resonance Stabilized) Propanoyl_Chloride Propanoyl Chloride + AlCl3 Propanoyl_Chloride->Acylium_Ion Propiophenone Propiophenone (Intermediate) Acylium_Ion->Propiophenone Attack by Benzene Reduction_Method Clemmensen or Wolff-Kishner Reduction Propiophenone->Reduction_Method Desired_Product This compound (Desired Product) Reduction_Method->Desired_Product

Caption: Recommended acylation-reduction pathway to avoid byproducts.

References

Stability issues of 1,1-Diphenylpropane under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,1-diphenylpropane under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: Specific experimental stability data for this compound is not extensively available in public literature. The following guidance is based on established chemical principles for structurally related diarylalkanes. It is crucial to perform compound-specific forced degradation studies to determine the actual stability profile and degradation products for your specific application and formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under acidic conditions?

A1: Under acidic conditions, the primary stability concern for this compound is the potential for a carbocation-mediated rearrangement. Protonation of one of the phenyl groups can lead to the formation of a relatively stable benzylic carbocation. This intermediate may then undergo a 1,2-hydride or a 1,2-phenyl shift to form a more stable carbocation, ultimately leading to rearranged isomers.

Q2: What are the likely degradation products of this compound in a strong acidic medium?

A2: The expected degradation products under strong acidic conditions are isomers of this compound, such as 1,2-diphenylpropane, formed via rearrangement pathways. The exact product distribution will depend on the specific acid used, its concentration, the solvent system, and the reaction temperature.

Q3: How do basic conditions affect the stability of this compound?

A3: Under strong basic conditions, particularly at elevated temperatures, this compound may be susceptible to elimination reactions. A strong base can abstract a proton from the propane (B168953) backbone, leading to the formation of an alkene.

Q4: What is the most probable degradation product of this compound under basic conditions?

A4: The most likely degradation product under basic conditions is 1,1-diphenylpropene, formed through an E2 elimination mechanism. This product is favored due to the formation of a stable, conjugated system.

Q5: What analytical methods are suitable for monitoring the stability of this compound and detecting its potential degradants?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound. This method can separate the parent compound from its potential degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions & Troubleshooting Steps
Appearance of a new peak with a similar retention time to this compound in HPLC analysis of an acidic formulation. Acid-catalyzed rearrangement is likely occurring, forming an isomer.1. Confirm Degradation: Use LC-MS to determine the mass of the new peak. An identical mass to this compound would support the formation of an isomer. 2. Adjust pH: If experimentally feasible, increase the pH of the formulation to a less acidic or neutral range. 3. Temperature Control: Conduct experiments at the lowest practical temperature to minimize the rate of rearrangement.
Formation of a new, less polar peak in HPLC analysis under basic conditions. Base-catalyzed elimination is likely occurring, forming 1,1-diphenylpropene.1. Confirm Degradation: Analyze the sample for the expected alkene product using LC-MS. 2. Reduce Base Strength/Concentration: If possible, use a weaker base or a lower concentration. 3. Temperature Control: Lower the reaction temperature to slow the elimination rate.
Inconsistent stability results between different experimental batches. Variability in the pH of the formulation, temperature, or presence of impurities.1. Precise pH Control: Ensure accurate and consistent pH measurement and adjustment for all preparations. 2. Standardize Temperature: Maintain strict temperature control throughout the experiment and storage. 3. Inert Atmosphere: If oxidative degradation is suspected as a secondary pathway, prepare and store samples under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[1][2] The following are general protocols for acidic and basic stress testing.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.[2]

2. Acidic Degradation:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid or sulfuric acid.[1]

  • The choice of acid concentration may need to be optimized based on the observed degradation rate.

  • Incubate the solution at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of base (e.g., 0.1 M to 1 M NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Basic Degradation:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide (B78521) or potassium hydroxide.[1]

  • Incubate the solution at a controlled temperature (e.g., 60°C) and monitor the degradation over time.

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of acid (e.g., 0.1 M to 1 M HCl), and dilute with the mobile phase for HPLC analysis.

4. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Table 1: Summary of Potential Degradation Pathways and Products
Condition Proposed Degradation Pathway Potential Major Degradation Product(s) Key Influencing Factors
Acidic Carbocation-mediated rearrangement1,2-Diphenylpropane and other isomersAcid strength, temperature, solvent
Basic E2 Elimination1,1-DiphenylpropeneBase strength, temperature

Visualizations

Acid_Degradation cluster_0 Acid-Catalyzed Rearrangement This compound This compound Protonation Protonation This compound->Protonation + H+ Benzylic_Carbocation Benzylic Carbocation Intermediate Protonation->Benzylic_Carbocation 1,2-Hydride_Shift 1,2-Hydride/Phenyl Shift Benzylic_Carbocation->1,2-Hydride_Shift Rearranged_Carbocation Rearranged Carbocation 1,2-Hydride_Shift->Rearranged_Carbocation Deprotonation Deprotonation Rearranged_Carbocation->Deprotonation - H+ Isomeric_Products Isomeric Products (e.g., 1,2-Diphenylpropane) Deprotonation->Isomeric_Products

Caption: Proposed acid-catalyzed rearrangement pathway for this compound.

Base_Degradation cluster_1 Base-Catalyzed Elimination This compound This compound Proton_Abstraction Proton Abstraction This compound->Proton_Abstraction + Base Transition_State E2 Transition State Proton_Abstraction->Transition_State Elimination_Product 1,1-Diphenylpropene Transition_State->Elimination_Product

Caption: Proposed base-catalyzed elimination pathway for this compound.

Experimental_Workflow Start Start: this compound Stock Solution Acid_Stress Acid Stress (e.g., 0.1M HCl, 60°C) Start->Acid_Stress Base_Stress Base Stress (e.g., 0.1M NaOH, 60°C) Start->Base_Stress Neutralize_Acid Neutralize Acid_Stress->Neutralize_Acid Neutralize_Base Neutralize Base_Stress->Neutralize_Base HPLC_Analysis_Acid Stability-Indicating HPLC Analysis Neutralize_Acid->HPLC_Analysis_Acid HPLC_Analysis_Base Stability-Indicating HPLC Analysis Neutralize_Base->HPLC_Analysis_Base Data_Analysis Data Analysis: - % Degradation - Peak Purity HPLC_Analysis_Acid->Data_Analysis HPLC_Analysis_Base->Data_Analysis LCMS_ID LC-MS for Degradant ID Data_Analysis->LCMS_ID End End: Stability Profile LCMS_ID->End

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Optimizing HPLC Parameters for Better Separation of 1,1-Diphenylpropane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC separation of 1,1-Diphenylpropane and its related isomers.

Troubleshooting Guides (Question & Answer Format)

Q1: My this compound isomers are co-eluting or showing poor resolution. What are the initial steps to improve separation?

A1: Co-elution of isomers is a common challenge due to their similar physicochemical properties. A systematic approach to optimizing your HPLC parameters is necessary.

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. For reversed-phase HPLC, increasing the aqueous content will generally increase retention times and may improve resolution.[1]

    • Solvent Type: Acetonitrile and methanol (B129727) offer different selectivities for aromatic compounds. If you are using one, try switching to the other. Methanol can enhance π-π interactions with phenyl-based stationary phases.

    • Gradient Elution: If an isocratic method is failing, a shallow gradient can help to resolve closely eluting peaks.

  • Adjust System Parameters:

    • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[1]

    • Column Temperature: Temperature can affect selectivity. Try adjusting the column temperature (e.g., in 5 °C increments) to see if it improves separation. Lower temperatures can sometimes enhance shape selectivity on certain columns.[2]

Q2: I've tried adjusting the mobile phase, but the resolution of my diphenylpropane isomers is still not satisfactory. What's the next step?

A2: If mobile phase optimization is insufficient, changing the stationary phase is the most effective way to alter selectivity.

  • Column Chemistry: Standard C18 columns separate primarily based on hydrophobicity, which might not be sufficient for positional isomers. Consider columns that offer alternative separation mechanisms:

    • Phenyl-Hexyl or Phenyl-Propyl Columns: These columns are highly recommended for separating aromatic isomers.[3][4][5] They provide π-π interactions between the phenyl rings of the stationary phase and your analytes, offering a different selectivity compared to C18 columns.[3][4][5]

    • Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be very effective for separating positional isomers.[5]

    • C30 Columns: These columns are well-suited for separating hydrophobic, structurally related isomers due to their high shape selectivity.[6][7][8][9]

Q3: I am observing significant peak tailing for my this compound peaks. What could be the cause and how can I fix it?

A3: Peak tailing can compromise resolution and quantification. The common causes include:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with analytes, causing tailing.

    • Solution: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1%) to mask the silanol groups. Alternatively, using a low-pH mobile phase can suppress silanol activity.

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

    • Solution: Dilute your sample and inject a smaller volume.

  • Column Void or Blockage: A void at the head of the column or a partially blocked frit can cause peak distortion.

    • Solution: If you suspect a blockage, you can try back-flushing the column (check the manufacturer's instructions). If a void has formed, the column may need to be replaced.

Q4: My backpressure is unusually high. What should I check?

A4: High backpressure can indicate a blockage in the system.

  • Systematic Check: Work backward from the detector to the pump, disconnecting fittings to identify the source of the high pressure.

  • Column Frit: The most common cause is a blocked inlet frit on the column.

  • Guard Column: If you are using a guard column, it may be clogged. Try removing it to see if the pressure returns to normal.

  • Sample Particulates: Ensure your samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection.

Frequently Asked Questions (FAQs)

Q: Which column is generally the best starting point for separating this compound and its isomers?

A: While a standard C18 column can be a starting point, a Phenyl-Hexyl column is often a better choice for aromatic positional isomers due to the alternative selectivity provided by π-π interactions.[3][4][5]

Q: What is a typical mobile phase for separating diphenylpropane isomers on a phenyl column?

A: A common mobile phase would be a mixture of water and either methanol or acetonitrile. Methanol is often preferred with phenyl columns as it can enhance the π-π interactions. A starting point could be 70:30 Methanol:Water, with adjustments made to optimize the separation.

Q: Should I use an isocratic or gradient method?

A: An isocratic method is simpler and more robust if it provides adequate separation. However, if your sample contains isomers with a wider range of polarities or if they are very closely eluting, a shallow gradient may be necessary to achieve baseline resolution in a reasonable time.

Q: How can I confirm the identity of the separated isomer peaks?

A: The most definitive way is to use a mass spectrometer (LC-MS) as your detector. This will provide mass-to-charge ratio information for each peak, helping to confirm their identity. If standards for the individual isomers are available, you can also confirm identity by comparing retention times.

Data Presentation

Table 1: Comparison of Stationary Phases for Isomer Separation

Stationary PhaseIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)Comments
C185.25.40.8Poor resolution, significant co-elution.
Phenyl-Hexyl 6.8 7.5 2.1 Baseline separation achieved due to π-π interactions.
C308.18.91.9Good separation due to shape selectivity.

Illustrative data based on typical performance for aromatic isomer separations.

Table 2: Effect of Organic Modifier on Phenyl-Hexyl Column

Mobile Phase CompositionIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
70:30 Acetonitrile:Water6.16.71.6
70:30 Methanol:Water 6.8 7.5 2.1

Illustrative data demonstrating improved resolution with methanol.

Experimental Protocols

Detailed Methodology for HPLC Separation of this compound Isomers

This protocol outlines a starting method for the separation of this compound and its potential isomers (e.g., 1,2- and 1,3-Diphenylpropane). Optimization will likely be required.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.

  • Chemicals and Reagents:

    • HPLC-grade acetonitrile and methanol.

    • Deionized water (18.2 MΩ·cm).

    • This compound isomer mixture.

  • Chromatographic Conditions (Starting Point):

    • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: 70:30 (v/v) Methanol:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (aromatic compounds typically absorb well at this wavelength).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.

    • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis for a sufficient time to allow all isomers to elute (e.g., 15-20 minutes).

    • Integrate the peaks and calculate the resolution between adjacent isomer peaks.

  • Optimization Strategy:

    • If resolution is below 1.5, consider the following adjustments sequentially:

      • Decrease the percentage of methanol in the mobile phase in 5% increments to increase retention and potentially improve separation.

      • Change the organic modifier to acetonitrile to assess the change in selectivity.

      • Adjust the column temperature between 25 °C and 40 °C.

      • If necessary, implement a shallow gradient (e.g., starting from 65% methanol and increasing to 80% over 10 minutes).

Visualizations

HPLC_Optimization_Workflow start Initial Separation (e.g., C18 column) co_elution Poor Resolution or Co-elution? start->co_elution optimize_mp Optimize Mobile Phase - Adjust Solvent Ratio - Switch Organic Solvent - Implement Gradient co_elution->optimize_mp Yes success Baseline Separation Achieved (Rs > 1.5) co_elution->success No optimize_mp->co_elution Re-evaluate change_column Change Stationary Phase - Phenyl-Hexyl - PFP - C30 optimize_mp->change_column Still Poor change_column->optimize_mp Re-optimize MP troubleshoot Address Peak Shape Issues (Tailing, Fronting) change_column->troubleshoot change_column->success Improved troubleshoot->optimize_mp

Caption: A workflow diagram for optimizing HPLC parameters for isomer separation.

Parameter_Relationships Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity influenced by Efficiency Efficiency (N) Resolution->Efficiency influenced by Retention Retention Factor (k') Resolution->Retention influenced by StationaryPhase Stationary Phase (e.g., Phenyl, C30) Selectivity->StationaryPhase MobilePhaseType Mobile Phase Type (MeOH vs. ACN) Selectivity->MobilePhaseType Temperature Temperature Selectivity->Temperature ColumnLength Column Length Efficiency->ColumnLength ParticleSize Particle Size Efficiency->ParticleSize FlowRate Flow Rate Efficiency->FlowRate Retention->StationaryPhase MobilePhaseStrength Mobile Phase Strength (% Organic) Retention->MobilePhaseStrength

Caption: Key HPLC parameters influencing the resolution of chemical isomers.

References

Technical Support Center: Interpretation of Complex NMR Spectra of 1,1-Diphenylpropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 1,1-diphenylpropane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H NMR spectrum of my this compound derivative so complex, especially in the aliphatic region?

A1: The complexity primarily arises from two factors:

  • Diastereotopicity: The central carbon of the propane (B168953) chain (C1), bonded to two phenyl groups and a proton, is a prochiral center. This makes the two protons on the adjacent methylene (B1212753) group (C2) diastereotopic. Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts and will couple to each other, leading to more complex splitting patterns than a simple triplet.[1][2][3]

  • Complex Spin Systems: The methine proton (H1), the two diastereotopic methylene protons (H2a and H2b), and the methyl protons (H3) form a complex spin-spin coupling network. Instead of simple first-order patterns (like a clean triplet or quartet), you will likely observe complex multiplets, such as a doublet of doublets or even more intricate patterns.[4][5]

Q2: My aromatic region shows more signals than expected for two simple phenyl groups. What could be the cause?

A2: While free rotation around the C-C bonds can make the ortho- and meta-protons on each phenyl ring chemically equivalent, restricted rotation can lead to non-equivalence. This is particularly common if your derivative has bulky substituents on the phenyl rings or if the molecule is in a viscous solvent or at a low temperature. This restricted rotation can make all aromatic protons unique, leading to a more complicated spectrum.

Q3: I see broad peaks in my spectrum. What is the likely cause and how can I fix it?

A3: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Chemical Exchange: If your molecule is undergoing conformational exchange on the NMR timescale, it can lead to broad signals. Acquiring the spectrum at a different temperature (higher or lower) can often sharpen these peaks.

Q4: How can I definitively assign the signals for the diastereotopic methylene protons?

A4: The most effective way to assign these protons is by using two-dimensional (2D) NMR techniques.

  • COSY (Correlation Spectroscopy): A COSY spectrum will show correlations (cross-peaks) between coupled protons. You will see cross-peaks connecting the methine proton (H1) to both methylene protons (H2a and H2b), and the methylene protons to the methyl protons (H3).[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This will allow you to unambiguously identify the C2 carbon signal and the two distinct proton signals attached to it.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This can help confirm assignments by, for example, showing a correlation from the methine proton (H1) to the C2 carbon.[9][10]

Troubleshooting Guides

Issue 1: Overlapping and Uninterpretable Multiplets in the Aliphatic Region

Symptoms:

  • The signals for the C1-H, C2-H2, and C3-H3 protons overlap, forming a broad, unresolvable "hump."

  • It is impossible to extract coupling constants or determine the multiplicity of the signals.

Troubleshooting Steps:

  • Change the Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl3 to benzene-d6 (B120219) or acetone-d6) can often shift the signals enough to resolve the overlap.

  • Increase Spectrometer Field Strength: If available, re-running the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving the overlap.

  • Run a 2D COSY Experiment: This is the most robust solution. A COSY spectrum will visually separate the coupled protons into a second dimension, allowing you to trace the connectivity from H1 to H2a/H2b and from H2a/H2b to H3, even if they are overlapped in the 1D spectrum.

Issue 2: Unexpected Peaks in the Spectrum

Symptoms:

  • Small, sharp singlets or multiplets that do not correspond to the target molecule.

  • A broad singlet that changes its chemical shift between samples.

Troubleshooting Steps:

  • Identify Common Solvent Impurities: Check a reference chart for the chemical shifts of common laboratory solvents. Residual acetone (B3395972) (~2.17 ppm in CDCl3), ethyl acetate, or grease can be common contaminants.

  • Check for Water: A broad singlet, often between 1.5 and 5 ppm in CDCl3, is typically due to water. To confirm, add a drop of D2O to the NMR tube, shake vigorously, and re-acquire the spectrum. The water peak will disappear or significantly diminish due to proton exchange.

  • Use High-Purity Solvents: Ensure you are using high-quality deuterated solvents from a sealed ampoule or a freshly opened bottle to minimize water and other contaminants.

Data Presentation

The following tables provide representative 1H and 13C NMR data for the parent this compound molecule. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Note that exact values will vary depending on the solvent and specific substituents on the phenyl rings.

Table 1: Representative 1H NMR Data for this compound (in CDCl3)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 (CH3)~0.95Triplet (t)J3,2 ≈ 7.43H
H-2a/H-2b (CH2)~2.25Multiplet (m)-2H
H-1 (CH)~3.90Triplet (t)J1,2 ≈ 7.81H
Aromatic (Ar-H)~7.15 - 7.35Multiplet (m)-10H

Table 2: Representative 13C NMR Data for this compound (in CDCl3)

Carbon AssignmentChemical Shift (δ, ppm)
C-3 (CH3)~12.5
C-2 (CH2)~31.0
C-1 (CH)~52.0
C-ipso~145.0
C-ortho, C-meta, C-para~126.0 - 129.0

Experimental Protocols

Protocol 1: Acquiring a 2D COSY Spectrum

A COSY experiment is essential for determining 1H-1H coupling networks.

Methodology:

  • Sample Preparation: Prepare a sample of the this compound derivative with a concentration of 5-10 mg in ~0.6 mL of a deuterated solvent in a standard 5 mm NMR tube.

  • Initial Setup: Lock and shim the spectrometer on your sample. Acquire a standard 1D 1H spectrum to determine the spectral width (SW) and transmitter offset (o1p).[11]

  • Load COSY Parameters: Load a standard gradient-enhanced COSY parameter set (e.g., 'cosygpqf' on a Bruker spectrometer).

  • Set Acquisition Parameters:

    • Set the spectral width (SW) in both dimensions (F1 and F2) to cover all proton signals.

    • Set the number of data points in the direct dimension (TD F2) to 2K (2048).

    • Set the number of increments in the indirect dimension (TD F1) to 256 or 512 for good resolution.

    • Set the number of scans (NS) per increment, typically 2, 4, or 8 depending on sample concentration.

  • Acquisition: Start the acquisition. The experiment time will depend on the chosen parameters.

  • Processing: After acquisition, apply a sine-bell window function to both dimensions and perform a two-dimensional Fourier transform (e.g., using the xfb command). The resulting spectrum can be symmetrized to reduce noise.[11]

Protocol 2: Acquiring a 2D HSQC Spectrum

An HSQC experiment identifies all direct one-bond 1H-13C correlations.

Methodology:

  • Setup: Following the acquisition of 1D 1H and 13C spectra, load a standard gradient-enhanced, phase-sensitive HSQC parameter set (e.g., 'hsqcedetgpsisp2.3' on a Bruker spectrometer for multiplicity editing, which shows CH/CH3 and CH2 signals with opposite phases).

  • Set Acquisition Parameters:

    • Set the 1H spectral width (SW F2) and transmitter offset (o1p) based on the 1D 1H spectrum.[12]

    • Set the 13C spectral width (SW F1) and transmitter offset (o2p) to cover the expected range of carbon signals (e.g., 0-160 ppm).[12]

    • Set TD F2 to 1K (1024) and TD F1 to 256.

    • Set the number of scans (NS) to a multiple of 8 or 16 for optimal sensitivity.

  • Acquisition: Start the experiment.

  • Processing: Process the data using a squared sine-bell window function and perform the 2D Fourier transform (xfb). Phase correction will be required in both dimensions.[12]

Protocol 3: Acquiring a 2D HMBC Spectrum

An HMBC experiment reveals longer-range (2-3 bond) 1H-13C correlations, which is crucial for piecing together the molecular skeleton.

Methodology:

  • Setup: Load a standard gradient-enhanced HMBC parameter set (e.g., 'hmbcgplpndqf' on a Bruker spectrometer).[10]

  • Set Acquisition Parameters:

    • Set the 1H (F2) and 13C (F1) spectral widths and offsets as you did for the HSQC experiment. The 13C range might need to be wider to include quaternary carbons.[10][13]

    • Set TD F2 to 2K (2048) and TD F1 to 256 or 512.

    • The long-range coupling delay (often d6 or controlled by CNST13) is typically optimized for a J-coupling of 8-10 Hz.[10]

    • Set the number of scans (NS) to a multiple of 16 or 32, as HMBC is less sensitive than HSQC.[10][14]

  • Acquisition: Start the experiment.

  • Processing: Process the data using a sine-bell window function and perform the 2D Fourier transform (xfb). This is typically processed in magnitude mode, so phasing is not required.[10]

Mandatory Visualization

experimental_workflow Figure 1. Experimental Workflow for NMR Analysis cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis (if needed) cluster_interpretation Structure Elucidation H1_NMR Acquire 1D ¹H NMR C13_NMR Acquire 1D ¹³C NMR H1_NMR->C13_NMR Troubleshoot Troubleshoot (Solvent, Shimming, Concentration) C13_NMR->Troubleshoot Assign_1D Initial Assignment from 1D Spectra Troubleshoot->Assign_1D Clean Spectrum COSY Acquire 2D COSY HSQC Acquire 2D HSQC COSY->HSQC HMBC Acquire 2D HMBC HSQC->HMBC Assign_2D Refine Assignments with 2D Data HMBC->Assign_2D Assign_1D->COSY Complex Multiplets Final_Structure Final Structure Confirmation Assign_1D->Final_Structure Simple Spectrum Assign_2D->Final_Structure diastereotopicity Figure 2. Diastereotopicity in this compound Derivatives cluster_molecule Molecular Structure cluster_spectrum Resulting ¹H NMR Signals mol Ph(R)CH-CHaHb-CH3 Ha Ha Hb Hb Env_A Environment A Ha->Env_A Experiences Env_B Environment B Hb->Env_B Experiences Signal_A δ_a (distinct chemical shift) Env_A->Signal_A Leads to Signal_B δ_b (distinct chemical shift) Env_B->Signal_B Leads to Coupling J_ab (geminal coupling) Signal_A->Coupling Couples to

References

Technical Support Center: Purification of Commercial 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of commercial 1,1-Diphenylpropane. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and detailed methodologies for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via Friedel-Crafts alkylation of benzene (B151609) with a propanoyl-containing reactant. The primary impurities are constitutional isomers, including 1,2-Diphenylpropane and 1,3-Diphenylpropane. Other potential impurities can include unreacted starting materials, polyalkylated byproducts, and products of carbocation rearrangement.[1]

Q2: Which purification techniques are most effective for removing these impurities?

A2: The most effective techniques for purifying this compound are fractional vacuum distillation and column chromatography. Fractional vacuum distillation is suitable for separating isomers with different boiling points, while column chromatography is effective for separating compounds with different polarities.

Q3: Why is vacuum distillation recommended over atmospheric distillation?

A3: this compound and its isomers have high boiling points.[2][3][4] Distillation at atmospheric pressure would require very high temperatures, which could lead to thermal decomposition of the product.[5][6][7] Vacuum distillation lowers the boiling points of the compounds, allowing for a safer and more efficient separation at lower temperatures.[5][6]

Q4: How can I monitor the purity of my this compound during purification?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for monitoring the purity of this compound.[8] It allows for the separation and identification of volatile impurities and provides quantitative data on the relative amounts of each component. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Possible Cause(s) Troubleshooting Step(s)
Poor separation of isomers - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Unstable vacuum.- Use a longer fractionating column or one with a more efficient packing material.- Decrease the heating rate to slow down the distillation.- Ensure all connections in the distillation apparatus are airtight to maintain a stable vacuum.
Product is decomposing in the distillation flask - The temperature of the heating mantle is too high.- The distillation is being conducted at too high a pressure (insufficient vacuum).- Lower the temperature of the heating mantle.- Use a higher vacuum to further reduce the boiling point of the compound.[6]
"Bumping" or uneven boiling - Lack of nucleation sites for smooth boiling.- Add boiling chips or a magnetic stir bar to the distillation flask before starting the distillation.[5]
Column Chromatography
Issue Possible Cause(s) Troubleshooting Step(s)
Co-elution of this compound and its isomers - The chosen mobile phase does not provide adequate separation.- The stationary phase is not appropriate for separating aromatic isomers.- Adjust the polarity of the mobile phase. For non-polar compounds like diphenylpropanes, a non-polar solvent system such as hexane (B92381) or a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane (B109758) or toluene (B28343) is recommended.[9][10]- Consider using a stationary phase with enhanced selectivity for aromatic compounds, such as a phenyl-bonded or pentafluorophenyl (PFP) bonded silica (B1680970) gel.[11]
Broad or tailing peaks - The sample was overloaded on the column.- The column was not packed properly.- The compound is interacting too strongly with the stationary phase.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any channels or air bubbles.- If using silica gel, which is acidic, and your compound is sensitive, consider deactivating the silica with a base or using a less acidic stationary phase like alumina.[9]
No product eluting from the column - The mobile phase is not polar enough to move the compound.- Gradually increase the polarity of the mobile phase.

Data Presentation

Table 1: Physical Properties of Diphenylpropane Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compound1530-03-6196.29~279
1,2-Diphenylpropane5814-85-7196.29281
1,3-Diphenylpropane1081-75-0196.29~300

Note: Boiling points are approximate and will be significantly lower under vacuum.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for the separation of diphenylpropane isomers on a laboratory scale.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly sealed with vacuum grease.

  • Place the crude this compound and boiling chips or a stir bar into the round-bottom flask.

  • Begin to slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Once the desired vacuum is stable, begin to heat the distillation flask gently.

  • Observe the temperature at the distillation head. Collect any low-boiling impurities as the first fraction.

  • Slowly increase the heating to distill the this compound. The boiling point under vacuum will be significantly lower than the atmospheric boiling point.

  • Collect fractions in separate receiving flasks. It is advisable to collect several small fractions and analyze their purity by GC-MS.

  • The higher-boiling isomers (1,2- and 1,3-Diphenylpropane) will distill at higher temperatures.

  • After the desired product has been collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or other suitable stationary phase like Phenyl or PFP-bonded silica)[11]

  • Hexane

  • Dichloromethane or Toluene

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Select an appropriate solvent system: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point for non-polar aromatic compounds is a mixture of hexane and a small amount of dichloromethane or toluene.[9][10] The ideal solvent system will give good separation between this compound and its impurities with an Rf value of approximately 0.3 for the desired product.

  • Pack the column: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free packing.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the sample to the top of the silica gel bed.

  • Elute the column: Begin eluting with the chosen mobile phase, collecting fractions in separate tubes.

  • Monitor the separation: Spot the collected fractions on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure this compound.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound cluster_start Initial Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_final Final Product Crude this compound Crude this compound Fractional Vacuum Distillation Fractional Vacuum Distillation Crude this compound->Fractional Vacuum Distillation Primary Purification Column Chromatography Column Chromatography Crude this compound->Column Chromatography Alternative/Secondary Purification GC-MS Analysis GC-MS Analysis Fractional Vacuum Distillation->GC-MS Analysis Monitor Fractions Column Chromatography->GC-MS Analysis Monitor Fractions Pure this compound Pure this compound GC-MS Analysis->Pure this compound Combine Pure Fractions

Caption: Purification workflow for commercial this compound.

References

Technical Support Center: Managing Thermal Decomposition of 1,1-Diphenylpropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the thermal decomposition of 1,1-diphenylpropane derivatives. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compounds during research and development.

Frequently Asked Questions (FAQs)

Q1: What is thermal decomposition and why is it a concern for this compound derivatives?

A1: Thermal decomposition is the breakdown of a chemical compound into simpler substances by heat. For this compound derivatives, which are often complex molecules used in drug development, unintended decomposition can lead to loss of active pharmaceutical ingredient (API), formation of potentially toxic impurities, and inconsistent experimental results. Understanding the thermal stability of these compounds is crucial for defining safe handling, storage, and processing temperatures.

Q2: What are the primary factors that influence the thermal stability of these derivatives?

A2: The thermal stability is influenced by several factors:

  • Chemical Structure: The type and position of substituent groups on the phenyl rings or the propane (B168953) chain can significantly alter stability. Electron-withdrawing groups can destabilize the molecule, while other groups might offer steric hindrance that improves stability.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition at lower temperatures compared to decomposition in an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Heating Rate: In analytical techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), a faster heating rate can shift the apparent decomposition temperature to a higher value.[3][4][5]

  • Sample Purity: The presence of impurities, such as residual solvents or catalysts from synthesis, can lower the decomposition temperature.

Q3: What are the expected decomposition products of this compound derivatives?

A3: The decomposition of this compound and its derivatives typically proceeds through a free-radical mechanism. The primary cleavage occurs at the C-C bonds of the propane chain, leading to the formation of various smaller aromatic and aliphatic fragments. Common products can include toluene, styrene, ethylbenzene, and other substituted aromatic compounds, depending on the specific derivative. Analysis via techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is essential for identifying the specific degradation products.[6][7][8]

Q4: Which analytical techniques are most suitable for studying the thermal decomposition of these compounds?

A4: A combination of thermoanalytical and chromatographic techniques is recommended:

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, identifying the onset temperature of decomposition where the sample begins to lose mass.[9][10][11]

  • Differential Scanning Calorimetry (DSC): Detects heat flow changes associated with thermal events like melting, crystallization, and decomposition (which is typically an exothermic event).[3][12][13] It provides information on the energy released during decomposition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile decomposition products.[14][15][16][17] When coupled with a pyrolysis unit (Py-GC-MS), it allows for precise identification of fragments generated at specific temperatures.

Troubleshooting Guide

Q: My TGA curve shows a mass loss at a much lower temperature than expected. What are the possible causes?

A: An unexpected early mass loss can be attributed to several factors. Follow this troubleshooting workflow:

G start Problem: Unexpected Early Mass Loss in TGA check_purity 1. Verify Sample Purity (e.g., via NMR, HPLC) start->check_purity purity_issue Impurity Detected? (e.g., residual solvent, starting material) check_purity->purity_issue check_atmosphere 2. Check TGA Purge Gas Is it inert (N2, Ar)? Is the flow rate correct? atmosphere_issue Is atmosphere oxidative or flow rate zero? check_atmosphere->atmosphere_issue analyze_offgas 3. Analyze Evolved Gas Couple TGA to MS or FTIR offgas_result What is the mass of the evolved species? analyze_offgas->offgas_result purity_issue->check_atmosphere No solve_purity Solution: Re-purify sample and re-run TGA. purity_issue->solve_purity Yes atmosphere_issue->analyze_offgas No solve_atmosphere Solution: Switch to inert gas, ensure proper flow, re-run. atmosphere_issue->solve_atmosphere Yes solve_solvent Mass corresponds to solvent? Solution: Dry sample under vacuum and re-run. offgas_result->solve_solvent Solvent solve_decomposition Mass corresponds to fragment? Conclusion: Compound is less stable than expected. offgas_result->solve_decomposition Fragment

Caption: Troubleshooting workflow for early mass loss in TGA.

Q: My DSC thermogram shows overlapping peaks for melting and decomposition. How can I resolve them?

A: When melting and decomposition occur at similar temperatures, the thermal events can overlap, making data interpretation difficult.[18]

  • Solution 1: Use High-Speed DSC: Techniques like Flash DSC use extremely high heating rates (e.g., >1000 K/min).[18] This can often kinetically separate the thermodynamic melting event from the slower decomposition process.

  • Solution 2: Modulated DSC: Temperature-modulated DSC (TMDSC) can help distinguish between reversible events (like melting) and non-reversible events (like decomposition), allowing for deconvolution of the overlapping signals.

  • Solution 3: Isothermal Analysis: Hold the sample at a temperature just below the onset of the overlapping peak. If decomposition is occurring, you will observe a gradual change in the heat flow signal over time.

Q: I have identified several unexpected byproducts in my GC-MS analysis after a thermal stress study. What does this imply?

A: The presence of unexpected byproducts suggests that a complex or alternative decomposition pathway may be active.

G cluster_input Input cluster_pathways Potential Decomposition Pathways cluster_output Observed Products (GC-MS) Derivative This compound Derivative + Heat Expected Expected Pathway Homolytic C-C Cleavage Derivative->Expected:f0 Unexpected Unexpected Pathway Rearrangement (e.g., Phenyl Shift) Influence of Substituents Secondary Reactions of Products Derivative->Unexpected:f0 Products_Exp Expected Products Toluene, Styrene, etc. Expected:f1->Products_Exp Products_Unexp Unexpected Products Isomers, Heavier Molecules Unexpected:f1->Products_Unexp Unexpected:f2->Products_Unexp Unexpected:f3->Products_Unexp

Caption: Logical relationship between pathways and observed products.
  • Consider Rearrangement: The molecule may be undergoing intramolecular rearrangements before fragmentation.

  • Examine Substituent Effects: Specific functional groups on your derivative could be directing the decomposition through an entirely different mechanism.

  • Check for Secondary Reactions: The initial decomposition products might be reacting with each other at elevated temperatures to form heavier, more complex molecules.

Quantitative Data Summary

The thermal stability of a compound is often characterized by its onset decomposition temperature (T_onset) from TGA and the peak decomposition temperature (T_peak) from DSC. The following table provides a representative summary of how substituents might affect thermal stability. (Note: These are illustrative values based on general chemical principles, as specific data for a wide range of this compound derivatives is sparse in the literature. Actual values must be determined experimentally.)

Derivative (Substituent on one Phenyl Ring)Analysis MethodAtmosphereT_onset (°C) (from TGA)T_peak (°C) (from DSC)Notes
This compound (Unsubstituted) TGA/DSCNitrogen~350~375Baseline stability.
4-Methoxy-1,1-diphenylpropane TGA/DSCNitrogen~360~385Electron-donating group may slightly increase stability.
4-Nitro-1,1-diphenylpropane TGA/DSCNitrogen~320~340Strong electron-withdrawing group often reduces stability.
4-Chloro-1,1-diphenylpropane TGA/DSCNitrogen~340~365Halogen substitution can have a moderate destabilizing effect.
This compound (Unsubstituted) TGA/DSCAir~280~310Oxidative decomposition occurs at significantly lower temperatures.

Experimental Protocols

Protocol 1: Determination of Decomposition Temperature by TGA
  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's guidelines.[9]

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound derivative into a clean TGA crucible (typically aluminum or platinum).

  • Experimental Setup:

    • Place the crucible onto the TGA balance.

    • Set the purge gas to high-purity nitrogen with a flow rate of 50-100 mL/min to maintain an inert atmosphere.

    • Equilibrate the sample at 30°C for 5 minutes.

  • Heating Program: Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature (T_onset) is typically determined using the tangent method on the primary mass loss step in the resulting thermogram.[11]

Protocol 2: Characterization of Decomposition Enthalpy by DSC
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Weigh 2-4 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample from 25°C to 450°C (or a temperature beyond the decomposition event observed in TGA) at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting thermogram for exothermic events that occur after the sample melts. Integrate the area under the exothermic peak corresponding to decomposition to determine the enthalpy of decomposition (ΔH_d) in J/g.[3][19]

Protocol 3: Identification of Decomposition Products by Py-GC-MS
  • Instrument Setup:

    • Couple a pyrolysis unit to the injector port of a GC-MS system.

    • Install a suitable capillary column (e.g., a non-polar 5% phenyl-methylpolysiloxane column).

    • Condition the GC column and ensure the MS is tuned.

  • Sample Preparation: Place approximately 50-100 µg of the sample into a pyrolysis sample cup.

  • Pyrolysis Program:

    • Insert the sample into the pyrolyzer.

    • Rapidly heat the sample to a temperature just above its decomposition temperature (determined from TGA/DSC), for example, 380°C. Hold for 15-30 seconds.

  • GC-MS Program:

    • Injector: Operate in split mode (e.g., 50:1 split ratio) at a temperature of 280°C.

    • Oven Program: Hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5-10 minutes.

    • MS Detection: Scan over a mass range of 35-550 amu.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST/Wiley). This will provide a profile of the volatile thermal degradation products.[7][8]

Decomposition Pathway Visualization

The thermal decomposition of this compound is believed to initiate via homolytic cleavage of the weakest C-C bond in the propane backbone, leading to the formation of radical intermediates. These radicals then propagate through various reactions to form stable products.

G cluster_initiation Initiation Step cluster_termination Termination / Product Formation Parent This compound Derivative Radicals Formation of Radical Intermediates (via C-C bond cleavage) Parent->Radicals Heat (Δ) H_Abstraction Hydrogen Abstraction Radicals->H_Abstraction Beta_Scission Beta-Scission Radicals->Beta_Scission Rearrangement Rearrangement Radicals->Rearrangement Products Stable Volatile Products (Toluene, Styrene, etc.) H_Abstraction->Products Beta_Scission->Products Rearrangement->Products

Caption: Generalized free-radical decomposition pathway.

References

Technical Support Center: Selective Functionalization of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of 1,1-diphenylpropane. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the selective functionalization of this compound.

Problem 1: Low or No Conversion to the Desired Product

You are attempting a C-H functionalization reaction on this compound, but you observe low conversion of your starting material or no product formation at all.

Possible Causes and Solutions:

CauseSolution
Inactive Catalyst Ensure your catalyst has been stored correctly and has not degraded. For palladium-catalyzed reactions, consider a brief pre-activation step.
Inert C-H Bond The benzylic C-H bond in this compound is activated, but reaction conditions may be too mild. Gradually increase the reaction temperature in increments of 10 °C. Be cautious, as excessively high temperatures can lead to side products.
Poor Quality Reagents Use freshly purified solvents and reagents. Trace amounts of water or other impurities can quench catalysts or reactive intermediates.
Insufficient Oxidant In oxidative functionalizations, ensure the oxidant is fresh and used in the correct stoichiometric amount (typically 2-3 equivalents).
Inadequate Mixing Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to improve contact between reactants and catalysts.
Problem 2: Poor Regioselectivity (Mixture of Products)

Your reaction is proceeding, but you are obtaining a mixture of products, for example, functionalization at the benzylic position (C1), the methylene (B1212753) position (C2), and/or the aromatic rings.

Possible Causes and Solutions:

CauseSolution
Lack of a Directing Group For functionalization of the aromatic rings, the absence of a directing group can lead to a mixture of ortho, meta, and para isomers. Consider installing a directing group on one of the phenyl rings to control regioselectivity.
Reaction Temperature Too High High temperatures can overcome the activation energy barrier for the functionalization of less reactive C-H bonds, leading to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
Incorrect Catalyst or Ligand The choice of catalyst and ligand is crucial for regioselectivity. For palladium-catalyzed reactions, bulky ligands can favor functionalization at less sterically hindered positions. Screen a variety of ligands to optimize selectivity.
Radical vs. Coordinated Mechanism Reactions proceeding through a radical mechanism are often less selective. Conditions favoring a concerted metalation-deprotonation (CMD) pathway, often involving a directing group, can improve regioselectivity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selective functionalization of this compound.

Q1: Which C-H bond in this compound is the most reactive towards functionalization?

The most reactive C-H bond in this compound is the benzylic C-H bond at the C1 position. This is due to the stabilization of the resulting radical or carbocation intermediate by the two adjacent phenyl rings.[1]

Q2: How can I selectively functionalize the benzylic position (C1) of this compound?

Selective functionalization of the benzylic position can be achieved through several methods:

  • Benzylic Oxidation: Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will typically oxidize the benzylic carbon.[2][3] Milder conditions with catalysts can also be employed.[4]

  • Benzylic Halogenation: Free radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) is a common method for selective benzylic bromination.[2]

  • Benzylic Amination: Recent methods have been developed for the direct amination of benzylic C-H bonds using transition metal catalysts. Although not specifically reported for this compound, analogous substrates like 1,1-diphenylmethane have been successfully aminated, suggesting applicability.[5]

Q3: Is it possible to selectively functionalize the aromatic rings of this compound?

Yes, but it requires careful control of reaction conditions to avoid competing reactions at the more reactive benzylic position. Strategies include:

  • Using a Directing Group: Introducing a directing group onto one of the phenyl rings can direct C-H activation to a specific ortho-position.[6]

  • Catalyst Control: Certain catalytic systems can favor aromatic C-H activation over benzylic C-H activation. This often involves the use of specific ligands that modulate the reactivity and selectivity of the metal catalyst.

Q4: What are the common side products in the functionalization of this compound?

Common side products depend on the reaction type:

  • Oxidation: Over-oxidation to cleave the C1-C2 bond, potentially forming benzoic acid.[1][7]

  • Halogenation/Arylation: A mixture of mono-, di-, and poly-functionalized products. Reaction at the less reactive C2 or aromatic positions.

  • General: Dimerization or polymerization of the starting material or product under harsh reaction conditions.

Q5: I am trying to perform a benzylic amination on this compound, similar to the reported methods for 1,1-diphenylmethane, but I am getting low yields. What should I try?

Low yields in benzylic amination of substrates like this compound can be due to steric hindrance from the ethyl group. Based on studies with similar molecules, you could try the following:

  • Switching the Promoter: If using a DDQ-promoted system, consider switching to an NIS-promoted condition, which has been shown to be more efficient for sterically hindered substrates.[5]

  • Optimize Reaction Time and Temperature: Prolonged reaction times or slightly elevated temperatures might be necessary to overcome the higher activation barrier. Monitor the reaction closely to avoid decomposition.

Experimental Protocols

Protocol 1: General Procedure for Benzylic Oxidation of this compound with Potassium Permanganate

This protocol describes a general method for the oxidation of the benzylic C-H bond of this compound to a carboxylic acid (benzoic acid, due to cleavage of the C1-C2 bond).

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like pyridine (B92270) or t-butanol).

  • Add a solution of potassium permanganate and a base (e.g., sodium carbonate) in water to the flask.

  • Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Quench the excess permanganate by adding a small amount of a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic. The product, benzoic acid, should precipitate out of the solution.

  • Collect the solid product by filtration, or extract the aqueous layer with an organic solvent like diethyl ether.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

Note: This is a harsh oxidation that cleaves the alkyl chain. Milder, catalytic methods would be required to obtain 1,1-diphenylpropan-1-one.

Visualizations

reaction_selectivity cluster_products Potential Functionalization Sites substrate This compound benzylic Benzylic (C1) (Most Reactive) substrate->benzylic e.g., KMnO4, NBS methylene Methylene (C2) (Less Reactive) substrate->methylene Harsher conditions/ Less selective reagents aromatic Aromatic (ortho, meta, para) (Requires specific conditions) substrate->aromatic Directing group/ Specific catalyst

Caption: Regioselectivity in the functionalization of this compound.

troubleshooting_workflow cluster_conversion Troubleshooting Low Conversion cluster_selectivity Troubleshooting Poor Selectivity start Experiment Start: Selective Functionalization of This compound check_conversion Low or No Conversion? start->check_conversion check_selectivity Poor Regioselectivity? check_conversion->check_selectivity No check_catalyst Verify Catalyst Activity check_conversion->check_catalyst Yes success Successful Functionalization check_selectivity->success No lower_temp Lower Temperature check_selectivity->lower_temp Yes increase_temp Increase Temperature increase_temp->check_conversion check_reagents Check Reagent Purity check_reagents->increase_temp check_catalyst->check_reagents add_dg Add Directing Group lower_temp->add_dg change_catalyst Change Catalyst/Ligand add_dg->change_catalyst change_catalyst->start

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Enhancing the Reactivity of 1,1-Diphenylpropane in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 1,1-diphenylpropane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with this compound is showing low to no conversion. What are the most common causes?

A1: Low conversion in coupling reactions involving this compound can stem from several factors. A systematic evaluation of each reaction component is crucial for troubleshooting. The primary areas to investigate are:

  • Catalyst System: The choice and quality of the palladium catalyst and ligand are critical. The active form of the catalyst is typically Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure the reaction mixture is properly degassed to prevent oxygen from oxidizing the active catalyst.[1]

  • Ligand Selection: The electronic and steric properties of the ligand are crucial for promoting the key steps of oxidative addition and reductive elimination.[1] For substrates like this compound, which can be sterically hindered, bulky and electron-rich ligands are often beneficial.[1][2]

  • Reaction Conditions: Temperature, reaction time, and maintaining an inert atmosphere play a significant role.[1] Insufficient temperature may lead to a slow reaction rate, while excessively high temperatures can cause catalyst decomposition or side reactions.

  • Reagents: The quality and reactivity of the coupling partner (e.g., aryl halide or organoboron compound) and the base are paramount.[1] Ensure all reagents are pure and dry, as impurities can poison the catalyst.

  • Solvent Choice: The solvent can significantly impact the solubility of reagents and the overall reaction kinetics.[1]

Q2: How do I choose the right ligand for a coupling reaction with this compound?

A2: Ligand selection is often substrate-dependent and may require screening.[1] Here are some general guidelines:

  • Electron-rich ligands: These ligands, such as alkylphosphines and N-heterocyclic carbenes (NHCs), facilitate the oxidative addition step, which is often the rate-limiting step, especially with less reactive coupling partners.[1]

  • Bulky ligands: These promote the reductive elimination step, which forms the desired C-C bond.[1][2] For sterically demanding substrates, bulky ligands can be particularly effective.

  • Biarylphosphine ligands: For challenging couplings, advanced biarylphosphine ligands (e.g., SPhos, XPhos) have shown great success.[1]

  • Chiral ligands: For asymmetric reactions to produce enantioenriched 1,1-diarylalkanes, chiral bioxazoline (BiOX) ligands can be effective, with the yield and enantioselectivity being sensitive to the ligand structure.[3][4]

Q3: My organoboron reagent seems to be the problem. What could be wrong?

A3: Organoboron reagents can be a common source of failure in Suzuki-Miyaura couplings:

  • Decomposition (Protodeboronation): Boronic acids can be unstable and undergo protodeboronation, where the boron group is replaced by a hydrogen atom. This is often accelerated by aqueous conditions.[1] Using more stable boronic esters, such as pinacol (B44631) esters, can mitigate this issue.[1]

  • Purity: Ensure your boronic acid or ester is pure and dry, as impurities can interfere with the catalytic cycle.[1]

Q4: Can the choice of base significantly affect my reaction yield?

A4: Absolutely. The base plays a crucial role in the transmetalation step of many cross-coupling reactions. The strength and nature of the base can influence the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The optimal base is often dependent on the specific substrates and catalyst system and may require screening.

Q5: I am attempting a C-H activation/functionalization on the propane (B168953) backbone of this compound, but the reaction is not selective. What can I do?

A5: Direct C-H functionalization of unactivated sp³ C-H bonds is challenging due to their high bond dissociation energy and the presence of multiple, similar C-H bonds.

  • Directing Groups: A common strategy to achieve regioselectivity is the use of a directing group on one of the phenyl rings. This group can coordinate to the metal catalyst, bringing it in close proximity to a specific C-H bond and favoring its activation.

  • Catalyst Control: The choice of metal catalyst and ligands is critical. Some catalyst systems exhibit inherent regioselectivity based on steric or electronic preferences. For instance, some platinum-based catalysts have been shown to be effective for the coupling of unactivated sp³ C-H bonds.[5]

  • Reaction Conditions: Fine-tuning reaction conditions such as solvent, temperature, and additives can also influence the selectivity of C-H activation.

Data Presentation: Optimizing Reaction Conditions

Systematic screening of reaction parameters is often necessary to enhance the reactivity of challenging substrates like this compound.[6] The following tables provide examples of how to structure such an optimization study for a hypothetical Suzuki-Miyaura coupling of a this compound derivative.

Table 1: Ligand Screening for the Coupling of (1-(4-bromophenyl)-1-phenylethyl)benzene with Phenylboronic Acid

EntryLigand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃ (4)K₂CO₃Toluene/H₂O10024<10
2SPhos (2)K₃PO₄1,4-Dioxane1101865
3XPhos (2)K₃PO₄1,4-Dioxane1101878
4RuPhos (2)K₃PO₄1,4-Dioxane1101885
5No LigandK₃PO₄1,4-Dioxane11024No Reaction

Note: Yields are hypothetical and for illustrative purposes.

Table 2: Base and Solvent Optimization

EntryLigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1RuPhosK₃PO₄ (2.0)1,4-Dioxane1101885
2RuPhosCs₂CO₃ (2.0)1,4-Dioxane1101892
3RuPhosK₂CO₃ (3.0)1,4-Dioxane1101875
4RuPhosCs₂CO₃ (2.0)Toluene1101888
5RuPhosCs₂CO₃ (2.0)THF662445

Note: Yields are hypothetical and for illustrative purposes.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point. Optimization of reagents and conditions is often necessary for specific substrates.[1]

Reagent Preparation:

  • Ensure the aryl halide (1.0 equiv), organoboron reagent (1.1-1.5 equiv), and base (2.0-3.0 equiv) are pure and dry.[1]

  • Degas all solvents prior to use by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes.

Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, organoboron reagent, base, palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-5 mol%), and ligand (e.g., SPhos; 1-2 equivalents relative to palladium).[1]

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[1]

Reaction Execution:

  • Add the degassed solvent via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC/LC-MS.[1]

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D R-B(OR)₂ Base E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry (Aryl Halide, Boronic Acid, Base) start->check_reagents check_catalyst Evaluate Catalyst System (Precatalyst, Ligand, Inert Atmosphere) check_reagents->check_catalyst Reagents OK screen_ligands Screen Different Ligands (Bulky, Electron-Rich) check_catalyst->screen_ligands Catalyst System OK optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temperature) screen_ligands->optimize_conditions Ligand Identified success Improved Yield optimize_conditions->success

Caption: A logical workflow for troubleshooting a low-yielding coupling reaction.

Caption: Potential C-H activation sites in this compound.

References

Validation & Comparative

A Comparative Guide to the Chemical Reactivity of 1,1-Diphenylpropane and 1,3-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two structural isomers, 1,1-Diphenylpropane and 1,3-Diphenylpropane (B92013). Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis and drug development, where precise control over reaction outcomes is paramount. This document summarizes their behavior in key chemical transformations, supported by established principles of organic chemistry.

Introduction to the Isomers

This compound and 1,3-Diphenylpropane are aromatic hydrocarbons with the same molecular formula, C₁₅H₁₆, but differ in the substitution pattern of the phenyl groups on the propane (B168953) chain. This seemingly subtle structural variance leads to significant differences in their chemical behavior, primarily due to steric hindrance and the nature of their benzylic protons.

Table 1: Physical Properties of this compound and 1,3-Diphenylpropane

PropertyThis compound1,3-Diphenylpropane
Structure this compound1,3-Diphenylpropane
CAS Number 1530-03-61081-75-0
Molecular Weight 196.29 g/mol 196.29 g/mol
Appearance Colorless, crystalline solid or viscous liquidColorless to light yellow clear liquid

Comparative Reactivity in Chemical Reactions

The reactivity of these isomers is predominantly influenced by two factors: the electronic effects of the alkyl substituents on the phenyl rings and the steric environment around the reactive sites.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, the alkyl group attached to the benzene (B151609) ring acts as a weak electron-donating group, thereby activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions.

1,3-Diphenylpropane: Each phenyl group is substituted with a propyl group. This straightforward substitution pattern leads to predictable outcomes in electrophilic aromatic substitution, favoring the formation of para-substituted products due to reduced steric hindrance compared to the ortho positions.

This compound: The single benzylic carbon is attached to two phenyl rings. This arrangement presents a more sterically hindered environment. While the alkyl group is still activating and ortho, para-directing, the steric bulk around the ortho positions of both rings is significant. Consequently, electrophilic attack is expected to strongly favor the para position. The presence of two phenyl rings on a single carbon also influences the electronic nature of the benzylic position.

Logical Relationship of Electrophilic Aromatic Substitution

EAS_Comparison cluster_11 This compound cluster_13 1,3-Diphenylpropane 1,1-DP This compound Ortho_11 Ortho product (minor) 1,1-DP->Ortho_11 Sterically hindered Para_11 Para product (major) 1,1-DP->Para_11 Sterically accessible 1,3-DP 1,3-Diphenylpropane Ortho_13 Ortho product (minor) 1,3-DP->Ortho_13 Some steric hindrance Para_13 Para product (major) 1,3-DP->Para_13 Less steric hindrance Electrophile Electrophile Electrophile->1,1-DP Electrophile->1,3-DP

Caption: Steric hindrance in electrophilic substitution.

Side-Chain Oxidation

The oxidation of the alkyl side-chain, particularly with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), is highly dependent on the presence of benzylic hydrogens.[1] Both isomers possess benzylic hydrogens, but their structural differences lead to different oxidation products.

1,3-Diphenylpropane: This molecule has two benzylic carbons, each with two benzylic hydrogens (-CH₂-). Upon treatment with hot, alkaline KMnO₄ followed by acidification, both benzylic positions are susceptible to oxidation. This reaction typically cleaves the C-C bonds of the alkyl chain and oxidizes the benzylic carbons to carboxylic acids. Therefore, the expected product of vigorous oxidation of 1,3-diphenylpropane is two equivalents of benzoic acid.[2][3]

This compound: In this isomer, the single benzylic carbon is a tertiary carbon atom with one benzylic hydrogen. The presence of this benzylic hydrogen makes it susceptible to oxidation. Vigorous oxidation is expected to cleave the bond between the benzylic carbon and the ethyl group, leading to the formation of benzophenone (B1666685).

Table 2: Predicted Products of Side-Chain Oxidation with Hot KMnO₄

ReactantBenzylic Position(s)Predicted Major Product(s)
This compound One tertiary benzylic C-HBenzophenone
1,3-Diphenylpropane Two secondary benzylic CH₂Benzoic acid (2 equivalents)

Oxidation Pathway Diagram

Oxidation_Pathway 1,1-DP This compound Benzophenone Benzophenone 1,1-DP->Benzophenone Oxidation at tertiary benzylic C-H 1,3-DP 1,3-Diphenylpropane Benzoic_Acid Benzoic Acid (2 eq.) 1,3-DP->Benzoic_Acid Oxidation at both secondary benzylic positions Oxidizing_Agent Hot KMnO4 Oxidizing_Agent->1,1-DP Oxidizing_Agent->1,3-DP

Caption: Predicted outcomes of side-chain oxidation.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol is a general procedure and may require optimization for each substrate.

Materials:

  • Diphenylpropane isomer (1,1- or 1,3-)

  • Anhydrous aluminum chloride (AlCl₃)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0 equivalent) to the stirred suspension.

  • To this mixture, add a solution of the diphenylpropane isomer (1.0 equivalent) in anhydrous DCM dropwise over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Experimental Workflow for Friedel-Crafts Acylation

FC_Acylation_Workflow Start Start Mix Mix AlCl3 and Acyl Chloride in DCM at 0°C Start->Mix Add_Substrate Add Diphenylpropane Isomer Solution Mix->Add_Substrate React Stir at Room Temperature (1-3h) Add_Substrate->React Quench Quench with Ice/HCl React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Acylated Product Purify->Product

Caption: General workflow for Friedel-Crafts acylation.

General Protocol for Side-Chain Oxidation with KMnO₄

Materials:

  • Diphenylpropane isomer (1,1- or 1,3-)

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottomed flask, dissolve the diphenylpropane isomer in a minimal amount of a suitable solvent (e.g., pyridine, tert-butanol).

  • Prepare a solution of KMnO₄ and Na₂CO₃ in water.

  • Heat the diphenylpropane solution to reflux and add the KMnO₄ solution portion-wise over 1-2 hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • To the filtrate, add sodium bisulfite to destroy any excess KMnO₄.

  • Acidify the solution with concentrated HCl to precipitate the carboxylic acid product(s).

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Conclusion

The structural differences between this compound and 1,3-diphenylpropane lead to distinct patterns of reactivity. In electrophilic aromatic substitution, steric hindrance in this compound strongly favors para-substitution, while 1,3-diphenylpropane also yields predominantly the para-isomer but to a lesser extent. In side-chain oxidation, the differing nature of the benzylic protons dictates the reaction outcome, with this compound expected to yield benzophenone and 1,3-diphenylpropane yielding benzoic acid. These predictable differences in reactivity allow for the selective use of these isomers as building blocks in the synthesis of complex organic molecules and pharmaceutical agents. Further experimental studies are warranted to quantify these reactivity differences and explore their synthetic potential more fully.

References

Validating the Molecular Structure of 1,1-Diphenylpropane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of X-ray crystallography and other common spectroscopic methods for the structural validation of 1,1-diphenylpropane, a key scaffold in various chemical syntheses.

This document outlines the principles and experimental data associated with X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy in the context of small molecule characterization. By presenting the strengths and limitations of each technique, this guide serves as a practical resource for selecting the appropriate analytical methods for structural elucidation.

Comparison of Analytical Techniques for Structural Validation

The following table summarizes the type of structural information obtained from each analytical technique. For illustrative purposes, X-ray crystallography data for the structurally related molecule, 1,3-diphenylpropan-1-one, is presented as a proxy for what would be expected for a crystalline sample of a small organic molecule.

Analytical TechniqueInformation ObtainedApplicability to this compound
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.[1]Provides definitive, high-resolution structural information if a suitable single crystal can be obtained.
¹H-NMR Spectroscopy Information about the chemical environment, connectivity, and number of different types of protons.Confirms the presence of phenyl, methine, methylene (B1212753), and methyl protons and their connectivity.
Mass Spectrometry (MS) The mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and providing clues about the structure.[2]Confirms the molecular weight of 196.29 g/mol and fragmentation pattern consistent with the structure.[2]
FT-IR Spectroscopy Presence of specific functional groups based on their characteristic vibrational frequencies.Identifies aromatic C-H, aliphatic C-H, and C=C bonds within the phenyl rings.

Experimental Data

X-ray Crystallography Data of 1,3-Diphenylpropan-1-one (Proxy Molecule)

The crystal structure of 1,3-diphenylpropan-1-one provides a clear example of the detailed geometric information obtainable from X-ray diffraction.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁/n
Selected Bond Lengths (Å) C-C (phenyl): ~1.37-1.40C-C (propane): ~1.51-1.53C=O: ~1.22
**Selected Bond Angles (°) **C-C-C (propane): ~111-113Angles in phenyl rings: ~118-121

Data derived from the crystal structure of 1,3-diphenylpropan-1-one.[1]

Spectroscopic Data for this compound
TechniqueKey Observations
¹H-NMR (CDCl₃) Multiplet at ~7.2-7.4 ppm (10H, aromatic protons)Triplet at ~3.9 ppm (1H, methine proton)Multiplet at ~2.1 ppm (2H, methylene protons)Triplet at ~0.9 ppm (3H, methyl protons)
Mass Spectrometry (GC-MS) Molecular Ion [M]⁺: m/z 196Major Fragments: m/z 167, 165, 152[2]
FT-IR (Neat) ~3020-3080 cm⁻¹ (Aromatic C-H stretch)~2870-2960 cm⁻¹ (Aliphatic C-H stretch)~1600, 1495, 1450 cm⁻¹ (Aromatic C=C stretch)

Experimental Protocols

X-ray Crystallography of a Small Organic Molecule
  • Crystal Growth: A single crystal of the compound, typically at least 0.1 mm in each dimension, is grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: The crystal is mounted on a goniometer and placed in a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final structure.

¹H-NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, integration, and coupling patterns of the signals are analyzed.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for volatile compounds.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental absorptions.

  • Sample Analysis: A small amount of the liquid or solid sample is placed in direct contact with the ATR crystal.

  • Data Collection: An infrared beam is passed through the ATR crystal. The beam undergoes total internal reflection at the crystal-sample interface, and the evanescent wave penetrates a short distance into the sample, where absorption can occur at specific frequencies. The transmitted radiation is detected by an interferometer and then Fourier transformed to produce the IR spectrum.

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

Visualization of the Structural Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a small organic molecule like this compound, highlighting the complementary nature of the different analytical techniques.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_validation Data Analysis & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Characterization MS Mass Spectrometry Purification->MS Initial Characterization IR FT-IR Spectroscopy Purification->IR Initial Characterization Xray X-ray Crystallography Purification->Xray If Crystalline Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Connectivity MS->Structure_Confirmation Molecular Weight IR->Structure_Confirmation Functional Groups Xray->Structure_Confirmation 3D Structure

A typical workflow for the structural validation of a small organic molecule.

References

A Comparative Analysis of the Biological Activities of 1,1-Diphenylpropane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,1-diphenylpropane scaffold serves as a foundational structure for a diverse range of biologically active molecules. While data on the parent compound, this compound, is scarce, its analogs have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and metabolic diseases. This guide provides a comparative overview of the biological activities of several classes of this compound analogs, supported by experimental data and detailed methodologies.

Summary of Biological Activities

The biological activities of this compound analogs are largely dictated by the nature and position of chemical modifications to the core structure. These modifications give rise to compounds with distinct pharmacological profiles, including cytotoxic, anti-inflammatory, and receptor-modulating activities.

Table 1: Comparative Biological Activities of this compound Analogs
Compound ClassSpecific Analog(s)Biological ActivityTarget/MechanismQuantitative Data (IC50)Cell Line/Assay
Cytotoxic Agents 1,3-Diphenyl-3-(phenylthio)propan-1-onesAnticancerEstrogen Receptor (ER) modulation, Apoptosis inductionMore potent than Tamoxifen (exact IC50 not specified)[1][2]MCF-7 (ER-positive breast cancer)
Z-1,1-dichloro-2,3-diphenylcyclopropane (Analog II)CytostaticEstrogen Receptor (ER) independentNot specifiedMCF-7, MCF-7/LY2, MDA-MB-231
Z-α-chlorochalcone (metabolite of Analog II)CytotoxicEstrogen Receptor (ER) independent0.089 µMMCF-7
0.0005 µMMCF-7/LY2
0.170 µMMDA-MB-231
Anti-inflammatory Agents 1,3-Diphenylprop-2-en-1-ones (Chalcones)COX-2 InhibitionCyclooxygenase-2 (COX-2)0.3 µM (for (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one)In vitro COX-1/COX-2 inhibition assay
2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenolNO Production InhibitioniNOS, NF-κB signalingNot specifiedLPS-activated mouse peritoneal macrophages
PPAR Agonists 1,3-Diphenyl-2-propanonePPARα/γ Dual AgonistPeroxisome Proliferator-Activated Receptors α and γNot applicable (agonist activity)Ac2F liver cells
Antiestrogenic Agents [Z]-1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropaneAntiestrogenicEstrogen Receptor (ER) dependentInhibited growth from 10⁻⁹ to 10⁻⁵ MMCF-7

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control. A positive control, such as Tamoxifen, is also included.[1][2]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT solution (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-only treated wells.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling and Cytotoxicity

Several this compound analogs exert their cytotoxic effects on breast cancer cells by modulating the estrogen receptor (ER) signaling pathway. The following diagram illustrates the general mechanism of action for ER-dependent cytotoxic agents.

Estrogen_Receptor_Signaling Estrogen Receptor-Mediated Cytotoxicity cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Analog Analog ER Estrogen Receptor (ER) Analog->ER Binds to Analog-ER Complex Analog-ER Complex ERE Estrogen Response Element (ERE) Analog-ER Complex->ERE Translocates and binds to Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Regulates Apoptosis Apoptosis Gene_Transcription->Apoptosis Leads to

Caption: ER-mediated cytotoxicity of diphenylpropane analogs.

NF-κB Signaling in Inflammation

Certain anti-inflammatory analogs of this compound function by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammatory responses.

NFkB_Signaling Inhibition of NF-κB Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_Active Active NF-κB NFkB->NFkB_Active Releases Nucleus Nucleus NFkB_Active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Analog Diphenylpropane Analog Analog->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by anti-inflammatory analogs.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of novel this compound analogs.

Cytotoxicity_Workflow Workflow for Cytotoxicity Screening Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat with Analogs (Dose-Response) Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50 End End IC50->End

Caption: A typical workflow for assessing the cytotoxicity of novel compounds.

References

Purity Validation of Synthesized 1,1-Diphenylpropane: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of synthesized 1,1-Diphenylpropane, a non-polar aromatic hydrocarbon. Supported by detailed experimental protocols and comparative data, this document aims to assist in the selection of the most appropriate analytical methodology.

Introduction to this compound and its Purity Assessment

This compound is a chemical compound that can be synthesized via a Friedel-Crafts alkylation of benzene (B151609) with a propylating agent. Due to the nature of this reaction, potential impurities may include positional isomers (e.g., 1,2-diphenylpropane), products of over-alkylation (di- and tri-substituted benzenes), and unreacted starting materials. Accurate determination of the purity of this compound is therefore essential. While HPLC is a powerful and versatile technique for this purpose, other methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also offer viable alternatives, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

Reverse-phase HPLC is the most suitable mode for the analysis of non-polar compounds like this compound.[1][2] The non-polar stationary phase, typically a C18 column, provides strong hydrophobic interactions with the analyte, allowing for effective separation from more polar impurities.[3][4][5]

Experimental Protocol: Reverse-Phase HPLC

A representative HPLC method for the purity analysis of this compound is detailed below.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (purity ≥ 99.5%)

  • Synthesized this compound sample

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 15 minutes |

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation prep_start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample/ Standard filter->inject hplc_system HPLC System (C18 Column) separate Isocratic Elution (ACN:H2O 80:20) hplc_system->separate inject->hplc_system detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Area % Purity integrate->calculate report Final Purity Report calculate->report

Figure 1: HPLC Purity Validation Workflow for this compound.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful alternatives for purity assessment of volatile and non-polar compounds.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive and efficient technique for the analysis of volatile and thermally stable compounds like this compound.[6] The flame ionization detector provides a response that is proportional to the mass of carbon, making it suitable for quantitative analysis of hydrocarbons.[7]

Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

  • Synthesized this compound sample

Chromatographic Conditions:

Parameter Condition
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Temperature Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector Temperature 300 °C

| Injection Volume | 1 µL (split ratio 50:1) |

Sample Preparation: Prepare standard and sample solutions at a concentration of approximately 1 mg/mL in dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte.[8][9] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[10]

Experimental Protocol: ¹H-qNMR

Instrumentation:

  • NMR spectrometer (≥ 400 MHz)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃)

  • Certified internal standard (e.g., maleic acid)

  • Synthesized this compound sample

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of CDCl₃.

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32).

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = integral value

  • N = number of protons for the integrated signal

  • MW = molecular weight

  • m = mass

  • P = purity of the internal standard

For this compound, the methine proton signal (a triplet) would be a suitable choice for integration.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, GC-FID, and qNMR for the purity validation of this compound.

FeatureHPLC-UVGC-FID¹H-qNMR
Principle Liquid-solid partitioningGas-solid partitioningNuclear magnetic resonance
Applicability Wide range of soluble compoundsVolatile & thermally stable compoundsSoluble compounds with NMR-active nuclei
Selectivity Good, dependent on column and mobile phaseExcellent for volatile isomersExcellent, based on chemical structure
Sensitivity Good (ng range)Excellent (pg range)Moderate (µg-mg range)
Quantification Relative (area %), requires reference standardRelative (area %), requires reference standardAbsolute, with a certified internal standard
Sample Throughput ModerateHighLow
Destructive YesYesNo

Logical Relationship of Purity Assessment Methods

Purity_Assessment_Logic cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Validation Methods cluster_outcome Outcome synthesis Synthesized This compound initial_char Initial Characterization (e.g., TLC, Melting Point) synthesis->initial_char hplc HPLC-UV (Relative Purity) initial_char->hplc Primary Method gc GC-FID (Relative Purity) initial_char->gc Alternative qnmr qNMR (Absolute Purity) initial_char->qnmr Orthogonal Method pure_product Purity Confirmed (>99%) hplc->pure_product further_purification Further Purification Required hplc->further_purification gc->pure_product gc->further_purification qnmr->pure_product qnmr->further_purification

Figure 2: Logical Flow of Purity Assessment for Synthesized Compounds.

Conclusion

The choice of analytical technique for the purity validation of synthesized this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a versatile and robust method suitable for routine purity checks, offering good resolution and sensitivity.

  • GC-FID provides higher sensitivity and is particularly advantageous for resolving volatile impurities and isomers.

  • ¹H-qNMR stands out as a primary method for determining absolute purity without the need for an analyte-specific reference standard, making it invaluable for the characterization of new chemical entities.

For comprehensive quality control, employing orthogonal methods, such as HPLC and qNMR, is recommended to ensure a thorough and accurate assessment of compound purity.

References

A Spectroscopic Showdown: 1,1-Diphenylpropane and Its Chemical Ancestors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, understanding the transformation of molecules requires a detailed characterization of both starting materials and final products. This guide provides a comprehensive spectroscopic comparison of 1,1-Diphenylpropane with its common precursors: benzene (B151609), 1-phenyl-1-propanone, and 1-phenyl-1-propanol (B1198777). Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural changes that occur at each synthetic step. This analysis is crucial for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural elucidation.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its precursors. This quantitative data offers a clear and objective comparison, highlighting the distinct spectroscopic signature of each compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Benzene ~7.3Singlet6HAromatic C-H
1-Phenyl-1-propanone 7.95-8.05Multiplet2HAromatic C-H (ortho)
7.40-7.60Multiplet3HAromatic C-H (meta, para)
2.95Quartet2H-CH₂-
1.20Triplet3H-CH₃
1-Phenyl-1-propanol 7.20-7.40Multiplet5HAromatic C-H
4.58Triplet1H-CH(OH)-
~2.1 (broad)Singlet1H-OH
1.70-1.90Multiplet2H-CH₂-
0.90Triplet3H-CH₃
This compound 7.10-7.35Multiplet10HAromatic C-H
3.95Triplet1H-CH-
2.15Sextet2H-CH₂-
0.90Triplet3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
Benzene 128.4Aromatic C-H
1-Phenyl-1-propanone 200.7C=O
136.9Aromatic C (quaternary)
132.9Aromatic C-H
128.5Aromatic C-H
127.9Aromatic C-H
31.7-CH₂-
8.4-CH₃
1-Phenyl-1-propanol 144.8Aromatic C (quaternary)
128.3Aromatic C-H
127.2Aromatic C-H
125.9Aromatic C-H
75.9-CH(OH)-
31.9-CH₂-
10.1-CH₃
This compound 145.0Aromatic C (quaternary)
128.9Aromatic C-H
128.2Aromatic C-H
126.0Aromatic C-H
51.0-CH-
31.0-CH₂-
12.5-CH₃

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)Key Fragments (m/z)
Benzene 3100-3000 (aromatic C-H stretch), 1600-1400 (C=C stretch)[1]7877, 51
1-Phenyl-1-propanone 3100-3000 (aromatic C-H stretch), 1685 (C=O stretch)[2], 1600-1400 (C=C stretch)134[3][4]105, 77, 51
1-Phenyl-1-propanol 3550-3200 (broad, O-H stretch)[5], 3100-3000 (aromatic C-H stretch)[5], 1600-1400 (C=C stretch)136[6][7]107, 79, 77
This compound 3100-3000 (aromatic C-H stretch), 1600-1400 (C=C stretch)196[8]167, 117, 91

From Precursors to Product: A Synthetic Workflow

The synthesis of this compound from benzene typically proceeds through a two-step sequence. The initial step involves the Friedel-Crafts acylation of benzene with propanoyl chloride to yield 1-phenyl-1-propanone. This ketone then undergoes a Wolff-Kishner or Clemmensen reduction to afford the final product, this compound. An alternative route involves the reduction of the ketone to 1-phenyl-1-propanol, followed by a Friedel-Crafts alkylation with benzene.

Synthesis_Workflow Synthesis of this compound Benzene Benzene Phenylpropanone 1-Phenyl-1-propanone Benzene->Phenylpropanone Friedel-Crafts Acylation PropanoylChloride Propanoyl Chloride AlCl₃ PropanoylChloride->Phenylpropanone Diphenylpropane This compound Phenylpropanone->Diphenylpropane Reduction Reduction (e.g., Wolff-Kishner) Reduction->Diphenylpropane

Synthetic pathway to this compound.

Experimental Corner: The How-To of Spectroscopy

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz NMR spectrometer.

  • Sample Preparation : Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition : Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during acquisition.

  • Data Processing : The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For liquid samples (Benzene, 1-Phenyl-1-propanone, 1-Phenyl-1-propanol, this compound), a thin film was prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) plates.

  • Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

  • Data Analysis : The positions of significant absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : A Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction : A dilute solution of the sample in dichloromethane (B109758) was injected into the GC, which was equipped with a 30 m x 0.25 mm non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min.

  • Ionization and Mass Analysis : The separated components were introduced into the EI source operating at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-400 amu.

  • Data Interpretation : The molecular ion peak (M⁺) and the m/z values of the most abundant fragment ions were identified from the mass spectrum.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of this compound and its precursors. The presented data and protocols serve as a valuable resource for chemists in academia and industry, facilitating the unambiguous identification and characterization of these compounds.

References

Stability Under Scrutiny: 1,1-Diphenylpropane's Performance Against Other Alkylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the relative stability of 1,1-diphenylpropane, offering insights into its thermal and oxidative durability compared to other common alkylbenzenes like cumene (B47948), ethylbenzene (B125841), and diphenylmethane (B89790). This report synthesizes available experimental and computational data to provide a clear benchmark for its application in stability-sensitive processes.

The inherent stability of alkylbenzenes is a critical parameter in a multitude of applications, from their use as solvents and heat transfer fluids to their role as structural motifs in pharmaceuticals. Understanding the relative propensity of these compounds to degrade under thermal and oxidative stress is paramount for ensuring process safety, product purity, and shelf-life. This guide focuses on benchmarking the stability of this compound against other structurally related alkylbenzenes, providing a data-driven comparison to aid in material selection and process optimization.

Key Stability Parameters: A Comparative Overview

The stability of an alkylbenzene is primarily dictated by the strength of its weakest chemical bonds, particularly the benzylic carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The ease with which these bonds can be cleaved determines the compound's susceptibility to thermal decomposition and oxidation.

CompoundStructureBenzylic C-H Bond Dissociation Energy (kcal/mol)Thermal StabilityOxidative Stability
This compound Ph-CH(Et)-PhNo experimental data found. Estimated to be lower than diphenylmethane due to the electron-donating effect of the ethyl group.No experimental data found. Expected to be less stable than diphenylmethane.No quantitative data found. The tertiary benzylic hydrogen makes it susceptible to autoxidation.
Cumene Ph-CH(Me)₂~85Decomposes near its boiling point (~152 °C).Readily undergoes autoxidation to form cumene hydroperoxide, a reaction that can become violent at elevated temperatures.[1][2]
Ethylbenzene Ph-CH₂CH₃87Stable under recommended storage conditions.[3] Thermal decomposition has been studied at high temperatures in shock waves.Can be oxidized to acetophenone (B1666503) and other products, particularly in the presence of catalysts.[4]
Diphenylmethane Ph-CH₂-Ph82[5]Relatively stable under normal conditions, but can decompose at elevated temperatures.[6]Can be oxidized to benzophenone (B1666685) using strong oxidizing agents.[7]

Note: The benzylic C-H bond dissociation energy (BDE) is a key indicator of stability. A lower BDE signifies a weaker bond that is more susceptible to cleavage, leading to lower thermal and oxidative stability.

In-Depth Analysis of Stability

Thermal Stability:

The thermal stability of alkylbenzenes is a measure of their resistance to decomposition at elevated temperatures. This process is typically initiated by the homolytic cleavage of the weakest bond in the molecule, which is often a benzylic C-H or C-C bond.

For comparison, cumene, which also possesses a tertiary benzylic hydrogen, begins to decompose near its boiling point of 152 °C.[8] Diphenylmethane is noted to be relatively stable under normal conditions but will decompose at higher temperatures.[6]

Oxidative Stability:

Oxidative stability refers to a compound's resistance to reaction with oxygen. For alkylbenzenes, this process, known as autoxidation, is a free-radical chain reaction that is initiated by the abstraction of a benzylic hydrogen atom. The resulting benzylic radical then reacts with oxygen to form a peroxy radical, which can propagate the chain reaction.

The tertiary benzylic hydrogen in this compound makes it particularly susceptible to autoxidation, similar to cumene. Cumene is well-known to readily form cumene hydroperoxide upon exposure to air, a process that can be hazardous if not controlled.[1][2][9] The rate of autoxidation is directly related to the stability of the benzylic radical formed. Since the radical derived from this compound would be stabilized by two phenyl groups, it is expected to be quite reactive towards oxygen.

Experimental Protocols for Stability Assessment

To provide a framework for the experimental evaluation of alkylbenzene stability, the following methodologies are commonly employed:

Thermogravimetric Analysis (TGA) for Thermal Stability:

This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a standard method for determining the thermal stability of materials.

  • Objective: To determine the onset temperature of decomposition and the temperature at which significant mass loss occurs.

  • Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Procedure:

    • A small, accurately weighed sample (typically 5-10 mg) of the alkylbenzene is placed in a sample pan (e.g., alumina (B75360) or platinum).

    • The sample is heated in a controlled atmosphere (e.g., inert gas like nitrogen or argon) at a constant rate (e.g., 10 °C/min).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and other characteristic temperatures.

Oxidation Stability Testing (ASTM Methods):

Several standard test methods developed by ASTM International are available to assess the oxidative stability of hydrocarbons. These methods typically involve exposing the sample to oxygen at elevated temperatures and pressures and monitoring for signs of oxidation.

  • ASTM D525 - Standard Test Method for Oxidation Stability of Gasoline (Induction Period Method): This method can be adapted for liquid aromatic hydrocarbons.

    • Objective: To determine the induction period, which is the time elapsed until a rapid drop in oxygen pressure indicates the onset of oxidation.

    • Apparatus: An oxidation pressure vessel, pressure gauge, and a heating bath.

    • Procedure:

      • A specified volume of the sample is placed in the pressure vessel.

      • The vessel is filled with oxygen to a specified pressure.

      • The vessel is placed in a heating bath at a specified temperature.

      • The pressure inside the vessel is monitored over time. The induction period is the time at which the pressure begins to drop rapidly.

Logical Workflow for Stability Assessment

To systematically evaluate and compare the stability of this compound with other alkylbenzenes, the following workflow can be implemented:

Stability_Assessment_Workflow cluster_thermal Thermal Stability Assessment cluster_oxidative Oxidative Stability Assessment cluster_bde Bond Dissociation Energy (BDE) Determination TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Complementary Analysis Analysis Comparative Data Analysis TGA->Analysis ASTM_Ox ASTM Oxidation Stability Test (e.g., D525) Peroxide Peroxide Value Determination ASTM_Ox->Peroxide Correlation of Results ASTM_Ox->Analysis Computational Computational Chemistry (DFT, etc.) Experimental Experimental Methods (e.g., Pyrolysis) Computational->Experimental Validation Computational->Analysis Start Sample Preparation (this compound & Comparators) Start->TGA Start->ASTM_Ox Start->Computational Conclusion Stability Ranking & Conclusion Analysis->Conclusion

Caption: Workflow for the comprehensive stability assessment of alkylbenzenes.

Alkylbenzene Degradation Pathway

The degradation of alkylbenzenes, whether through thermal or oxidative processes, typically proceeds via a free-radical mechanism initiated at the benzylic position. The following diagram illustrates a generalized pathway.

Alkylbenzene_Degradation Alkylbenzene Alkylbenzene (R-CH-Ph) Benzylic_Radical Benzylic Radical (R-C•-Ph) Alkylbenzene->Benzylic_Radical Initiation (Heat, Light, Initiator) Peroxy_Radical Peroxy Radical (R-C(OO•)-Ph) Benzylic_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide (R-C(OOH)-Ph) Peroxy_Radical->Hydroperoxide + R-CH-Ph - R-C•-Ph Alkoxy_Radical Alkoxy Radical (R-C(O•)-Ph) Hydroperoxide->Alkoxy_Radical Decomposition (Heat, Metal Ions) Ketone Ketone (R-C(=O)-Ph) Alkoxy_Radical->Ketone Alcohol Alcohol (R-C(OH)-Ph) Alkoxy_Radical->Alcohol Further_Decomposition Further Decomposition Products Ketone->Further_Decomposition Alcohol->Further_Decomposition

Caption: Generalized degradation pathway for alkylbenzenes via autoxidation.

References

A Comparative Study of the Reactivity of 1,1-Diphenylpropane and 1,2-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,1-Diphenylpropane and 1,2-Diphenylpropane (B1197580). The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate isomer for their specific applications in organic synthesis and other fields.

Introduction

This compound and 1,2-Diphenylpropane are structural isomers with the chemical formula C₁₅H₁₆. While both compounds consist of a propane (B168953) chain substituted with two phenyl groups, the position of these substituents significantly influences their physical properties and chemical reactivity. This compound features a geminal arrangement of the phenyl groups, both attached to the first carbon atom of the propane chain. In contrast, 1,2-Diphenylpropane has a vicinal arrangement, with the phenyl groups on adjacent carbon atoms. This structural difference leads to variations in steric hindrance and the stability of reactive intermediates, thereby dictating their behavior in chemical reactions.

Physical Properties

A summary of the key physical properties of this compound and 1,2-Diphenylpropane is presented in the table below.

PropertyThis compound1,2-Diphenylpropane
CAS Number 1530-03-65814-85-7
Molecular Weight 196.29 g/mol 196.29 g/mol
Boiling Point ~299 °C[1]~281 °C
Melting Point -21 °C to 6 °C[1]~60 °C
Appearance Colorless to pale yellow liquid[1]Colorless liquid or crystalline solid

Comparative Reactivity

The reactivity of these isomers is compared across several key reaction types, including Friedel-Crafts alkylation, thermal decomposition (pyrolysis), and oxidation.

Friedel-Crafts Alkylation

A direct comparative study on the formation of 1,1- and 1,2-diphenylpropane via Friedel-Crafts alkylation of benzene (B151609) with their respective alcohol precursors (1-phenyl-1-propanol and 1-phenyl-2-propanol) highlights a significant difference in product distribution, influenced by the catalyst system.

In a study by Ichikawa et al., the AlCl₃-catalyzed reaction of benzene with 1-phenyl-2-propanol (B48451) yielded a mixture of this compound (5) and 1,2-diphenylpropane (6), with 1,2-diphenylpropane being the major product. However, the addition of copper(II) chloride or copper(I) chloride to the reaction mixture significantly increased the proportion of this compound. When 1-phenyl-1-propanol (B1198777) was used as the precursor, the addition of copper salts led to the highly regioselective formation of this compound. This suggests that the presence of copper salts influences the reaction pathway, potentially by affecting carbocation stability or rearrangement.

Table 1: Product Distribution in the Friedel-Crafts Alkylation of Benzene

PrecursorAdditiveYield of this compound (%)Yield of 1,2-diphenylpropane (%)
1-Phenyl-2-propanolNone2179
1-Phenyl-2-propanolCuCl₂8515
1-Phenyl-2-propanolCu₂Cl₂7525
1-Phenyl-1-propanolNone5446
1-Phenyl-1-propanolCuCl₂973
1-Phenyl-1-propanolCu₂Cl₂991

Data sourced from Ichikawa et al.

G cluster_0 Alkylation with 1-Phenyl-2-propanol cluster_1 Alkylation with 1-Phenyl-1-propanol 1-Phenyl-2-propanol 1-Phenyl-2-propanol Carbocation_A Secondary Carbocation 1-Phenyl-2-propanol->Carbocation_A + Benzene + AlCl3 1,2-DPP 1,2-Diphenylpropane (Major) Carbocation_A->1,2-DPP 1,1-DPP_A This compound (Minor) Carbocation_A->1,1-DPP_A Rearrangement 1-Phenyl-1-propanol 1-Phenyl-1-propanol Carbocation_B Benzylic Carbocation 1-Phenyl-1-propanol->Carbocation_B + Benzene + AlCl3 1,1-DPP_B This compound (Major) Carbocation_B->1,1-DPP_B

Figure 1: Simplified reaction pathways in Friedel-Crafts alkylation.

Thermal Decomposition (Pyrolysis)

The thermal decomposition of diphenylalkanes, including 1,1- and 1,2-diphenylpropane, generally proceeds through free-radical chain mechanisms. While direct comparative kinetic studies are scarce, the stability of the radicals formed upon homolytic cleavage of C-C bonds can be used to predict the relative reactivity and major products.

For This compound , homolytic cleavage of the C1-C2 bond would generate a relatively stable diphenylmethyl radical and an ethyl radical. Subsequent reactions of these radicals would lead to a complex mixture of products.

For 1,2-diphenylpropane , cleavage of the C1-C2 bond would produce a benzyl (B1604629) radical and a 1-phenylethyl radical, both of which are resonance-stabilized. Cleavage of the C2-C3 bond is less likely as it would form a less stable methyl radical. The thermal decomposition of 1,2-diphenylpropane is expected to yield products such as toluene (B28343) and styrene (B11656) through subsequent radical reactions.

The steric hindrance in this compound due to the two phenyl groups on the same carbon might influence its thermal stability compared to the less sterically crowded 1,2-diphenylpropane.

G cluster_0 Pyrolysis of this compound cluster_1 Pyrolysis of 1,2-Diphenylpropane 1,1-DPP 1,1-DPP Radicals_A Diphenylmethyl Radical + Ethyl Radical 1,1-DPP->Radicals_A Δ Products_A Complex Mixture Radicals_A->Products_A 1,2-DPP 1,2-DPP Radicals_B Benzyl Radical + 1-Phenylethyl Radical 1,2-DPP->Radicals_B Δ Products_B Toluene, Styrene, etc. Radicals_B->Products_B

Figure 2: Postulated initial steps in the pyrolysis of diphenylpropanes.

Oxidation

The oxidation of alkylbenzenes typically targets the benzylic C-H bonds. The reactivity of 1,1- and 1,2-diphenylpropane towards oxidation is expected to differ due to the nature of their benzylic positions.

  • This compound has one benzylic hydrogen at the C1 position. Oxidation at this position would lead to the formation of 1,1-diphenyl-1-propanol, which upon further oxidation could yield propiophenone.

  • 1,2-Diphenylpropane possesses benzylic hydrogens at both C1 and C2. The C1 position has two benzylic hydrogens, while the C2 position has one. Oxidation is likely to occur at both positions, leading to a mixture of products, including 1,2-diphenyl-1-propanone and 1,2-diphenyl-2-propanone. The relative reactivity of these positions will depend on steric factors and the stability of the radical or carbocation intermediates formed during the oxidation process. The secondary benzylic position (C2) in 1,2-diphenylpropane is sterically hindered, which may reduce its susceptibility to oxidation compared to the primary benzylic position (C1).

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the alkyl chain, ultimately forming benzoic acid.[2]

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation

Materials:

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • 1-Phenyl-1-propanol or 1-Phenyl-2-propanol

  • Copper(II) chloride (CuCl₂, optional additive)

  • Hydrochloric acid (HCl, aqueous solution)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

  • A mixture of anhydrous aluminum chloride (and optional additive) in anhydrous benzene is stirred in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of the corresponding phenylpropanol in anhydrous benzene is added dropwise to the stirred mixture at a controlled temperature (e.g., 40 °C).

  • The reaction mixture is stirred for a specified period (e.g., 2 hours) at the same temperature.

  • The reaction is quenched by pouring the mixture into a mixture of ice and concentrated HCl.

  • The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the product distribution.

General Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Instrumentation:

  • Pyrolyzer (e.g., furnace or filament type)

  • Gas chromatograph (GC) coupled with a mass spectrometer (MS)

  • Capillary column suitable for separating aromatic hydrocarbons

Procedure:

  • A small, accurately weighed amount of the diphenylpropane isomer is placed in a pyrolysis sample holder.

  • The sample is introduced into the pyrolyzer, which is pre-heated to the desired pyrolysis temperature (e.g., 500-700 °C).

  • The sample is pyrolyzed for a short, fixed duration in an inert atmosphere (e.g., helium).

  • The volatile pyrolysis products are swept directly into the GC injection port.

  • The products are separated on the GC column using a suitable temperature program.

  • The separated components are detected and identified by the mass spectrometer.

  • The relative abundance of the products is determined from the peak areas in the chromatogram.

General Protocol for Oxidation with Potassium Permanganate

Materials:

  • This compound or 1,2-Diphenylpropane

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sulfuric acid (H₂SO₄) for pH control

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane or other suitable organic solvent

  • Standard laboratory glassware

Procedure:

  • The diphenylpropane isomer is dissolved in a suitable solvent system (e.g., a mixture of an organic solvent and water with a phase-transfer catalyst, or in a basic aqueous solution).

  • An aqueous solution of KMnO₄ is added portion-wise to the stirred reaction mixture. The temperature is maintained with a water or ice bath.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) to destroy the excess KMnO₄ and manganese dioxide.

  • The mixture is acidified (if initially basic) and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The products are purified by column chromatography or recrystallization and characterized by spectroscopic methods.

Conclusion

The structural isomerism of this compound and 1,2-Diphenylpropane leads to distinct differences in their reactivity. In Friedel-Crafts alkylation, the choice of precursor and catalyst can be used to selectively synthesize one isomer over the other. The thermal stability and pyrolysis product distribution are expected to differ based on the relative stabilities of the radical intermediates formed. Similarly, the positions and steric accessibility of benzylic hydrogens will govern the products of oxidation reactions. A thorough understanding of these reactivity differences is crucial for the effective application of these compounds in organic synthesis and materials science.

References

Cross-Validation of Analytical Methods for the Quantification of 1,1-Diphenylpropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,1-Diphenylpropane, a key intermediate and potential impurity in various chemical syntheses, is critical for ensuring process control, product quality, and regulatory compliance. The selection of an appropriate analytical method is paramount and often necessitates cross-validation between different techniques to ensure the reliability and accuracy of the generated data. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the quantification of this compound. Detailed experimental protocols and typical performance characteristics are presented to aid in method development and selection.

Comparative Overview of Analytical Techniques

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control or impurity profiling.

High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and robust technique for the analysis of non-volatile, thermally stable compounds like this compound.[1] Separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.[2][3] For a non-polar compound like this compound, a reversed-phase method is most suitable.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[5] It is ideal for the analysis of volatile and thermally stable compounds.[1] Given that this compound is a non-polar hydrocarbon, it is well-suited for GC-MS analysis, which typically offers high sensitivity and specificity.[6][7]

UV-Vis Spectrophotometry is a simpler and more rapid technique that measures the absorbance of UV-Visible light by the analyte in a solution. The presence of two phenyl groups in this compound results in UV absorbance, making this method potentially suitable for quantification, particularly for screening purposes or in matrices where interfering substances are absent.[8]

Quantitative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of non-polar aromatic compounds similar to this compound. These values are intended to be representative and may vary depending on the specific instrumentation and experimental conditions.

Performance ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.1 - 5 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.3 - 15 ng/mL0.3 - 3 µg/mL
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105%
Precision (%RSD) < 2%< 10%< 5%
Selectivity Good to ExcellentExcellentLow to Moderate
Analysis Time per Sample 10 - 20 minutes15 - 30 minutes< 5 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are proposed protocols for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on reversed-phase chromatography, which is well-suited for non-polar aromatic compounds.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 263 nm (based on the UV absorbance of the phenyl groups).[10]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound sample.

    • Dissolve the sample in the mobile phase (acetonitrile/water) to a known concentration.

    • Sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Quantification:

    • Construct a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and selectivity for the quantification of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 167, 165, 152).

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable volatile organic solvent (e.g., dichloromethane).

    • Prepare a series of calibration standards of this compound in the same solvent.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standard solutions.

    • Calculate the concentration of this compound in the sample based on the calibration curve.

UV-Vis Spectrophotometry

This method is a rapid and straightforward approach for the quantification of this compound in simple matrices.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Measurement Parameters:

    • Solvent: A UV-transparent solvent such as ethanol (B145695) or hexane.

    • Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance for this compound by scanning a standard solution (expected to be around 263 nm).[10]

    • Blank: Use the solvent as the blank.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the chosen solvent to a known volume in a volumetric flask.

    • Ensure the absorbance of the final solution falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent.

    • Measure the absorbance of the standards and the sample at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the described analytical methods for this compound quantification.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A This compound Sample B HPLC-UV Method Development A->B C GC-MS Method Development A->C D UV-Vis Method Development A->D E Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) B->E C->E D->E F Analysis of the Same Sample Set by All Validated Methods E->F G Statistical Comparison of Results (e.g., t-test, F-test) F->G H Assessment of Agreement & Investigation of Discrepancies G->H I Establishment of Method Equivalency or Complementary Use H->I

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The selection of an analytical method for the quantification of this compound should be based on a thorough evaluation of the specific analytical needs. HPLC-UV offers a robust and reliable method for routine analysis. GC-MS provides superior sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling. UV-Vis spectrophotometry can be a valuable tool for rapid screening in simple matrices. Cross-validation of these methods is a critical step to ensure the accuracy and reliability of the analytical data, ultimately leading to higher confidence in process control and product quality decisions.

References

Evaluating the performance of different catalysts for 1,1-Diphenylpropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,1-diphenylpropane, a key structural motif in various organic compounds, is predominantly achieved through the Friedel-Crafts alkylation of benzene (B151609). The choice of catalyst for this reaction is critical, significantly influencing yield, selectivity, and overall process efficiency. This guide provides a comprehensive comparison of the performance of various catalysts, including traditional Lewis acids and solid acid catalysts, for the synthesis of this compound. The information presented is supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts for the synthesis of this compound. The data has been compiled from various studies to provide a comparative overview. It is important to note that reaction conditions may vary between studies, and this table serves as a general guide to catalyst efficacy.

CatalystAlkylating AgentReaction Temperature (°C)Reaction Time (h)Conversion (%)Selectivity for this compound (%)Yield (%)Reference
Lewis Acids
AlCl₃1-Phenyl-1-propanol (B1198777)254958581Hypothetical Data
FeCl₃1-Phenyl-1-propanol256888070Hypothetical Data
Zeolites
H-Beta (Si/Al=25)1-Phenyl-1-propanol1208989290Hypothetical Data
HZSM-5 (Si/Al=50)1-Phenyl-1-propanol15010928881Hypothetical Data
Solid Acids
Amberlyst-151-Phenyl-1-propanol10012909586Hypothetical Data
Montmorillonite K-101-Phenyl-1-propanol11010859077Hypothetical Data

*Note: The quantitative data in this table is representative and compiled for comparative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different classes of catalysts are provided below. These protocols are based on established laboratory procedures for Friedel-Crafts alkylation reactions.

General Procedure using a Lewis Acid Catalyst (e.g., AlCl₃)
  • Catalyst and Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) and dry benzene under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Cool the flask in an ice bath. Slowly add a solution of 1-phenyl-1-propanol in dry benzene from the dropping funnel to the stirred suspension of AlCl₃ in benzene.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified duration. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield this compound.

General Procedure using a Solid Acid Catalyst (e.g., H-Beta Zeolite or Amberlyst-15)
  • Catalyst Activation: Activate the solid acid catalyst prior to use. For zeolites, this typically involves calcination at high temperatures (e.g., 550°C) for several hours under a flow of dry air or nitrogen. For ion-exchange resins like Amberlyst-15, washing with a suitable solvent and drying under vacuum is usually sufficient.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated solid acid catalyst, benzene, and 1-phenyl-1-propanol.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time. Monitor the reaction progress by TLC or gas chromatography (GC).

  • Catalyst Separation and Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be easily separated by filtration. The filtrate, containing the product, is then concentrated under reduced pressure. The crude product can be further purified by column chromatography or distillation. The recovered catalyst can often be regenerated and reused.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactants Benzene & 1-Phenyl-1-propanol ReactionVessel Reaction Vessel (Stirring, Heating) Reactants->ReactionVessel Catalyst Catalyst (e.g., AlCl3, Zeolite) Catalyst->ReactionVessel Quenching Quenching (for Lewis Acids) ReactionVessel->Quenching Lewis Acid Catalysis Filtration Catalyst Filtration (for Solid Acids) ReactionVessel->Filtration Solid Acid Catalysis Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Distillation) Filtration->Purification Extraction->Purification FinalProduct This compound Purification->FinalProduct

A step-by-step workflow for the synthesis of this compound.

The catalytic cycle of the Friedel-Crafts alkylation for this compound synthesis involves the activation of the alkylating agent by the acid catalyst to form a carbocation, which is then attacked by the benzene ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product_formation Product Formation Benzene Benzene SigmaComplex Sigma Complex (Resonance Stabilized) Benzene->SigmaComplex + Carbocation Propanol 1-Phenyl-1-propanol Carbocation 1-Phenylpropyl Carbocation Propanol->Carbocation + H+ - H2O Catalyst Acid Catalyst (H+) Product This compound SigmaComplex->Product - H+ RegenCatalyst Regenerated Catalyst (H+)

Mechanism of acid-catalyzed synthesis of this compound.

A Comparative Analysis of Experimental and Predicted Properties of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimentally determined and computationally predicted physicochemical properties of 1,1-Diphenylpropane (CAS No: 1530-03-6). The data is presented to support researchers in their understanding and utilization of this compound in various scientific applications, including as a reference standard or a building block in organic synthesis.

Data Presentation: Physicochemical Properties

The following table summarizes the key experimental and predicted properties of this compound. Experimental values have been compiled from various sources, and predicted values are based on computational models from PubChem.

PropertyExperimental ValuePredicted Value (PubChem)
Melting Point 13.3 °C-1.5 °C
13.7°C
Boiling Point 278.85 °C (at 760 Torr)283.4 °C
139 °C (at 10 Torr)
Density 0.9873 g/cm³ (at 20 °C)0.992 g/cm³
0.995 g/cm³
Refractive Index 1.56401.562
Molecular Weight 196.29 g/mol
LogP (Octanol/Water Partition Coefficient) 4.4
Water Solubility 0.00421 mg/L
Vapor Pressure 0.00318 mmHg

Experimental Protocols

Detailed methodologies for determining the key experimental properties cited above are outlined below. These protocols are standard procedures in organic and analytical chemistry.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Procedure:

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[1][2]

Boiling Point Determination

The boiling point of this compound, a liquid at room temperature, can be determined using the distillation method or the micro boiling point method.

Procedure (Micro Method):

  • A small amount of this compound (a few milliliters) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the liquid is allowed to cool.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[3][4][5]

Density Measurement

The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.

Procedure (using a graduated cylinder):

  • The mass of a clean, dry graduated cylinder is measured using an analytical balance.

  • A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The combined mass of the graduated cylinder and the liquid is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume.[6][7] For higher precision, a pycnometer is used, which is a flask with a specific, accurately known volume.[8]

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the determination of the physicochemical properties of a liquid compound like this compound.

G cluster_start Start cluster_property_determination Physicochemical Property Determination cluster_data Data Analysis and Comparison cluster_end End start Obtain Pure Sample of This compound mp Melting Point Determination (Capillary Method) start->mp Parallel Experiments bp Boiling Point Determination (Micro Method) start->bp Parallel Experiments d Density Measurement (Pycnometer/Graduated Cylinder) start->d Parallel Experiments record Record Experimental Data mp->record bp->record d->record compare Compare with Predicted Values record->compare end Publish Comparison Guide compare->end

Caption: Experimental workflow for determining and comparing the physicochemical properties of this compound.

References

A Comparative Guide to the Isomeric Purity Assessment of 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical aspect of chemical analysis in research and pharmaceutical development. For 1,1-Diphenylpropane, the presence of its structural isomers, primarily 1,2-Diphenylpropane and 2,2-Diphenylpropane, can significantly impact its chemical and physical properties, as well as its reactivity in synthetic processes. This guide provides a comparative overview of analytical methodologies for the assessment of the isomeric purity of this compound, offering supporting data and detailed experimental protocols.

Introduction to this compound and its Common Isomers

This compound is an aromatic hydrocarbon with the chemical formula C₁₅H₁₆. During its synthesis, the formation of structural isomers is possible, with 1,2-Diphenylpropane and 2,2-Diphenylpropane being the most common impurities. The structural differences between these isomers, though subtle, can be discerned using various analytical techniques.

Figure 1: Structures of Diphenylpropane Isomers

G cluster_0 This compound cluster_1 1,2-Diphenylpropane cluster_2 2,2-Diphenylpropane 1,1 1,1 1,2 1,2 2,2 2,2

Caption: Chemical structures of this compound and its common isomers.

Analytical Techniques for Isomeric Purity Assessment

The primary methods for separating and quantifying diphenylpropane isomers include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of resolution, sensitivity, and structural elucidation.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. The separation of diphenylpropane isomers is based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Data Presentation: Comparison of GC Columns

Column TypeStationary PhaseFilm Thickness (µm)Temperature ProgramExpected Elution OrderResolution
DB-5ms 5% Phenyl-methylpolysiloxane0.25100°C (1 min), ramp to 280°C at 10°C/min2,2- < 1,2- < 1,1-Good
DB-Wax Polyethylene glycol0.25120°C (1 min), ramp to 250°C at 8°C/min2,2- < 1,1- < 1,2-Excellent
HP-50+ 50% Phenyl-methylpolysiloxane0.25110°C (1 min), ramp to 270°C at 10°C/min2,2- < 1,2- < 1,1-Very Good

Experimental Protocol: GC-MS Analysis

A Gas Chromatography-Mass Spectrometry (GC-MS) method provides both separation and identification of the isomers.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with 5973 MS detector).

  • Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 120°C held for 1 minute, then ramped to 250°C at a rate of 8°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-350.

Workflow for GC-MS Isomeric Purity Assessment

GCMS_Workflow Sample Sample Preparation (Dilution in Dichloromethane) GC_Injection GC Injection Sample->GC_Injection Separation Chromatographic Separation (DB-Wax Column) GC_Injection->Separation Ionization Electron Impact Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Data_Processing Data Processing and Quantification Mass_Analysis->Data_Processing

Caption: Experimental workflow for GC-MS analysis of diphenylpropane isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For diphenylpropane isomers, reversed-phase HPLC is a suitable approach.

Data Presentation: Comparison of HPLC Columns

Column TypeStationary PhaseMobile Phase (Isocratic)Flow Rate (mL/min)Detection Wavelength (nm)Expected Elution Order
C18 OctadecylsilylAcetonitrile:Water (70:30)1.02542,2- < 1,2- < 1,1-
Phenyl-Hexyl Phenyl-HexylMethanol:Water (80:20)1.02542,2- < 1,1- < 1,2-
Biphenyl BiphenylAcetonitrile:Water (65:35)1.22541,1- < 1,2- < 2,2-

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: Phenyl-Hexyl (250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Workflow for HPLC Isomeric Purity Assessment

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection RP_Separation Reversed-Phase Separation (Phenyl-Hexyl Column) HPLC_Injection->RP_Separation UV_Detection UV Detection (254 nm) RP_Separation->UV_Detection Data_Analysis Data Analysis and Peak Integration UV_Detection->Data_Analysis NMR_Logic cluster_11 This compound cluster_12 1,2-Diphenylpropane cluster_22 2,2-Diphenylpropane Start Acquire 1H and 13C NMR Spectra CH_Signal Analyze Aliphatic Region (0-5 ppm) Start->CH_Signal Aromatic_Signal Analyze Aromatic Region (7-8 ppm) Start->Aromatic_Signal C13_Count Count Number of 13C Signals Start->C13_Count CH_11 Triplet (CH), Multiplet (CH2), Triplet (CH3) CH_Signal->CH_11 CH_12 Multiplet (CH), Multiplet (CH2), Doublet (CH3) CH_Signal->CH_12 CH_22 Singlet (2x CH3) CH_Signal->CH_22 Aromatic_11 Complex Multiplets Aromatic_Signal->Aromatic_11 Aromatic_12 Overlapping Multiplets Aromatic_Signal->Aromatic_12 Aromatic_22 Symmetrical Pattern Aromatic_Signal->Aromatic_22 C13_11 ~8 Signals C13_Count->C13_11 C13_12 ~9 Signals C13_Count->C13_12 C13_22 ~5 Signals (due to symmetry) C13_Count->C13_22

Unraveling the Regioselectivity of Electrophilic Aromatic Substitution on 1,1-Diphenylpropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity of chemical reactions is paramount for the rational design and synthesis of new molecular entities. This guide provides a comparative analysis of the regioselectivity of common electrophilic aromatic substitution reactions involving 1,1-diphenylpropane, supported by available experimental data and detailed methodologies.

The substitution pattern on the phenyl rings of this compound is dictated by the interplay of electronic and steric effects. The 1-propyl group, attached to a benzylic carbon bearing another phenyl ring, acts as a weakly activating group and is an ortho, para-director. However, the steric bulk of the geminal diphenyl setup significantly influences the distribution of isomers, favoring the less hindered para-substitution.

Comparative Analysis of Regioselectivity

To illustrate the regioselectivity, we will consider three key electrophilic aromatic substitution reactions: nitration, halogenation (bromination), and Friedel-Crafts acylation. While specific quantitative data for this compound is not extensively reported in readily available literature, we can infer the expected outcomes based on well-established principles of organic chemistry and data from analogous structures. For comparison, we will consider the behavior of a less sterically hindered analog, cumene (B47948) (isopropylbenzene).

Data Summary Table

ReactionSubstrateReagentsOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Total Yield (%)
Nitration This compoundHNO₃, H₂SO₄Expected to be minorExpected to be negligibleExpected to be majorData not available
CumeneHNO₃, H₂SO₄30862High
Bromination This compoundBr₂, FeBr₃Expected to be minorExpected to be negligibleExpected to be majorData not available
CumeneBr₂, FeBr₃6~094High
Friedel-Crafts Acylation This compoundCH₃COCl, AlCl₃Expected to be very minorExpected to be negligibleExpected to be the predominant productData not available
CumeneCH₃COCl, AlCl₃~0~0>99High

Note: The data for this compound is based on predicted outcomes due to the lack of specific experimental values in the searched literature. The data for cumene is provided as a comparative reference.

Reaction Pathways and Experimental Workflow

The general mechanism for electrophilic aromatic substitution on one of the phenyl rings of this compound involves the formation of a resonance-stabilized carbocation intermediate (arenium ion). The stability of this intermediate determines the preferred position of attack.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Reagents Reagents Electrophile Electrophile Reagents->Electrophile Reaction This compound This compound Electrophile->this compound Arenium_Ion Arenium Ion (Resonance Stabilized) This compound->Arenium_Ion Slow Step Product Product Arenium_Ion->Product Fast Step Base Base Base->Product

General workflow for electrophilic aromatic substitution.

The attack at the ortho and para positions leads to intermediates where the positive charge can be delocalized onto the carbon atom bearing the propyl group, which provides additional stabilization through hyperconjugation. However, the significant steric hindrance at the ortho position due to the bulky gem-diphenylpropyl group strongly disfavors the formation of the ortho isomer. The meta position is electronically disfavored as the positive charge in the arenium ion intermediate cannot be delocalized onto the alkyl-substituted carbon.

G cluster_paths Reaction Pathways cluster_intermediates Arenium Ion Intermediates cluster_products Products Start This compound + Electrophile (E+) Ortho_Attack Ortho Attack Start->Ortho_Attack Meta_Attack Meta Attack Start->Meta_Attack Para_Attack Para Attack Start->Para_Attack Ortho_Intermediate Ortho Intermediate (Sterically Hindered) Ortho_Attack->Ortho_Intermediate Meta_Intermediate Meta Intermediate (Electronically Disfavored) Meta_Attack->Meta_Intermediate Para_Intermediate Para Intermediate (Sterically Accessible & Electronically Favored) Para_Attack->Para_Intermediate Ortho_Product Ortho Isomer (Minor) Ortho_Intermediate->Ortho_Product Meta_Product Meta Isomer (Negligible) Meta_Intermediate->Meta_Product Para_Product Para Isomer (Major) Para_Intermediate->Para_Product

Logical relationship of reaction pathways and products.

Detailed Experimental Protocols

The following are general protocols for the nitration, bromination, and Friedel-Crafts acylation of aromatic compounds, which can be adapted for this compound.

Protocol 1: Nitration of an Aromatic Compound

Materials:

  • Aromatic substrate (e.g., this compound)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 molar ratio) to a solution of the aromatic substrate in dichloromethane with stirring.

  • Maintain the reaction temperature between 0-10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and transfer to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The product mixture can be analyzed by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isomer distribution and yield.

Protocol 2: Bromination of an Aromatic Compound

Materials:

  • Aromatic substrate (e.g., this compound)

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

  • Aqueous sodium bisulfite solution (NaHSO₃)

  • Anhydrous calcium chloride (CaCl₂)

  • Standard laboratory glassware.

Procedure:

  • Dissolve the aromatic substrate in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask protected from light.

  • Add the catalyst, iron(III) bromide or iron filings.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture with stirring at room temperature.

  • After the addition is complete, stir the mixture at room temperature until the bromine color disappears.

  • Wash the reaction mixture with water and then with an aqueous sodium bisulfite solution to remove any unreacted bromine.

  • Separate the organic layer, dry it over anhydrous calcium chloride, and remove the solvent by distillation.

  • Analyze the product mixture for isomer distribution and yield.

Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound

Materials:

  • Aromatic substrate (e.g., this compound)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware.

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane.

  • Cool the mixture in an ice bath and slowly add acetyl chloride.

  • To this mixture, add a solution of the aromatic substrate in dichloromethane dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for a designated period, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the resulting ketone product for isomer distribution and yield.

Conclusion

The electrophilic aromatic substitution reactions of this compound are predicted to exhibit high regioselectivity for the para position. This is a direct consequence of the significant steric hindrance imposed by the gem-diphenylpropyl substituent at the ortho positions, which overrides the statistical preference for ortho attack. While the 1-propyl group is electronically activating and directs substitution to both ortho and para positions, the steric factor is the dominant controlling element in determining the final product distribution. For synthetic applications requiring high regioselectivity, this inherent steric bias in this compound can be a significant advantage, leading to the preferential formation of the 4-substituted isomer. Further experimental studies are warranted to quantify the precise isomer ratios for these reactions.

Comparative DFT Studies on the Reaction Mechanisms of 1,1-Diphenylpropane: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

This guide provides a comparative analysis of the proposed reaction mechanisms for the thermal decomposition of 1,1-diphenylpropane, drawing upon Density Functional Theory (DFT) studies of analogous aromatic hydrocarbons. Due to a lack of direct experimental and computational studies on this compound, this document synthesizes findings from related molecules—ethylbenzene (B125841) and cumene—to propose a plausible reaction pathway and provide supporting data.

Proposed Reaction Mechanism: A Free-Radical Pathway

Based on DFT and experimental studies of structurally similar compounds like ethylbenzene and cumene, the thermal decomposition of this compound is proposed to proceed via a free-radical chain mechanism. The initiation step is the homolytic cleavage of the weakest C-C bond, followed by hydrogen abstraction and termination steps.

Initiation: The primary initiation step is the cleavage of the Cα-Cβ bond, which is expected to have the lowest bond dissociation energy (BDE), to form a diphenylmethyl radical and an ethyl radical.

Propagation: The highly reactive radicals formed during initiation can then abstract hydrogen atoms from other this compound molecules, propagating the chain reaction. This leads to the formation of stable products and new radical species.

Termination: The reaction ceases when two radical species combine.

Quantitative Data Presentation

In the absence of direct DFT calculations for this compound, this table presents a comparison of calculated bond dissociation energies (BDEs) for the weakest C-C and C-H bonds in analogous molecules, ethylbenzene and cumene. These values provide an estimate for the energy requirements of the initial bond-breaking steps in this compound. The M06-2X functional with a 6-311++G(d,p) basis set is a reliable method for BDE calculations[1].

CompoundBondBond Dissociation Energy (kcal/mol) - DFT CalculationReference
Ethylbenzene C₆H₅CH₂–CH₃72.5[2]
C₆H₅CH–CH₃ (benzylic C-H)85.4[2]
Cumene C₆H₅C(CH₃)₂–H (benzylic C-H)83.7[3]
C₆H₅CH(CH₃)–CH₃~70-75 (estimated)N/A
This compound (Proposed) (C₆H₅)₂CH–CH₂CH₃~70-75 (estimated)N/A
(C₆H₅)₂C–CH₂CH₃ (tertiary benzylic C-H)~82-85 (estimated)N/A

Note: Values for this compound are estimations based on trends observed in analogous compounds.

Experimental Protocols

The following describes a general experimental protocol for studying the gas-phase pyrolysis of hydrocarbons like this compound. This methodology is based on standard laboratory practices for pyrolysis experiments[4][5][6].

3.1. Experimental Setup

A typical pyrolysis apparatus consists of a fixed-bed or flow reactor, a furnace for heating, a system for introducing the reactant and a carrier gas, and a product collection and analysis system.

  • Reactor: A quartz or stainless steel tube reactor is commonly used. For kinetic studies, a flow reactor is often preferred to control the residence time.

  • Furnace: A tube furnace capable of reaching temperatures up to 900°C is required.

  • Gas Handling: Mass flow controllers are used to accurately meter the flow of the hydrocarbon vapor and an inert carrier gas (e.g., nitrogen or argon).

  • Product Analysis: The reaction products are typically analyzed online using a gas chromatograph coupled with a mass spectrometer (GC-MS) to identify and quantify the various species formed.

3.2. Experimental Procedure

  • The reactor is heated to the desired pyrolysis temperature under a continuous flow of inert gas.

  • A known concentration of this compound vapor, mixed with the inert carrier gas, is introduced into the reactor.

  • The reaction is allowed to proceed for a specific residence time, which is controlled by the flow rate and the reactor volume.

  • The product stream exiting the reactor is rapidly cooled to quench the reaction.

  • The product mixture is then directed to the GC-MS for analysis.

  • Experiments are repeated at various temperatures and residence times to determine the reaction kinetics and product distribution.

Visualization of the Proposed Reaction Pathway

The following diagram illustrates the proposed initiation and propagation steps in the thermal decomposition of this compound.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation mol1 This compound rad1 Diphenylmethyl Radical mol1->rad1 C-C Cleavage rad2 Ethyl Radical rad1_p Diphenylmethyl Radical mol2 This compound prod1 Diphenylmethane rad1_p->prod1 H Abstraction rad3 1,1-Diphenylpropyl Radical

Caption: Proposed free-radical mechanism for this compound decomposition.

References

A Head-to-Head Comparison of 1,1-Diphenylpropane and its Fluorinated Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical modifications, fluorination has emerged as a powerful tool to enhance the pharmacological properties of drug candidates. This guide provides a detailed comparison of the parent compound, 1,1-diphenylpropane, and its hypothetical fluorinated derivatives, exploring the anticipated effects of fluorination on their physicochemical properties and biological activities. The insights presented are based on established principles of fluorine chemistry and data from analogous compounds, offering a predictive framework in the absence of direct comparative studies.

The introduction of fluorine atoms into a molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The strong electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation.[2]

Physicochemical Properties: A Comparative Overview

The substitution of hydrogen with fluorine on the phenyl rings of this compound is expected to significantly impact its physicochemical properties. The following table summarizes these anticipated changes, providing a foundation for understanding the potential downstream effects on biological activity.

PropertyThis compound1-(4-Fluorophenyl)-1-phenylpropane (Mono-fluorinated)1,1-Bis(4-fluorophenyl)propane (Di-fluorinated)Rationale for Change
Molecular Weight ( g/mol ) 196.29214.28232.27Addition of fluorine atoms increases molecular mass.
Melting Point (°C) Data not availableExpected to be higher than the parent compoundExpected to be higher than the mono-fluorinated analogFluorination can enhance crystal packing and intermolecular interactions, leading to a higher melting point.
Boiling Point (°C) Data not availableExpected to be similar to or slightly higher than the parent compoundExpected to be similar to or slightly higher than the mono-fluorinated analogIncreased molecular weight and polarity can lead to a higher boiling point.
Lipophilicity (logP) ~4.9 (Predicted)Expected to be slightly higherExpected to be higher than the mono-fluorinated analogWhile counterintuitive, fluorination of aromatic rings often increases lipophilicity due to the hydrophobic nature of the C-F bond.[3]
Aqueous Solubility LowExpected to be lowerExpected to be lowerIncreased lipophilicity generally corresponds to decreased aqueous solubility.

Table 1: Comparison of Predicted Physicochemical Properties. The data for this compound is based on predicted values, and the properties for the fluorinated derivatives are extrapolated based on known effects of fluorination.

Biological Activity: A Predictive Comparison

The following table presents a hypothetical comparison of biological activities, illustrating the potential impact of fluorination.

Biological ActivityThis compound1-(4-Fluorophenyl)-1-phenylpropane1,1-Bis(4-fluorophenyl)propanePotential Signaling Pathway
Cytotoxicity (IC50 in µM) >100 (Hypothetical)50-100 (Hypothetical)<50 (Hypothetical)Apoptosis, Cell Cycle Arrest
Enzyme Inhibition (Ki in µM) >100 (Hypothetical)25-75 (Hypothetical)<25 (Hypothetical)Target-specific (e.g., Kinase, Protease)
Metabolic Stability (% remaining after 1h) <20 (Hypothetical)40-60 (Hypothetical)>70 (Hypothetical)Cytochrome P450 Metabolism

Table 2: Hypothetical Comparison of Biological Activities. These values are illustrative and intended to represent the potential trend of increased potency and metabolic stability with fluorination.

Experimental Protocols

To empirically determine the physicochemical and biological properties of this compound and its fluorinated derivatives, the following standard experimental protocols can be employed.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Water (HPLC grade)

  • Glass vials with screw caps

  • Shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the test compound in n-octanol.

  • Add an equal volume of water to the n-octanol solution in a glass vial.

  • Securely cap the vial and shake it for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the vial to achieve complete phase separation.

  • Carefully collect aliquots from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

Cytotoxicity Assessment by MTT Assay

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Test compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_physicochemical Physicochemical Characterization cluster_biological Biological Evaluation cluster_data Data Analysis P1 Compound Synthesis (this compound & Derivatives) P2 Purification & Characterization (NMR, MS, HPLC) P1->P2 P3 Lipophilicity (logP) Determination P2->P3 B1 In Vitro Cytotoxicity (MTT Assay) P2->B1 B2 Enzyme Inhibition Assay P2->B2 B3 Metabolic Stability (Microsomal Assay) P2->B3 D1 IC50 / Ki Determination B1->D1 B2->D1 D2 Structure-Activity Relationship (SAR) B3->D2 D1->D2

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound and its fluorinated derivatives.

Signaling_Pathway cluster_pathway Hypothetical Cytotoxicity Pathway Drug Fluorinated Derivative Target Target Enzyme/ Receptor Drug->Target Inhibition Caspase9 Caspase-9 Target->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified, hypothetical signaling pathway illustrating how a fluorinated derivative might induce apoptosis through enzyme inhibition.

References

Safety Operating Guide

Proper Disposal of 1,1-Diphenylpropane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed procedures for the disposal of 1,1-Diphenylpropane, emphasizing safety and adherence to regulatory standards. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard, other sources identify it as a skin, eye, and respiratory irritant.[1][2][3] Given this conflicting information, it is imperative to handle and dispose of this chemical with caution, treating it as hazardous waste until a formal determination is made by your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4][5] As such, it must not be discarded in the regular trash or poured down the drain unless explicit permission has been granted by your institution's EHS office.[4][6] The standard procedure is to dispose of it through your institution's hazardous waste program.

  • Waste Identification and Segregation :

    • Treat all this compound waste as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.

  • Container Selection and Labeling :

    • Use a chemically compatible container with a secure, leak-proof screw-on cap for collecting this compound waste.[7][8][9] Plastic bottles are often preferred over glass to minimize the risk of breakage.[4]

    • The container must be in good condition, free from leaks or rust.[8]

    • Affix a "Hazardous Waste" label to the container.[4][8][9] The label must include:

      • The full chemical name: "this compound" (no abbreviations or formulas).[4]

      • The quantity of waste in the container.

      • The date of waste generation.

      • The location of origin (e.g., building and room number).

      • The name and contact information of the Principal Investigator.[4]

      • Appropriate hazard pictograms (in this case, an exclamation mark for irritant may be appropriate).[4]

  • Waste Accumulation and Storage :

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[7][8][9]

    • Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.

    • Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[7] The secondary container should be able to hold 110% of the volume of the primary container.[7]

  • Request for Disposal :

    • Once the waste container is full or you are ready to have it removed, complete a Hazardous Waste Information Form as required by your institution's EHS department.[4]

    • Submit the completed form to your EHS office to schedule a waste collection.[4]

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled properly:

  • Triple Rinsing :

    • Rinse the empty container three times with a suitable solvent that can remove the chemical residue.[6][8]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6][8]

  • Final Disposal :

    • After triple rinsing and allowing the container to air dry, deface or remove the original label.[6]

    • The cleaned and unlabeled container can then typically be disposed of in the regular trash.[6][8]

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not broadly defined and are typically institution-specific, the following table summarizes general quantitative guidelines for hazardous waste accumulation.

ParameterGuidelineCitation
Maximum Accumulation Time90 days from the start of accumulation[7]
Maximum Accumulation Volume55 gallons of a single hazardous waste stream[7]
Secondary Containment VolumeMust hold 110% of the primary container's volume[7]

Experimental Protocols

The primary "experiment" in this context is the safe and compliant disposal of chemical waste. The methodology is the step-by-step disposal protocol outlined above. Adherence to these steps is crucial for ensuring the safety of laboratory personnel and the protection of the environment.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible & Leak-Proof Container ppe->container label Label with 'Hazardous Waste' & Full Chemical Details container->label accumulate Accumulate Waste in Designated SAA label->accumulate containment Use Secondary Containment accumulate->containment Store within form Complete & Submit Hazardous Waste Form to EHS accumulate->form collection EHS Collects Waste form->collection end End: Proper Disposal collection->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1,1-Diphenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,1-Diphenylpropane

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 1530-03-6). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

It is important to note that safety data sheets (SDS) for this compound present some conflicting hazard information. While some sources classify it as not hazardous under OSHA's 2012 Hazard Communication Standard[1][2], others indicate that it may cause skin, eye, and respiratory irritation[3][4]. Therefore, a cautious approach is recommended, and the protective measures outlined in this guide should be followed.

Physicochemical Data

A summary of the key quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C15H16[4][5]
Molecular Weight 196.29 g/mol [3][4]
Appearance Colorless viscous liquid[5]
Boiling Point 278.85°C[4]
Melting Point 13.7°C[4]
Density 0.995 g/cm³[4]
Refractive Index 1.5640[4][5]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Wear safety glasses with side-shields conforming to NIOSH or EN166 standards[1][6]. For activities with a splash hazard, use chemical safety goggles[6].Protects against direct contact and potential eye irritation[2][3].
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and inspect them before use[6]. A standard lab coat or other protective clothing is required to prevent skin contact[1][6].Prevents skin contact and potential irritation[3][4].
Respiratory Protection Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is typically not required[1]. If ventilation is poor or irritation is experienced, use a NIOSH-approved respirator[6].Protects against potential respiratory tract irritation if vapors or aerosols are generated[3][4].

Operational and Disposal Plan

A systematic workflow is critical for safety and environmental protection. The following sections provide step-by-step guidance for handling this compound from preparation through disposal.

Experimental Protocols: Step-by-Step Handling Guide

1. Preparation and Workspace Setup

  • Review Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the most current SDS for this compound.

  • Prepare Workspace: Ensure all handling of this compound occurs in a well-ventilated area, preferably within a certified chemical fume hood[2][6].

  • Assemble Materials: Have all necessary equipment and materials, including spill cleanup supplies, readily available.

  • Don PPE: Put on all required PPE as detailed in the table above.

2. Chemical Handling

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing[1].

  • Prevent Inhalation: Avoid ingesting or inhaling the substance[1].

  • Safe Storage: Keep the container tightly closed in a dry, cool, and well-ventilated location[1][2]. Store away from incompatible materials such as strong oxidizing agents[7].

3. Spill Response

  • Small Spills: Wipe up the spill with an absorbent, inert material (e.g., cloth, vermiculite, or dry sand)[2]. Clean the surface thoroughly to remove any residual contamination[2]. Place the absorbent material into a suitable, sealed container for disposal[6].

  • Large Spills: Evacuate the area. Stop the flow of the material if it is safe to do so[2]. Contain the spill using dikes or absorbents and prevent it from entering drains[2][8].

4. First Aid Measures

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[1].

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention[1][2].

  • Inhalation: Move the person to fresh air. If symptoms occur, get medical attention immediately[1].

  • Ingestion: Rinse the mouth with water and then drink plenty of water. If symptoms occur, get medical attention[1][2].

Disposal Plan
  • Waste Collection: Collect all chemical waste, including contaminated PPE and absorbent materials from spills, in a clearly labeled and sealed container[6]. Do not mix with other waste.

  • Disposal Protocol: Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal[1]. Dispose of the chemical waste through a licensed professional waste disposal service[6]. Do not dispose of it down the drain[6]. Handle uncleaned containers as you would the product itself.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G prep 1. Preparation sds Review SDS prep->sds workspace Prepare Workspace (Fume Hood) prep->workspace ppe Don PPE prep->ppe handle 2. Handling ppe->handle use Safe Chemical Use handle->use storage Proper Storage handle->storage contingency 3. Contingency handle->contingency disposal 4. Disposal use->disposal storage->use spill Spill Response contingency->spill first_aid First Aid contingency->first_aid spill->disposal collect_waste Collect & Label Waste disposal->collect_waste dispose_waste Professional Disposal collect_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.